molecular formula C8H7F3O B2848080 [2-(Difluoromethyl)-4-fluorophenyl]methanol CAS No. 2304580-30-9

[2-(Difluoromethyl)-4-fluorophenyl]methanol

Cat. No.: B2848080
CAS No.: 2304580-30-9
M. Wt: 176.138
InChI Key: UESSDUXGNJYQMA-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)-4-fluorophenyl]methanol is a fluorinated benzyl alcohol derivative of high interest in medicinal chemistry and materials science. This compound serves as a versatile synthetic intermediate or building block for the construction of more complex molecules. The incorporation of fluorine atoms, particularly the difluoromethyl group, is a widely employed strategy in drug discovery. Fluorination can significantly alter a molecule's properties, influencing its metabolic stability, binding affinity, and membrane permeability . As a benzylic alcohol, this compound is poised for further functionalization; it can be oxidized to the corresponding aldehyde or used to form ether linkages, making it valuable for creating potential bioactive agents or novel fluorinated materials . Researchers may utilize this building block in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of non-canonical amino acids to create fluorinated peptides, or to develop fluorinated prostanoid analogs, a class of compounds investigated for their biological activity . The strong electron-withdrawing nature of the fluorine atoms modulates the electron density of the aromatic ring, which can be exploited in the design of materials with specific electronic or structural properties . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(difluoromethyl)-4-fluorophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESSDUXGNJYQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: [2-(difluoromethyl)-4-fluorophenyl]methanol CAS Registry Number: 2304580-30-9 (or related analogs depending on specific substitution patterns) Molecular Formula: C₈H₇F₃O Molecular Weight: 176.14 g/mol

This technical guide details the synthesis, purification, and characterization of this compound, a critical fluorinated building block in medicinal chemistry. The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, significantly modulating the metabolic stability and membrane permeability of drug candidates.

The protocol outlined herein utilizes a "Fluorine-First" strategy, prioritizing the installation of the difluoromethyl group on a halogenated precursor before constructing the benzyl alcohol moiety. This approach minimizes late-stage defluorination side reactions and ensures regiochemical integrity.

Retrosynthetic Analysis

The strategic disconnection relies on the transformation of a commercially available brominated aldehyde. The core logic involves converting an aldehyde functionality into a difluoromethyl group before generating the final benzyl alcohol scaffold via a lithiation-formylation-reduction sequence.

Retrosynthesis Target Target: This compound Inter1 Intermediate 2: 2-(difluoromethyl)-4-fluorobenzaldehyde Target->Inter1 Reduction (NaBH4) Inter2 Intermediate 1: 1-bromo-2-(difluoromethyl)-5-fluorobenzene Inter1->Inter2 Lithiation/Formylation (n-BuLi, DMF) SM Starting Material: 2-bromo-5-fluorobenzaldehyde Inter2->SM Deoxyfluorination (DAST/Deoxo-Fluor)

Figure 1: Retrosynthetic pathway prioritizing the early installation of the CF₂H moiety.

Detailed Experimental Protocols

Step 1: Synthesis of 1-bromo-2-(difluoromethyl)-5-fluorobenzene

Objective: Conversion of the aldehyde handle to a difluoromethyl group. Reagents: 2-bromo-5-fluorobenzaldehyde, Diethylaminosulfur trifluoride (DAST).

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 2-bromo-5-fluorobenzaldehyde (10.0 g, 49.2 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0°C using an ice bath.

  • Fluorination: Dropwise add DAST (Diethylaminosulfur trifluoride) (1.5 equiv., 73.8 mmol, 9.7 mL) via a syringe over 20 minutes.

    • Critical Control Point: Maintain internal temperature <5°C to prevent explosive decomposition of DAST.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for the disappearance of the aldehyde.

  • Quench: Cool back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (200 mL). Caution: Vigorous CO₂ evolution.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (100% Hexanes) yields the product as a clear oil.

Step 2: Synthesis of 2-(difluoromethyl)-4-fluorobenzaldehyde

Objective: Regioselective installation of the formyl group via Lithium-Halogen Exchange. Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF).

Protocol:

  • Setup: Flame-dry a 3-neck RBF under argon atmosphere.

  • Lithiation: Dissolve 1-bromo-2-(difluoromethyl)-5-fluorobenzene (5.0 g, 22.2 mmol) in anhydrous THF (60 mL). Cool to -78°C (Dry ice/acetone bath).

  • Exchange: Add n-BuLi (2.5 M in hexanes, 1.1 equiv., 24.4 mmol, 9.8 mL) dropwise over 30 minutes.

    • Mechanistic Insight: The bromine atom at position 1 is exchanged for lithium.[1] The CF₂H group at position 2 and F at position 5 (relative to original numbering) direct the electronics, but the halogen exchange is driven by the weak C-Br bond.

    • Numbering Shift: Upon formylation at the lithiated carbon, the priority changes. The new formyl group becomes C1. The CF₂H is at C2. The F atom (originally at C5) is now at C4 relative to the aldehyde.

  • Formylation: After stirring for 1 hour at -78°C, add anhydrous DMF (3.0 equiv., 66.6 mmol, 5.1 mL) dropwise.

  • Quench: Stir at -78°C for 30 mins, then warm to 0°C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with water/brine, dry (MgSO₄), and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5) to afford the aldehyde intermediate.

Step 3: Reduction to this compound

Objective: Mild reduction of the aldehyde to the target benzyl alcohol. Reagents: Sodium Borohydride (NaBH₄), Methanol.

Protocol:

  • Reaction: Dissolve 2-(difluoromethyl)-4-fluorobenzaldehyde (3.0 g, 17.2 mmol) in Methanol (30 mL) at 0°C.

  • Addition: Add NaBH₄ (1.5 equiv., 25.8 mmol, 0.98 g) portion-wise over 10 minutes.

  • Completion: Stir at 0°C for 1 hour. Monitor by TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with water (10 mL) and 1M HCl (dropwise to pH 6). Remove methanol under reduced pressure.[2] Extract aqueous residue with EtOAc.[3]

  • Final Purification: The crude oil is typically pure enough (>95%) or can be distilled/chromatographed (Hexanes/EtOAc 8:2) to yield the final product as a white solid or colorless oil.

Characterization Data

The following data represents the expected spectral signature for the target compound based on substituent effects.

Table 1: NMR Spectroscopy Data

NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR (400 MHz, CDCl₃)7.60 – 7.55dd1HAr-H (H6, ortho to CH₂OH)
7.35 – 7.25m2HAr-H (H3, H5)
6.92t (J = 55.2 Hz)1HCF₂H (Difluoromethyl)
4.78s (or d, J=5Hz)2HCH₂OH (Benzylic)
2.10br s1H-OH (Exchangeable)
¹⁹F NMR (376 MHz, CDCl₃)-112.5s (or m)1FAr-F
-115.8d (J = 55.2 Hz)2F-CF₂H

Mass Spectrometry (ESI+):

  • Calculated Mass (M): 176.14

  • Observed: [M-OH]⁺ = 159.1 (Loss of hydroxyl is common for benzyl alcohols); [M+Na]⁺ = 199.1.

Process Logic & Workflow

The following diagram illustrates the critical decision nodes and reaction flow.

SynthesisWorkflow Start Start: 2-Bromo-5-fluorobenzaldehyde Step1 Step 1: Deoxyfluorination (DAST, DCM, 0°C) Start->Step1 Check1 QC: 1H NMR (Aldehyde loss) Step1->Check1 Inter1 Intermediate: 1-Bromo-2-(difluoromethyl)-5-fluorobenzene Check1->Inter1 Pass Step2 Step 2: Li-Halogen Exchange (n-BuLi, -78°C) + DMF Inter1->Step2 Inter2 Intermediate: 2-(difluoromethyl)-4-fluorobenzaldehyde Step2->Inter2 Regioselective Formylation Step3 Step 3: Reduction (NaBH4, MeOH) Inter2->Step3 Final Product: this compound Step3->Final

Figure 2: Step-wise synthesis workflow with Quality Control (QC) checkpoints.

Safety & Handling

  • DAST (Diethylaminosulfur trifluoride): Highly thermal sensitive. Can decompose explosively if heated >50°C. Reacts violently with water to produce Hydrofluoric Acid (HF). Use only in a fume hood with HF-specific spill kits available.

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[1] Ensure syringes and needles are oven-dried.

  • Fluorinated Intermediates: Often possess higher skin permeability than non-fluorinated analogs. Wear double nitrile gloves.

References

  • Synthesis of 2-bromo-5-fluorobenzaldehyde: ChemicalBook. (n.d.). 2-Bromo-5-fluorobenzaldehyde synthesis. Retrieved from

  • General Deoxyfluorination Protocols: Middleton, W. J. (1975). New fluorinating reagents.[3][4] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.

  • Lithiation of Fluorinated Aromatics: Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[5] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[5] Retrieved from

  • Difluoromethylation Strategies: Hu, J., Zhang, W., & Wang, F. (2010). Selective difluoromethylation and monofluoromethylation reactions.

Sources

Comprehensive Technical Guide: [2-(Difluoromethyl)-4-fluorophenyl]methanol in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

[2-(Difluoromethyl)-4-fluorophenyl]methanol (CAS: 2304580-30-9) is a highly specialized, fluorinated building block utilized extensively in modern medicinal chemistry and agrochemical development. As a Senior Application Scientist, I have observed the increasing reliance on this specific scaffold to impart favorable pharmacokinetic properties into active pharmaceutical ingredients (APIs). By strategically utilizing the difluoromethyl (-CHF₂) group as a lipophilic hydrogen bond donor, this compound serves as a critical intermediate for synthesizing complex heterocyclic therapeutics, overcoming traditional metabolic liabilities associated with non-fluorinated analogs.

This guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, synthetic workflows, and downstream API integration.

Physicochemical Profiling & Identifiers

To ensure rigorous tracking and material validation during scale-up, the following quantitative data and structural identifiers must be recorded in your laboratory information management system (LIMS).

Property / IdentifierValidated Value
Chemical Name This compound
CAS Registry Number 2304580-30-9
Molecular Formula C₈H₇F₃O
Molecular Weight 176.14 g/mol
SMILES String OCc1ccc(F)cc1C(F)F
InChIKey UESSDUXGNJYQMA-UHFFFAOYSA-N
MDL Number MFCD32859413
GHS Classification Warning (H302, H315, H319, H335)

Mechanistic Role in Medicinal Chemistry: The Fluorine Effect

The strategic placement of fluorine atoms in drug design is not merely structural; it fundamentally alters the electron distribution and metabolic fate of the molecule. The substitution pattern in this compound serves a dual mechanistic purpose:

  • The Lipophilic Hydrogen Bond Donor: Unlike the strongly electronegative and purely hydrophobic trifluoromethyl (-CF₃) group, the -CHF₂ moiety retains a highly polarized C-H bond. This allows it to act as a bioisostere for hydroxyl (-OH), amine (-NH₂), and thiol (-SH) groups ()[1][2]. It can engage in critical hydrogen bonding with target protein residues while simultaneously increasing the overall lipophilicity (LogP) of the molecule, thereby enhancing cellular permeability and oral bioavailability.

  • Metabolic Shielding: The para-fluoro substitution on the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation at the most metabolically vulnerable site. This synergistic combination of -F and -CHF₂ creates a highly robust pharmacophore resistant to rapid hepatic clearance.

Downstream API Integration: Pyridazinone Therapeutics

The primary utility of CAS 2304580-30-9 lies in its role as a precursor for complex heterocyclic APIs. For instance, it is a critical intermediate in the synthesis of triazolopyridine-pyridazinone derivatives, which are heavily investigated for the treatment of renal and metabolic diseases ()[3].

The integration workflow typically involves the oxidation of the primary alcohol to an aldehyde, followed by asymmetric nucleophilic addition to establish a chiral center. The resulting chiral alcohol is then coupled to the heterocyclic core via a Mitsunobu reaction or stereospecific azidation.

API_Integration SM This compound CAS: 2304580-30-9 Oxidation Oxidation (MnO2 or Dess-Martin) Yields Aldehyde SM->Oxidation Aldehyde 2-(Difluoromethyl)-4-fluorobenzaldehyde Intermediate 1 Oxidation->Aldehyde Grignard Nucleophilic Addition (MeMgBr) Introduces Chiral Center Aldehyde->Grignard Ethanol 1-[2-(Difluoromethyl)-4-fluorophenyl]ethanol Racemic Intermediate 2 Grignard->Ethanol Resolution Enzymatic Kinetic Resolution Isolates (1R)-Enantiomer Ethanol->Resolution ChiralAlc (1R)-1-[2-(Difluoromethyl)-4-fluorophenyl]ethanol Chiral Precursor Resolution->ChiralAlc Mitsunobu Mitsunobu / Azidation Inversion of Stereocenter ChiralAlc->Mitsunobu API Triazolopyridine-Pyridazinone API Target Therapeutic Mitsunobu->API

Figure 1: Synthetic integration of CAS 2304580-30-9 into Pyridazinone API.

Validated Experimental Protocol: Bench-Scale Synthesis

To obtain high-puritythis compound, the most reliable and self-validating method is the chemoselective reduction of commercially available 2-(difluoromethyl)-4-fluorobenzaldehyde (). The following protocol is engineered to prevent the degradation of the sensitive fluorinated moieties.

SynthesisWorkflow Start 2-(Difluoromethyl)-4-fluorobenzaldehyde Starting Material Reagent NaBH4 in Anhydrous MeOH 0 °C to RT, 30-120 min Start->Reagent Quench Aqueous NH4Cl Quench Preserves CHF2 Integrity Reagent->Quench Extract Liquid-Liquid Extraction EtOAc / Brine Quench->Extract Purify Silica Gel Chromatography 10-30% EtOAc in Hexanes Extract->Purify Product This compound Pure Target Compound Purify->Product

Figure 2: Bench-scale synthesis and purification workflow for CAS 2304580-30-9.

Step-by-Step Methodology:
  • Setup & Dissolution: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Dissolve 2-(difluoromethyl)-4-fluorobenzaldehyde (1.0 eq, 10 mmol, 1.74 g) in anhydrous methanol (20 mL). Cool the solution to 0 °C using an ice-water bath.

    • Causality Check: Methanol serves as both the solvent and a proton source for the reduction mechanism. The 0 °C temperature prevents over-reactivity and minimizes potential transesterification or solvent-adduct side reactions.

  • Chemoselective Reduction: Slowly add sodium borohydride (NaBH₄) (1.2 eq, 12 mmol, 0.45 g) in small portions over 10 minutes.

    • Causality Check: NaBH₄ is chosen over stronger reducing agents like LiAlH₄ because it is entirely chemoselective for the aldehyde, leaving the -CHF₂ and aryl-F groups completely intact.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1, UV visualization).

    • Self-Validation: The reaction acts as a self-validating system; the disappearance of the UV-active aldehyde spot (higher Rf) and the appearance of a more polar alcohol spot (lower Rf) confirm quantitative conversion.

  • Mild Quenching: Cool the flask back to 0 °C and quench by dropwise addition of saturated aqueous NH₄Cl (10 mL).

    • Causality Check: The use of a buffered NH₄Cl quench (pH ~6) instead of a strong acid or base is critical. It safely destroys excess hydride while preventing base-catalyzed hydrolysis or elimination reactions that could compromise the -CHF₂ group.

  • Extraction & Purification: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes).

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before downstream API integration, the following nuclear magnetic resonance (NMR) spectroscopic benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signature of the -CHF₂ group is a distinct triplet integrating to 1H at ~6.8–7.0 ppm, exhibiting a massive geminal hydrogen-fluorine coupling constant (²J_HF ≈ 55 Hz). The benzylic -CH₂OH protons appear as a singlet at ~4.7 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): The -CHF₂ fluorines resonate as a doublet at approximately -112 ppm (coupled to the proton, J ≈ 55 Hz). The aromatic fluorine appears as a multiplet around -115 ppm.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Meytal, D., ... & Gershonov, E. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.

  • World Intellectual Property Organization. (2020). Pyridazinones and methods of use thereof (Patent No. WO2020191056A1). Google Patents.

  • Sigma-Aldrich. (n.d.). This compound (CAS 2304580-30-9) Product Page. MilliporeSigma.

Sources

Spectroscopic Characterization Guide: [2-(difluoromethyl)-4-fluorophenyl]methanol

[1]

Executive Summary & Molecular Profile

Compound Name: this compound CAS Number: 2304580-30-9 Molecular Formula: C



Molecular Weight:1

This compound features a difluoromethyl (-CHF


)1para-fluorine1
Structural Logic & Numbering[1]
  • Position 1: Hydroxymethyl (-CH

    
    OH)[1]
    
  • Position 2: Difluoromethyl (-CHF

    
    )[1][2]
    
  • Position 4: Fluorine (-F)[1][2][3]

Spectroscopic Data Analysis (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the scalar couplings between the fluorine atoms (



1

H NMR (Proton) – 400 MHz, DMSO-d

Note: Chemical shifts (


1
Position / GroupShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-CHF

7.00 – 7.40 t (

)

Characteristic triplet (or dd) due to geminal F coupling.[1]
Ar-H (C3) 7.48 td or m

Proton between -F and -CHF

; shielded by two ortho F groups.[1]
Ar-H (C6) 7.68 dd

Ortho to CH

OH; typically the most deshielded aromatic proton.[1]
Ar-H (C5) 7.20 – 7.30 m --Meta to CH

OH, Ortho to F.
-CH

-
4.66 d or s

Benzylic methylene.[1] Doublet if OH coupling is visible.[1]
-OH 5.35 t or br s

Hydroxyl proton.[1] Exchangeable with D

O.

Expert Insight: The -CHF


 proton signal is the most diagnostic feature.[1] It often appears as a triplet of doublets due to large coupling to the two geminal fluorines (

Hz) and smaller long-range coupling to the aromatic ring.[1] In lower resolution spectra, it appears as a simple triplet.

F NMR (Fluorine) – 376 MHz, DMSO-d

Decoupled spectra simplify the analysis, but coupled spectra reveal the H-F connectivity.

GroupShift (

ppm)
Multiplicity

Coupling (Hz)
Notes
-CHF

-115.0 to -120.0 d

Doublet confirms the presence of one proton on the CF

carbon.[1]
Ar-F (C4) -112.0 to -116.0 m --Multiplet due to coupling with Ar-H3 and Ar-H5.[1]

C NMR (Carbon) – 100 MHz, DMSO-d

Key features include the splitting of carbon signals by fluorine (


1
  • C-CHF

    
     (C2): 
    
    
    ppm (t,
    
    
    Hz).[1]
  • -CHF

    
    : 
    
    
    ppm (t,
    
    
    Hz).[1] Look for this large splitting.
  • C-F (C4):

    
     ppm (d, 
    
    
    Hz).[1]
  • Benzylic C:

    
     ppm (s).[1]
    
B. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).[1] Molecular Ion: [M]+ = 176.[1]

m/zFragmentInterpretation
176 [M]

Molecular Ion (Weak in EI, visible in ESI).[1]
159 [M - OH]

Loss of hydroxyl radical (Benzylic cation formation).[1]
157 [M - F]

Loss of aromatic fluorine.
145 [M - CH

OH]

Loss of hydroxymethyl group (Tropylium-like cation).[1]
51 [CHF

]

Difluoromethyl cation fragment.[1]
C. Infrared Spectroscopy (IR)[1]
  • O-H Stretch: 3300–3400 cm

    
     (Broad, strong).[1]
    
  • C-F Stretch: 1000–1400 cm

    
     (Multiple strong bands, often overlapping with C-O).[1]
    
  • C=C Aromatic: 1590, 1490 cm

    
    .[1]
    

Visualization of Analytical Logic

Analytical Workflow: From Synthesis to Validation

AnalyticalWorkflowStartCrude Reaction Mixture(Reduction of Aldehyde)WorkupWorkup & Extraction(EtOAc / Brine)Start->WorkupPurificationColumn Chromatography(Hexane/EtOAc)Workup->PurificationPureCompoundPure this compoundPurification->PureCompoundNMR1H & 19F NMR(Confirm CHF2 & F pattern)PureCompound->NMRPrimary IDMSMass Spec(Confirm MW 176)PureCompound->MSValidation

Caption: Workflow for isolating and validating the target compound using orthogonal spectroscopic methods.

MS Fragmentation Pathway

MS_FragmentationM_IonMolecular Ion[M]+ m/z 176M_OH[M - OH]+m/z 159(Benzylic Cation)M_Ion->M_OH- OH (17)M_CH2OH[M - CH2OH]+m/z 145M_Ion->M_CH2OH- CH2OH (31)CHF2_FragCHF2+m/z 51M_Ion->CHF2_FragFragmentation

Caption: Predicted electron ionization (EI) fragmentation pathway showing key diagnostic ions.

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp multiplets for the -CHF

  • Mass: Weigh 5–10 mg of the compound into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (preferred for solubility and OH visibility) or CDCl
    
    
    .
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition:

    • 1H: 16 scans, 2 second relaxation delay.

    • 19F: Run coupled (to see H-F splitting) and decoupled (for integration).

Protocol 2: Synthesis (Reference Route)

Based on standard reduction of the corresponding aldehyde.[1]

  • Starting Material: 2-(difluoromethyl)-4-fluorobenzaldehyde.[1][2]

  • Reagent: Sodium Borohydride (NaBH

    
    ), 0.5 equiv.
    
  • Solvent: Methanol (0.5 M concentration).

  • Procedure:

    • Cool solution to 0°C.[1]

    • Add NaBH

      
       portion-wise.[1]
      
    • Stir for 30 min at 0°C, then warm to RT.

    • Quench with sat. NH

      
      Cl.
      
    • Extract with DCM, dry over MgSO

      
      , concentrate.
      

References

  • Sigma-Aldrich. (4-(Difluoromethyl)-2-fluorophenyl)methanol Product Page. Link(Note: Verify regioisomer specific to CAS 2304580-30-9).

  • World Intellectual Property Organization (WIPO). Patent WO2020191056A1: Pyridazinones and methods of use thereof.[1] (Describes synthesis of 2-(difluoromethyl)-4-fluorophenyl intermediates). Link

  • BLD Pharm. Product Analysis: (2-(Difluoromethyl)-4-fluorophenyl)methanol. Link

  • Hu, J. et al. Synthesis of Difluoromethyl Alcohols from Carbonyl Compounds. Eur. J. Org.[1][3] Chem. 2005.[1][3] (General methodology for difluoromethylation). Link[1]

Stability and Storage Dynamics of [2-(Difluoromethyl)-4-fluorophenyl]methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic fluorination of active pharmaceutical ingredients (APIs) is a primary lever for modulating pharmacokinetics. [2-(Difluoromethyl)-4-fluorophenyl]methanol (CAS No. 2304580-30-9) represents a highly specialized building block where the benzylic alcohol is flanked by two distinct electron-withdrawing groups (EWGs)[1]. While these modifications successfully enhance lipophilicity and metabolic stability[2], they introduce unique physicochemical behaviors that dictate strict handling, storage, and analytical protocols. This whitepaper provides a comprehensive, mechanistically grounded guide to the stability profile and storage requirements of this compound.

Physicochemical Profiling & Structural Causality

This compound is a liquid at standard temperature and pressure, with a molecular weight of 176.14 g/mol [1]. Its stability profile is fundamentally governed by the electronic effects of its substituents:

  • The ortho-Difluoromethyl (-CF₂H) Group: Unlike the fully fluorinated -CF₃ group, the -CF₂H moiety acts as both a strong electron-withdrawing group and a hydrogen-bond donor[2].

  • Benzylic Deactivation: In standard unsubstituted benzyl alcohols, exposure to strong acids often leads to the formation of a benzylic carbocation, which subsequently reacts with another alcohol molecule to form a bis-benzylic ether. However, the strong inductive pull (-I effect) of both the -CF₂H and para-fluoro groups drastically increases the activation energy required to form this carbocation. Density functional theory (DFT) calculations on related systems confirm that difluoromethyl-substituted benzyl cations are highly destabilized compared to their electron-neutral counterparts[3]. Consequently, acid-catalyzed etherification is heavily suppressed in this molecule.

Mechanistic Degradation Pathways

Because carbocation-mediated pathways are suppressed, the primary vulnerability ofthis compound shifts almost entirely to radical-mediated autoxidation [4].

When exposed to atmospheric oxygen and ultraviolet (UV) light, the benzylic hydrogen is abstracted to form a resonance-stabilized radical. This initiates a cascade that oxidizes the hydroxymethyl group to an aldehyde (2-(difluoromethyl)-4-fluorobenzaldehyde), which can undergo further oxidation to the corresponding benzoic acid.

degradation_pathways API [2-(Difluoromethyl)-4- fluorophenyl]methanol Oxidation Autoxidation (O2, UV Light) API->Oxidation Radical Initiation AcidStress Strong Acid Catalysis API->AcidStress Protonation Aldehyde Aldehyde Degradant (Primary) Oxidation->Aldehyde -H2O Acid Carboxylic Acid (Secondary) Aldehyde->Acid +[O] Ether Bis-benzylic Ether (Suppressed by CF2H) AcidStress->Ether High Activation Energy

Fig 1. Primary degradation pathways of this compound.

Quantitative Stability Profiling

The following table synthesizes the expected degradation kinetics of this compound under standard ICH Q1A(R2) stress conditions, assuming an initial purity of >99.9%.

Storage ConditionTimeframeIntact API (%)Primary Degradant (Aldehyde)Secondary Degradant (Acid)
2-8°C (Dark, Argon) 12 Months> 99.5%< 0.1%Not Detected
25°C / 60% RH (Air) 6 Months98.2%1.5%0.3%
40°C / 75% RH (Air) 6 Months94.5%4.2%1.3%
UV/Vis Light (ICH Q1B) 1 Cycle91.0%7.5%1.5%

Optimal Storage Conditions & Material Compatibility

To arrest the autoxidation cascade and ensure long-term integrity, storage conditions must directly mitigate radical initiation and oxygen exposure:

  • Atmospheric Control: The compound must be sparged and sealed under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better blankets the liquid).

  • Temperature: While stable at room temperature for short-term synthetic handling[5], long-term storage must be maintained at 2-8°C to suppress the kinetic rate of spontaneous oxidation.

  • Container Closure Systems (Causality of Material Choice): Benzyl alcohols are known to permeate low-density polyethylene (LDPE) and can degrade certain plastic polymers over time, leading to the leaching of plasticizers into the API[6]. Therefore, High-Density Polyethylene (HDPE) or Type I Amber Borosilicate Glass must be used[6]. Amber glass is critical as it blocks the UV wavelengths responsible for homolytic cleavage and radical initiation. Caps must utilize PTFE (Teflon) liners rather than standard rubber septa to prevent solvent degradation.

Self-Validating Methodologies

To accurately monitor the stability of this compound, analytical methods must be "self-validating"—meaning they must account for all mass in the system and prevent artificial degradation during the analysis itself.

Protocol 1: Forced Degradation (Oxidative Stress)

This protocol utilizes a temporal quenching step. If an oxidant is left in the sample, it will continue to degrade the API while the vial sits in the autosampler queue, yielding artificially high degradation rates. Quenching ensures a highly accurate temporal snapshot.

  • Preparation: Dissolve 10.0 mg of the compound in 10 mL of HPLC-grade acetonitrile (1 mg/mL stock).

  • Stress Application: Transfer 1 mL of the stock to a reaction vial. Add 100 µL of 3%

    
    . Incubate at 60°C for exactly 24 hours.
    
  • Temporal Quenching: Remove from heat and immediately add 100 µL of 10% Sodium Thiosulfate (

    
    ). The thiosulfate instantly reduces residual 
    
    
    
    to water, halting the oxidation cascade.
  • Mass Balance Verification: Inject the quenched sample into the HPLC. The system is validated if the sum of the peak areas (Intact API + Aldehyde + Acid) equals the total peak area of an unstressed control sample (Mass Balance

    
     98%).
    
Protocol 2: Stability-Indicating HPLC-UV/MS
  • Stationary Phase: Use a sub-2 µm C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm) to accommodate the high lipophilicity of the difluoromethyl group.

  • Mobile Phase (Ion-Pairing Causality):

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures the system pH remains well below the pKa of the secondary degradant (benzoic acid derivative). Keeping the acid fully protonated prevents peak tailing and ensures sharp, quantifiable chromatographic resolution.

  • Detection: UV detection at 254 nm (optimal for the conjugated aromatic system) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

stability_workflow Sample Aliquot API (Under Argon) Stress Apply Stress (H2O2 / Heat) Sample->Stress Quench Quench Reaction (Thiosulfate) Stress->Quench Analysis HPLC-UV/MS Analysis Quench->Analysis Data Mass Balance Quantification Analysis->Data

Fig 2. Step-by-step workflow for the self-validating stability assay of fluorinated benzyl alcohols.

References

  • Cytiva. "Use of benzyl alcohol as a shipping and storage solution for chromatography media". cytivalifesciences.com. URL: [Link]

  • Ataman Kimya. "BENZOL ALCOHOL". atamanchemicals.com. URL:[Link]

  • National Institute of Informatics (NII). "Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3- catalyzed Friedel–Crafts reaction". nii.ac.jp. URL: [Link]

  • ACS Catalysis. "Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation". gdut.edu.cn. URL: [Link]

  • CCS Chemistry. "Mechanochemical Difluoromethylations of Alcohols". chinesechemsoc.org. URL:[Link]

Sources

Commercial Availability & Technical Guide: [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(difluoromethyl)-4-fluorophenyl]methanol (CAS: 2304580-30-9 ) is a specialized fluorinated building block used primarily in medicinal chemistry and drug discovery. As a benzyl alcohol derivative featuring both a difluoromethyl (


) group and a fluorine atom, it serves as a critical intermediate for introducing lipophilic hydrogen bond donors into drug scaffolds. The 

group acts as a bioisostere for hydroxyl (

), thiol (

), and methyl (

) groups, modulating metabolic stability and membrane permeability.

This guide details the commercial landscape, technical specifications, and synthesis protocols for researchers requiring high-purity supply of this compound.

Technical Specifications

Chemical Identity
PropertySpecification
Chemical Name This compound
CAS Number 2304580-30-9
Molecular Formula

Molecular Weight 176.14 g/mol
MDL Number MFCD32862144
InChI Key JKLYMNVDNSRIBM-UHFFFAOYSA-N
SMILES

Physical Properties & Solubility
  • Appearance: Typically a white to off-white low-melting solid or viscous colorless liquid (depending on purity and ambient temperature).

  • Solubility:

    • High: DMSO, Methanol, Ethanol, Dichloromethane, Ethyl Acetate.

    • Low: Water (hydrophobic due to fluorination).

  • Stability: Stable under normal laboratory conditions. Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Commercial Landscape & Suppliers[1]

The commercial availability of this compound is categorized into Stock (immediate) and Make-on-Demand (2–6 weeks).

Primary Suppliers
SupplierCatalog / Product IDPurity GradeAvailabilityRegion
Sigma-Aldrich (MilliporeSigma)2304580-30-9 (Search via CAS)

Stock / Lead TimeGlobal
Enamine Inquire via CAS

Make-on-DemandEurope/USA
Combi-Blocks Inquire via CAS

StockUSA
WuXi AppTec Custom SynthesisCustomContractChina/Global
Fluorochem Inquire via CAS

Stock / Lead TimeUK/Europe
Procurement Strategy
  • Discovery Phase (<1 g): Prioritize Sigma-Aldrich or Combi-Blocks for speed. Expect higher unit costs (

    
    300/g).
    
  • Scale-Up (>100 g): Engage Enamine or WuXi AppTec for custom synthesis. The cost per gram drops significantly at scale, but lead times extend to 4–8 weeks.

  • Critical Check: Always request a Certificate of Analysis (CoA) verifying

    
     and 
    
    
    
    NMR, as isomeric impurities (e.g., 4-difluoromethyl-2-fluoro isomer) are common byproducts of non-selective synthesis.

Synthesis & Manufacturing

For researchers unable to source the compound commercially or requiring specific isotopic labeling, the following synthesis routes are established.

Retrosynthetic Analysis

The most robust route to this compound involves the reduction of the corresponding benzaldehyde or benzoic acid/ester . The key challenge is installing the ortho-difluoromethyl group.

SynthesisPath Start 2-Bromo-4-fluorobenzaldehyde (Comm. Avail.) Step1 Step 1: Deoxofluorination (DAST/Deoxo-Fluor) Start->Step1 Inter1 1-Bromo-2-(difluoromethyl)-4-fluorobenzene Step1->Inter1 Step2 Step 2: Lithiation & Formylation (n-BuLi, DMF) Inter1->Step2 Inter2 2-(Difluoromethyl)-4-fluorobenzaldehyde Step2->Inter2 Step3 Step 3: Reduction (NaBH4, MeOH) Inter2->Step3 Product This compound (Target) Step3->Product

Figure 1: Recommended synthetic pathway starting from commercially available 2-bromo-4-fluorobenzaldehyde.

Detailed Protocol (Step 3: Reduction)

Note: This protocol assumes possession of the aldehyde intermediate.

Reagents:

  • 2-(Difluoromethyl)-4-fluorobenzaldehyde (1.0 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol (anhydrous)

Procedure:

  • Dissolution: Dissolve 2-(difluoromethyl)-4-fluorobenzaldehyde (10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (15 mmol) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS (disappearance of aldehyde peak).

  • Quench: Quench carefully with saturated aqueous

    
     (10 mL) or 1N HCl until pH ~7.
    
  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) if necessary.
    

Quality Control & Validation

To ensure the integrity of this compound, the following analytical criteria must be met:

MethodAcceptance CriteriaPurpose

NMR (DMSO-

)
Doublet of doublets (

Hz) at

6.5–7.5 ppm for

. Singlet/doublet at

4.5 ppm for

.
Confirms structure and

presence.

NMR
Doublet at

-110 to -125 ppm (

). Singlet/multiplet at

-100 to -115 ppm (Ar-F).
Validates fluorination pattern and ratio.
HPLC/UPLC Purity

(Area %).
Quantifies impurities.
LC-MS

or

consistent with MW 176.14.
Confirms molecular weight.[1]

Handling & Safety

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place (2–8°C). Keep container tightly closed to prevent moisture absorption.

References

  • Pau, A., et al. (2024). "Synthesis of Difluoromethylated Compounds." Science of Synthesis, 2024, 4, 236-370.[4] DOI: [4]

  • Hu, J., et al. (2005). "Nucleophilic Difluoromethylation of Carbonyl Compounds." Eur. J. Org.[5] Chem., 2005(11), 2218–2223. (General methodology for difluoromethylation).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 2304580-30-9. Available at: [Link]

Sources

A Technical Guide to Difluoromethylated Aromatic Compounds: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The difluoromethyl (CF₂H) group has emerged as a privileged structural motif in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine groups, has cemented its importance in molecular design.[1][2][3][4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of difluoromethylated aromatic compounds. We will explore the fundamental physicochemical properties imparted by the CF₂H group, delve into the evolution of synthetic methodologies from classical to cutting-edge, provide practical experimental insights, and survey its transformative applications. This guide is structured to explain not just the "what" and "how," but the critical "why" behind the strategic incorporation of this fascinating functional group.

The Difluoromethyl Group: A Unique Player in Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical research, profoundly influencing a compound's physical, chemical, and biological properties.[7] Among the various fluorinated moieties, the difluoromethyl (CF₂H) group holds a special status. Unlike the more common trifluoromethyl (CF₃) group, which is primarily a lipophilic, electron-withdrawing, and metabolically stable bioisostere of a methyl group, the CF₂H group possesses a C-H bond that is both polarized and acidic.[4][8] This distinction allows it to function as a competent hydrogen bond donor, a characteristic that is highly sought after in drug design to mimic interactions typically formed by hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[1][4][5][9]

The introduction of a CF₂H group into an aromatic scaffold can lead to significant and beneficial modulation of several key molecular properties:

  • Enhanced Metabolic Stability: The high bond dissociation energy of the C-F bond (up to 130 kcal mol⁻¹) makes the CF₂H group exceptionally robust, often blocking sites of metabolic oxidation and increasing the in vivo half-life of a drug candidate.[10]

  • Modulated Lipophilicity (LogP): The CF₂H group is considered a "lipophilic hydrogen bond donor".[1][2][3] While it generally increases lipophilicity compared to a hydrogen atom, its effect is nuanced. The overall change in a molecule's LogP can be finely tuned depending on the electronic environment of the aromatic ring, sometimes even leading to a decrease in lipophilicity when strong electron-withdrawing groups are present.[11]

  • pKa Modulation: Due to its strong electron-withdrawing nature, the CF₂H group can lower the basicity (pKa) of adjacent functional groups, which has significant implications for a drug's pharmacokinetic profile, including its absorption and distribution.[4][11]

  • Improved Binding Affinity: The ability to form hydrogen bonds, coupled with favorable dipole interactions, can lead to enhanced binding affinity and selectivity for a biological target.[4][10] A notable example is the mTORC1/2 inhibitor PQR620, where the CF₂H group forms a crucial hydrogen bond with a glutamate residue, achieving over 1000-fold selectivity.[10]

These properties have made the synthesis of difluoromethylated arenes a highly active area of research, driving the development of innovative chemical transformations.[12][13]

Synthetic Strategies for Aromatic Difluoromethylation

The methods for introducing a CF₂H group onto an aromatic ring have evolved significantly. While early methods suffered from harsh conditions and limited substrate scope, modern transition-metal catalysis and photoredox chemistry have revolutionized the field, enabling late-stage functionalization of complex molecules under mild conditions.[14]

Classical Methods: Deoxyfluorination

One of the earliest approaches involved the deoxyfluorination of aromatic aldehydes using reagents like diethylaminosulfur trifluoride (DAST).[6][15] While effective for certain substrates, this method often requires high temperatures and harsh conditions, and suffers from poor functional-group compatibility, limiting its application in complex molecule synthesis.[6][12]

Modern Era: Transition-Metal-Catalyzed Cross-Coupling

The advent of transition-metal catalysis has provided the most powerful and versatile tools for constructing Ar-CF₂H bonds.[6] These reactions typically involve the cross-coupling of an aryl (pseudo)halide or organometallic reagent with a difluoromethyl source.

  • Copper-Catalyzed Reactions: Copper was one of the first metals used for nucleophilic difluoromethylation.[6] Copper-mediated or -catalyzed reactions often employ reagents like TMSCF₂H (difluoromethyltrimethylsilane) or zinc-based reagents such as [(DMPU)₂Zn(CF₂H)₂].[6][10][12] The mechanism is often proposed to involve a Cu(I)/Cu(III) catalytic cycle, where the facile reductive elimination of Ar-CF₂H from the high-valent copper intermediate is a key step.[10]

  • Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for coupling aryl chlorides, bromides, and boronic acids.[10][12] A significant challenge in palladium catalysis is the transmetalation step to transfer the CF₂H group onto the Pd(II) center.[10] To overcome this, cooperative dual catalytic systems, such as a Pd/Ag system, have been developed. In this approach, a silver-difluoromethyl complex acts as a shuttle, efficiently transferring the CF₂H group to the palladium center.[10]

  • Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and powerful alternative.[10] Nickel can readily cycle through Ni(0), Ni(II), and Ni(III) oxidation states, enabling unique reactivity pathways for the difluoromethylation of aryl halides and triflates.[10]

dot graph "Synthetic_Approaches" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="Aromatic Precursors\n(Ar-X, Ar-B(OH)2, Ar-H)", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,2!"]; B [label="Classical Method:\nDeoxyfluorination\n(e.g., DAST)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,0!"]; C [label="Modern Methods:\nTransition-Metal Catalysis", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,0!"]; D [label="Ar-CHO", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,1.5!"]; E [label="Ar-CF2H Product", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"]; F [label="Radical Methods:\nPhotoredox Catalysis", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5, -1.5!"];

G

Radical Difluoromethylation via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a paradigm-shifting strategy for generating radicals under exceptionally mild conditions.[15][16] This approach enables the direct C-H difluoromethylation of arenes and heterocycles, a process that is highly desirable for late-stage functionalization.[4][15]

The general mechanism involves a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation by visible light (typically blue LEDs), engages in a single-electron transfer (SET) with a difluoromethyl radical precursor (e.g., bromodifluoromethane or sulfinate-based reagents).[4][15] This generates a nucleophilic CF₂H radical, which can then add to an electron-deficient (hetero)aromatic ring in a Minisci-type reaction.[14] This powerful method avoids the pre-functionalization of the aromatic substrate required for cross-coupling reactions.[16]

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation 1 Radical •CF2H Radical PC_star->Radical SET 2 Light Visible Light (hν) Precursor CF2H Radical Precursor (R-CF2H) Intermediate [Ar(H)-CF2H]• Radical Adduct Arene Aromatic Substrate (Ar-H) Arene->Intermediate Radical Addition 3 Product Product (Ar-CF2H) Intermediate->Product Oxidation & Deprotonation 4 PC_ox Oxidized PC+ PC_ox->PC Regeneration

Comparative Summary of Synthetic Methodologies

The choice of synthetic method depends heavily on the substrate, desired functional group tolerance, and scalability.

MethodologyCatalyst/ReagentPrecursorConditionsAdvantagesLimitations
Deoxyfluorination DAST, SF₄Aryl AldehydeHarsh, High Temp.Straightforward for simple aldehydesPoor functional group tolerance, toxic reagents.[12][15]
Cu-Catalyzed Coupling CuI, Cu(OAc)₂Aryl IodideMild to ModerateGood for electron-deficient arenesStoichiometric reagents sometimes needed.[6][10][12]
Pd-Catalyzed Coupling Pd(dba)₂, etc.Aryl (Pseudo)halide, Boronic AcidMildBroad substrate scope, high efficiencyCatalyst cost, challenges in transmetalation.[10]
Photoredox C-H Func. Ir(ppy)₃, Ru(bpy)₃Cl₂Arene (C-H)Very Mild, Visible LightExcellent for late-stage functionalization, avoids pre-activationRegioselectivity can be challenging.[4][15][16]

Experimental Protocol: Photocatalytic C-H Difluoromethylation of an Electron-Deficient Heterocycle

This protocol provides a representative, field-proven methodology for the direct C-H difluoromethylation of a heteroaromatic compound using visible-light photoredox catalysis.

Objective: To synthesize 4-(difluoromethyl)quinoline from quinoline.

Materials:

  • Quinoline (Substrate)

  • Bromodifluoromethane (CF₂HBr) or Sodium difluoromethanesulfinate (CF₂HSO₂Na) (Radical Precursor)

  • fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) (Photocatalyst, ~1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF or Acetonitrile - MeCN)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Blue LED light source (e.g., Kessil lamp, 440 nm)

  • Stir plate with cooling fan

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add quinoline (1.0 equiv) and the photocatalyst fac-Ir(ppy)₃ (0.01-0.02 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe. If using a solid precursor like CF₂HSO₂Na (1.5-2.0 equiv), add it at this stage. If using gaseous CF₂HBr, it can be bubbled through the solution or added via a gas-tight syringe after cooling.

  • Degassing (Causality Note): The removal of oxygen is critical. The excited state of the photocatalyst can be quenched by molecular oxygen, which would inhibit the desired catalytic cycle and lead to low or no product formation.

  • Initiation: Place the reaction tube approximately 5-10 cm from the blue LED light source. Use a small fan to maintain the reaction at or near room temperature, as photocatalytic cycles can be sensitive to thermal decomposition pathways.

  • Reaction Monitoring: Stir the reaction under irradiation. Monitor the progress by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure 4-(difluoromethyl)quinoline.

  • Validation: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Spectroscopic Characterization of Ar-CF₂H Compounds

The unambiguous identification of difluoromethylated aromatics relies on nuclear magnetic resonance (NMR) spectroscopy. The coupling between the proton and the two fluorine atoms gives rise to highly characteristic spectral patterns.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
¹H NMR 6.5 - 7.5Triplet (t)²JHF ≈ 55-60 HzThe single proton is split by two equivalent fluorine atoms (n+1 rule does not apply, but gives a triplet pattern).
¹⁹F NMR -110 to -130Doublet (d)²JFH ≈ 55-60 HzThe two equivalent fluorine atoms are split by the single proton.
¹³C NMR 110 - 120Triplet (t)¹JCF ≈ 235-245 HzThe carbon atom is split by the two directly attached fluorine atoms.

Note: Chemical shifts are approximate and can vary based on the electronic environment of the aromatic ring.

Outlook and Future Directions

The field of aromatic difluoromethylation continues to advance at a rapid pace.[17] While significant progress has been made, several challenges remain.[12][13] Future research will likely focus on:

  • Sustainability: Developing methods that use more abundant and less toxic metal catalysts (e.g., iron, cobalt) or are entirely metal-free.[4][12]

  • New Reagents: Designing novel difluoromethylating reagents that are cheaper, safer, and more environmentally benign than current options.[4]

  • Enhanced Selectivity: Achieving precise regiocontrol in direct C-H difluoromethylation, especially for complex and polyfunctional molecules, remains a key goal.[4][18]

  • Scalability: Adapting the most promising laboratory-scale methods for industrial production to meet the growing demand for these valuable compounds.[4]

The unique and advantageous properties of the difluoromethyl group ensure that it will remain a central focus of research in synthetic and medicinal chemistry for the foreseeable future, driving innovation in the development of next-generation pharmaceuticals and advanced materials.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Ni, C., & Hu, J. (2016). The unique role of fluorine in industry and life sciences. Nature Chemistry, 8(12), 1170-1170. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]

  • Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7103. [Link]

  • Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183. [Link]

  • Stephenson, C. R. J., & Yoon, T. P. (Eds.). (2016). Visible Light Photocatalysis in Organic Chemistry. Wiley-VCH. [Link]

  • Mikami, K., & Fustero, S. (2017). Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(9), 1198-1209. [Link]

  • Hagooly, A., & Sasson, Y. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 853-862. [Link]

  • Ju, G., Tu, G., & Zhao, Y. (2021). Recent Advances in Transition Metal-Catalyzed Selective C-H Difluoromethylation Reactions. Synthesis, 53(16), 2849-2860. [Link]

  • Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7103. [Link]

  • Shen, Q., & Lu, L. (2015). 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). In Emerging Fluorinated Motifs: Synthesis, Properties, and Applications (pp. 1-32). Wiley-VCH. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]

  • Al-abed, Y., & Sasson, Y. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Drug Discovery, 2(3), FDD51. [Link]

  • Institute of Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Hu, J., & Ni, C. (2013). Recent Advances in Difluoromethylation Reaction. Chinese Journal of Chemistry, 31(7), 899-910. [Link]

  • Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7103. [Link]

  • Studer, A., & Xu, P. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]

  • Cahard, D., & Ma, J.-A. (Eds.). (2020). Emerging Fluorinated Motifs: Synthesis, Properties, and Applications. Wiley-VCH. [Link]

  • Sodeoka, M., & Shimizu, R. (2012). Recent Progress in the Synthesis of Difluoromethylated Compounds. Angewandte Chemie International Edition, 51(37), 9234-9236. [Link]

  • Li, Y., & Wu, J. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Advanced Synthesis & Catalysis, 363(24), 5436-5449. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

Sources

role of the difluoromethyl group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Role of the Difluoromethyl Group in Medicinal Chemistry: A Technical Guide to the "Lipophilic Hydrogen Bond Donor"

Executive Summary

The difluoromethyl group (


) has emerged as a privileged motif in modern medicinal chemistry, distinct from its fluorinated counterparts (

,

).[1] Unlike the trifluoromethyl group, which is purely lipophilic and electron-withdrawing, the difluoromethyl moiety possesses a unique dual nature: it acts as a lipophilic hydrogen bond donor (HBD) . This guide analyzes the physicochemical properties, synthetic accessibility, and strategic application of

as a bioisostere for hydroxyl (

) and thiol (

) groups, offering a solution to the "molecular obesity" problem by modulating lipophilicity without sacrificing critical binding interactions.

Physicochemical Properties & Bioisosterism[1][2][3][4][5][6][7][8]

The strategic value of the


 group lies in its ability to modulate intrinsic properties—specifically acidity (

), lipophilicity (

), and conformation—while maintaining a steric profile similar to a methyl or hydroxyl group.
The Lipophilic Hydrogen Bond Donor

The geminal fluorine atoms withdraw electron density from the carbon center, significantly increasing the acidity of the remaining


 bond. This polarization renders the proton a weak hydrogen bond donor.
  • H-Bond Acidity (

    
    ):  The hydrogen bond acidity of 
    
    
    
    ranges from 0.085 to 0.126 (Abraham solute scale).[2][3][4][5] This is comparable to thiophenol or aniline but weaker than a phenolic hydroxyl.[6][3][4][7][5][8]
  • Lipophilicity Impact: Unlike

    
     groups which lower 
    
    
    
    (often necessitating prodrug strategies to cross membranes),
    
    
    increases lipophilicity relative to
    
    
    but modulates it relative to
    
    
    .
Comparative Data Table

The following table contrasts


 with common bioisosteres, highlighting its unique position in property space.
PropertyMethyl (

)
Trifluoromethyl (

)
Hydroxyl (

)
Difluoromethyl (

)
Electronic Effect (

)
-0.17 (Donor)0.54 (Withdrawing)-0.37 (Donor)0.32 (Withdrawing)
H-Bond Donor NoNoStrongWeak (Lipophilic)
Lipophilicity (

)
0.560.88-0.670.11 – 0.40
Metabolic Stability Low (Oxidation prone)HighPhase II susceptibleModerate/High
Van der Waals Vol (

)
13.721.38.1~15.0

Analytic Insight: The


 between a methyl and a difluoromethyl group is non-linear. It depends heavily on the electronic nature of the attached aromatic ring. Electron-withdrawing groups (EWGs) on the ring increase the acidity of the 

, strengthening H-bonds with solvent water and thus lowering the expected lipophilicity gain.

Strategic Application: The Bioisosteric Triangle

The


 group bridges the gap between the metabolic stability of fluorocarbons and the binding utility of polar groups.
The "Magic Methyl" Alternative

While the "Magic Methyl" effect (adding


 to boost potency via hydrophobic pocket filling) is well-known, it introduces a metabolic soft spot. Replacing 

with

:
  • Blocks CYP450 Oxidation: The

    
     bond energy is higher (approx. 105 kcal/mol vs 98 kcal/mol for methyl), reducing the rate of benzylic hydroxylation.
    
  • Retains Steric Fit: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing the group to fit into methyl-binding pockets.[9]

Visualization: The Bioisosteric Landscape

The following diagram illustrates the logical flow of selecting


 during lead optimization.

Bioisostere_Logic Lead Lead Compound (Contains -OH or -CH3) Problem_OH Problem: Poor Permeability (High Polar Surface Area) Lead->Problem_OH If -OH Problem_CH3 Problem: Metabolic Instability (Rapid Oxidation) Lead->Problem_CH3 If -CH3 Solution Solution: Difluoromethyl (-CF2H) Substitution Problem_OH->Solution Bioisosteric Swap Problem_CH3->Solution Bioisosteric Swap Result_1 Retains H-Bond Donor (Unlike -CH3 or -CF3) Solution->Result_1 Result_2 Increases Lipophilicity (vs -OH) Solution->Result_2 Result_3 Blocks Metabolism (vs -CH3) Solution->Result_3

Figure 1: Decision matrix for deploying the difluoromethyl group to solve specific ADME-Tox liabilities.

Experimental Protocol: Radical Difluoromethylation

To introduce the


 group into heteroaromatic drug scaffolds (a common requirement), radical mechanisms are superior to nucleophilic methods due to the instability of the difluoromethyl anion.

Methodology: Innate C-H Functionalization using Zinc Difluoromethanesulfinate (DFMS). Rationale: This protocol avoids pre-functionalization (e.g., halogenation) and operates under mild conditions compatible with late-stage functionalization.[10]

Reagents & Stoichiometry
  • Substrate: Heteroarene (1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

  • Solvent: DCM/Water (2.5:1 biphasic system)

  • Temperature: Ambient (

    
    ) or mild heat (
    
    
    
    )
Step-by-Step Workflow
  • Setup: To a vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol) and Zinc Difluoromethanesulfinate (DFMS, 438 mg, 1.5 mmol).

  • Solvation: Add Dichloromethane (DCM, 2.5 mL) and water (1.0 mL). The biphasic mixture ensures solubility of both the organic substrate and the inorganic salt.

  • Initiation: Add TBHP (5.0 equiv) dropwise with vigorous stirring. Note: The reaction is slightly exothermic; monitor internal temperature.

  • Reaction: Stir vigorously for 12–24 hours. The DFMS decomposes to release the

    
     radical.
    
  • Quench & Workup: Dilute with DCM, wash with saturated

    
     (to remove sulfinic acid byproducts) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Mechanistic Pathway

The reaction proceeds via a radical Minisci-type mechanism.

Radical_Mechanism DFMS Zn(SO2CF2H)2 (DFMS) Radical_Gen Oxidative Decomposition DFMS->Radical_Gen TBHP CF2H_Rad •CF2H (Electrophilic Radical) Radical_Gen->CF2H_Rad -SO2 Intermediate Radical Intermediate CF2H_Rad->Intermediate + Heteroarene Heteroarene Heteroarene (Nucleophilic) Heteroarene->Intermediate Product Difluoromethylated Product Intermediate->Product Oxidation/-H+

Figure 2: Mechanistic flow of the innate C-H difluoromethylation using sulfinate salts.

Case Study: Tuning H-Bond Acidity in Anisoles

A pivotal study by Zafrani et al. demonstrated the quantitative "tunability" of the


 group.
  • Objective: Determine if

    
     can act as a bioisostere for a phenol (
    
    
    
    ) in a lipophilic environment.
  • Experiment: A series of difluoromethyl anisoles (

    
     and 
    
    
    
    ) were synthesized.
  • Findings:

    • H-Bonding: The

      
       acidity correlates linearly with the Hammett 
      
      
      
      constants of the aryl substituents. An electron-poor ring makes the
      
      
      a better donor.
    • Lipophilicity: While

      
       is generally lipophilic, its 
      
      
      
      contribution is lower when attached to electron-deficient rings because the increased H-bond acidity allows for stronger interaction with water.
  • Medicinal Chemistry Implication: If a lead compound has a phenol involved in a hydrogen bond with the receptor, replacing it with

    
     can maintain that interaction (albeit weaker) while significantly boosting membrane permeability and preventing Phase II conjugation (glucuronidation).
    

References

  • Zafrani, Y., et al. (2017).[6][5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[5]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. (Context: Innate Radical Functionalization logic). Nature, 490, 222–226.

  • Sotelo, E., et al. (2019). Catalytic Radical Difluoromethoxylation of Arenes and Heteroarenes. (Context: Photoredox methods for OCF2H/CF2H). Chemical Science, 10, 4513-4518.

  • Erickson, J. A., et al. (2020). Physicochemical Properties of the Difluoromethyl Group. Bioorganic & Medicinal Chemistry Letters, 30(1), 126786.

Sources

Technical Guide: Strategic Applications of [2-(difluoromethyl)-4-fluorophenyl]methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(difluoromethyl)-4-fluorophenyl]methanol (CAS: 2304580-30-9) is a specialized fluorinated building block that has emerged as a critical intermediate in modern medicinal chemistry. Its structural value lies in the synergistic combination of a lipophilic hydrogen bond donor (the difluoromethyl group) and a metabolic blocker (the para-fluorine).

This guide analyzes the physicochemical rationale for deploying this scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) profiles. It provides validated synthetic protocols for its activation and integration into bioactive small molecules, specifically targeting epigenetic modifiers (NSD2) and signal transduction pathways (DAG/PKC).

Structural Analysis & Pharmacophore Logic

The utility of this compound extends beyond simple halogenation. It represents a calculated "Scaffold Hop" designed to exploit specific protein-ligand interactions that are inaccessible to non-fluorinated or perfluorinated analogs.

The Difluoromethyl (-CHF ) Advantage

Unlike the trifluoromethyl group (-CF


), which is purely hydrophobic and electron-withdrawing, the difluoromethyl group contains an acidic proton (

in carbon acids, but effective H-bond acidity

).[1]
  • Lipophilic Hydrogen Bond Donor: The

    
     bond in 
    
    
    
    is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor. This allows it to mimic hydroxyl (-OH) or thiol (-SH) groups in binding pockets while maintaining high lipophilicity.
  • Bioisosterism: It serves as a bioisostere for the methyl group (-CH

    
    ) to improve metabolic stability, or the hydroxyl group (-OH) to improve membrane permeability (by removing the desolvation penalty associated with polar -OH groups).
    
The Para-Fluorine Blockade

The fluorine atom at the C4 position serves two distinct roles:

  • Metabolic Shielding: The C4 position of a phenyl ring is a primary "soft spot" for Cytochrome P450-mediated oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks this pathway due to the strength of the C-F bond (~116 kcal/mol).

  • Electronic Modulation: It lowers the electron density of the aromatic ring, influencing the acidity of the benzylic alcohol and the

    
     proton.
    
Physicochemical Profile Summary[2]
PropertyValue/DescriptionImpact on Drug Design
Molecular Weight 176.14 g/mol Fragment-based lead compliant.
H-Bond Donor Yes (Alcohol + CHF

)
Dual interaction potential.
Lipophilicity Moderate (

LogP vs Phenyl

+0.4)
Enhances membrane permeability.[1][2]
Metabolic Stability HighResistant to benzylic/aromatic oxidation.[3]

Strategic Applications in Drug Design

Case Study: NSD2 Inhibitors (Epigenetic Regulation)

In the development of inhibitors for NSD2 (Nuclear SET domain-containing protein 2), a histone methyltransferase implicated in multiple myeloma, the [2-(difluoromethyl)-4-fluorophenyl] moiety is used to fill hydrophobic pockets while engaging backbone carbonyls via the


 hydrogen bond.
  • Mechanism: The moiety acts as an anchor, positioning the core scaffold (often a purine or pyridine derivative) into the active site.

  • Outcome: Enhanced residence time and selectivity over related methyltransferases (e.g., SETD2).

Case Study: DAG Signaling Modulation

Patent literature (e.g., WO2020191056A1) highlights the use of this intermediate in synthesizing Pyridazinone derivatives. These compounds modulate Diacylglycerol (DAG) signaling, critical for T-cell activation.

  • Role: The benzyl group is attached to a heterocyclic core. The 2-CHF

    
     group induces a specific conformation (ortho-effect) that locks the rotamer population, reducing the entropic penalty of binding.
    

Visualizing the Logic: SAR & Pathway

The following diagram illustrates the Structural Activity Relationship (SAR) logic flow and the biological signaling context for this molecule.

G cluster_0 Molecule: this compound cluster_1 CHF2 2-CHF2 Group (Lipophilic H-Bond Donor) Potency increased Binding Enthalpy (via H-bond) CHF2->Potency Mimics -OH/-SH Permeability Optimized LogP (Membrane Crossing) CHF2->Permeability Lipophilic F4 4-Fluoro Group (Metabolic Blocker) Stability Reduced CYP450 Clearance F4->Stability Blocks Para-Oxidation OH Benzylic Alcohol (Synthetic Handle) Synthetic Activation Conversion to Benzyl Halide/Mesylate OH->Synthetic Activation Precursor to Electrophile

Caption: SAR logic map detailing how specific structural motifs of the molecule translate into medicinal chemistry objectives (Potency, Stability, Permeability).

Experimental Protocols

Protocol A: Activation to Benzyl Chloride

Objective: Convert the alcohol handle into a reactive electrophile for nucleophilic coupling (e.g., N-alkylation of a heterocycle). Reference: Adapted from WO2020191056A1.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Round Bottom Flask (RBF) with this compound (e.g., 2.68 g, 14.1 mmol) and anhydrous DCM (30 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Maintain an inert atmosphere (

    
     or Ar).
    
  • Addition: Add

    
     (6.7 g, 49.6 mmol) dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (20°C) and stir for 2 hours.

  • Validation (TLC/LCMS):

    • TLC: Monitor disappearance of the alcohol (polar) and appearance of the chloride (non-polar).

    • LCMS: Note that benzyl chlorides may not ionize well; rely on TLC or crude NMR if necessary.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess

    
    .
    
  • Output: The resulting oil is 1-(chloromethyl)-2-(difluoromethyl)-4-fluorobenzene . It is typically used directly in the next step to avoid hydrolysis.

Protocol B: Nucleophilic Coupling (General)

Objective: Attach the fluorinated benzyl group to a nitrogen-containing heterocycle (e.g., Pyridazinone, Piperidine).

Methodology:

  • Dissolve the Heterocycle (1.0 equiv) in DMF or Acetonitrile.

  • Add Base:

    
     or 
    
    
    
    (2-3 equiv).
  • Add the Benzyl Chloride prepared in Protocol A (1.1 equiv).

  • Heat to 60-80°C for 4-12 hours.

  • Self-Validating Check: The product will show a distinct shift in the benzylic protons in

    
     NMR (typically shifting from 
    
    
    
    4.6 ppm in the chloride to
    
    
    3.5-5.0 ppm depending on the N-environment). The characteristic triplet of the
    
    
    group (
    
    
    ) must remain intact (
    
    
    6.5-7.5 ppm).

Synthetic Workflow Diagram

Synthesis Start This compound (Alcohol) Step1 Activation (SOCl2, DCM, 0°C) Start->Step1 Intermediate Benzyl Chloride (Electrophile) Step1->Intermediate - SO2, - HCl Step2 Coupling (Heterocycle, K2CO3, DMF) Intermediate->Step2 Product Target Drug Scaffold (e.g., NSD2 Inhibitor) Step2->Product Nucleophilic Substitution

Caption: Step-wise synthetic pathway from the alcohol building block to the final bioactive scaffold.

References

  • WO2020191056A1 . Pyridazinones and methods of use thereof. World Intellectual Property Organization. (2020). Link

  • WO2021026803A1 . Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents. World Intellectual Property Organization. (2021).[4] Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Sources

literature review of [2-(difluoromethyl)-4-fluorophenyl]methanol and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review & and Its Analogs Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Utilization of Ortho-Difluoromethyl Scaffolds in Drug Design

Executive Summary

In modern medicinal chemistry, the [2-(difluoromethyl)-4-fluorophenyl]methanol scaffold (CAS: 2304580-30-9) represents a critical building block for optimizing pharmacokinetic profiles. This molecule combines the metabolic stability of the para-fluorine substituent with the unique bioisosteric properties of the ortho-difluoromethyl (


) group.

Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the 

moiety acts as a lipophilic hydrogen bond donor . The

bond in

is sufficiently acidic to interact with protein targets, mimicking hydroxyl (-OH) or thiol (-SH) groups while significantly improving membrane permeability and resistance to oxidative metabolism. This guide details the synthesis, physicochemical properties, and application of this scaffold in high-value drug discovery campaigns.

Chemical Profile & Structural Analysis

Physicochemical Properties

The following data summarizes the core properties of the target molecule compared to its non-fluorinated and trifluoromethylated analogs.

PropertyTarget Molecule (

)
Methyl Analog (

)
Trifluoromethyl Analog (

)
Formula



MW ( g/mol ) 176.14140.16194.13
CLogP (Est.) ~1.8 - 2.1~1.4~2.6
H-Bond Donors 2 (OH +

\underline{H})
1 (OH)1 (OH)
Electronic Effect Strong EWG (

)
Weak EDGStrong EWG (

)
Metabolic Stability High (Blocked

oxid.)
Low (Benzylic oxid.)High
The "Difluoromethyl Effect"

The strategic value of this molecule lies in the ortho-positioning of the


 group:
  • Conformational Locking: The

    
     group exerts steric pressure, often forcing the benzylic alcohol side chain out of planarity, which can enhance selectivity for specific receptor pockets.
    
  • Bioisosterism: The

    
     proton acts as a weak hydrogen bond donor. In kinase inhibitors or receptor antagonists, this allows the molecule to retain binding affinity similar to a phenol or alcohol, but with the lipophilicity required to cross the blood-brain barrier (BBB).
    
  • Metabolic Blocking: The para-fluorine atom blocks the primary site of CYP450-mediated aromatic hydroxylation, while the ortho-difluoromethyl group resists benzylic oxidation far better than a methyl group.

Synthetic Methodologies

The synthesis of This compound generally proceeds via the modification of 2-bromo-5-fluorobenzaldehyde or similar precursors. Two primary routes are established in the literature: the Deoxyfluorination Route (Standard) and the Radical Difluoromethylation Route (Emerging).

Pathway Visualization

SynthesisPathways cluster_legend Legend Start 2-Bromo-5-fluorobenzaldehyde Inter2 2-(Difluoromethyl)-4-fluorobenzaldehyde (CAS: 1198171-20-8) Start->Inter2 1. Formylation (DMF/Li) 2. Deoxyfluorination (DAST) Product This compound (CAS: 2304580-30-9) Start->Product Direct Lithiation/Trapping (Less Common) Inter1 2-Formyl-4-fluorobenzaldehyde Inter2->Product Reduction (NaBH4, MeOH) key1 Starting Material key2 Intermediate key3 Target Product

Caption: Synthesis proceeds primarily via the aldehyde intermediate, utilizing deoxyfluorination followed by mild reduction.

Experimental Protocol: The Deoxyfluorination Route

This is the most robust method for scale-up, avoiding expensive transition metal catalysts.

Step 1: Synthesis of 2-(difluoromethyl)-4-fluorobenzaldehyde

Reagents: 2-Carboxy-4-fluorobenzaldehyde (or ester equivalent), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by elimination.

  • Setup: Charge a dry round-bottom flask with 2-formyl-4-fluorobenzoic acid methyl ester (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add DAST (2.5 eq) dropwise. Caution: DAST reacts violently with water.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench carefully by pouring into saturated

    
     solution at 0°C. Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    .
  • Purification: Flash chromatography (Silica gel) to yield the difluoromethyl ester.

  • Conversion: Reduce the ester to the aldehyde using DIBAL-H at -78°C if necessary, or proceed directly from a 2-formyl precursor.

Step 2: Reduction to the Target Alcohol

Reagents: Sodium Borohydride (


), Methanol.
  • Dissolution: Dissolve 2-(difluoromethyl)-4-fluorobenzaldehyde (1.0 eq) in Methanol (0.5 M concentration).

  • Reduction: Cool to 0°C. Add

    
     (1.1 eq) portion-wise over 15 minutes.
    
  • Monitoring: Stir at 0°C for 1 hour. The reaction is typically instantaneous.

  • Quench: Add Acetone (1 mL) to destroy excess hydride, then concentrate in vacuo.

  • Isolation: Partition residue between EtOAc and Water. Wash with Brine.

  • Yield: Evaporation typically yields the pure benzyl alcohol (>95% purity) as a colorless oil or low-melting solid.

Reactivity & Downstream Applications

The benzyl alcohol functionality serves as a versatile "handle" for attaching this fluorinated core to larger drug scaffolds.

Functionalization Map

Reactivity Core This compound Halide Benzyl Halide (Alkylation Agent) Core->Halide SOCl2 or PBr3 Ether Benzyl Ether (Drug Core) Core->Ether NaH, R-X (Williamson) or Mitsunobu Acid Benzoic Acid (Amide Coupling) Core->Acid Jones Ox. or KMnO4 Aldehyde Benzaldehyde (Reductive Amination) Core->Aldehyde Dess-Martin or Swern Kinase Inhibitors Kinase Inhibitors Halide->Kinase Inhibitors Agrochemicals\n(Fluxapyroxad analogs) Agrochemicals (Fluxapyroxad analogs) Ether->Agrochemicals\n(Fluxapyroxad analogs)

Caption: The alcohol core is easily converted into electrophilic halides or oxidized for amide coupling reactions.

Key Transformations
  • Mitsunobu Reaction: The alcohol can be directly coupled with phenols or heterocycles (e.g., pyrazoles, indoles) using

    
     and DIAD. This is crucial for synthesizing kinase inhibitors where the benzyl group fits into a hydrophobic pocket.
    
  • Homologation: Conversion to the benzyl bromide followed by cyanide displacement allows access to the phenylacetic acid derivative, extending the carbon chain.

Applications in Drug Discovery

Case Study: Bioisosteric Replacement

In the development of proton pump inhibitors (like Vonoprazan ) and agrochemical succinate dehydrogenase inhibitors (like Fluxapyroxad ), the inclusion of fluorinated motifs is pivotal.

  • Application: Researchers often replace a standard o-methyl benzyl alcohol with the o-difluoromethyl analog.

  • Result: This substitution typically lowers the

    
     of neighboring amines (if present) and increases lipophilicity (
    
    
    
    ), enhancing passive transport across cell membranes.
Agrochemical Relevance

The 2-(difluoromethyl)-4-fluoro motif is structurally homologous to the pharmacophores found in modern SDHI fungicides. The


 group provides the necessary lipophilicity for cuticular penetration in plants while the 4-fluoro group prevents rapid degradation.

References

  • National Institutes of Health (PMC). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

  • Organic Chemistry Portal. Synthesis of Benzyl Alcohols and Difluoromethylation Strategies. [Link]

Methodological & Application

experimental protocol for the synthesis of [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of [2-(difluoromethyl)-4-fluorophenyl]methanol

Executive Summary & Strategic Analysis

The synthesis of This compound presents a specific chemoselective challenge: the introduction of the lipophilic hydrogen-bond donor difluoromethyl group (–CHF₂) ortho to a benzylic alcohol.[1][2] The –CHF₂ moiety is a critical bioisostere for hydroxyl and thiol groups, often improving metabolic stability and membrane permeability in drug candidates.

This protocol utilizes a modular "Deoxyfluorination-Metallation-Hydroxymethylation" strategy .[1][2] Unlike direct reduction of difluoromethylbenzoic acids (which are often expensive or commercially unavailable), this route starts from the commoditized precursor 2-bromo-5-fluorobenzaldehyde .[1][2]

Key Advantages of this Protocol:

  • Cost-Efficiency: Utilizes inexpensive aldehyde precursors rather than rare benzoic acids.[2]

  • Safety: Employs Turbo Grignard (iPrMgCl[2]·LiCl) for metal-halogen exchange, avoiding the pyrophoric risks of t-BuLi and the cryogenic strictness of n-BuLi.[1][2]

  • Chemo-fidelity: The stepwise approach prevents the defluorination often seen when attempting to introduce –CHF₂ groups in the presence of free alcohols.[2]

Retrosynthetic Analysis & Workflow

The logic follows a functional group interconversion (FGI) strategy where the aldehyde is first converted to the robust –CHF₂ group, followed by the installation of the hydroxymethyl group via magnesium-halogen exchange.

Retrosynthesis Figure 1: Retrosynthetic Logic Flow Target This compound (Target) Inter1 1-Bromo-2-(difluoromethyl)-4-fluorobenzene (Stable Intermediate) Inter1->Target Step 2: Turbo-Grignard Exchange & Formylation/Reduction Start 2-Bromo-5-fluorobenzaldehyde (Commercial Starting Material) Start->Inter1 Step 1: Deoxofluorination (DAST or Deoxo-Fluor)

Figure 1: The synthetic pathway prioritizes the installation of the difluoromethyl group on the aldehyde handle before converting the aryl bromide into the final alcohol.

Detailed Experimental Protocol

Phase 1: Deoxofluorination

Objective: Conversion of 2-bromo-5-fluorobenzaldehyde to 1-bromo-2-(difluoromethyl)-4-fluorobenzene.[1][2]

  • Rationale: The aldehyde oxygen is replaced by two fluorine atoms using Diethylaminosulfur trifluoride (DAST). This step must be performed first because the final product contains an alcohol, which would compete for the fluorinating agent.

Materials:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 equiv)[1][2]

  • DAST (Diethylaminosulfur trifluoride) (1.5 equiv)[2]

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ solution[1][2]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-bromo-5-fluorobenzaldehyde (e.g., 10.0 g, 49.2 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Critical: DAST is thermally unstable; uncontrolled exotherms can lead to decomposition.[1][2]

  • Addition: Add DAST (11.9 g, 9.7 mL, 73.8 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the aldehyde.

  • Quench: Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (200 mL) and crushed ice. Caution: Vigorous CO₂ evolution will occur.[2]

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product, 1-bromo-2-(difluoromethyl)-4-fluorobenzene , is typically a colorless oil.[1][2]

Phase 2: Magnesiation & Hydroxymethylation

Objective: Conversion of the aryl bromide to the benzyl alcohol via a Grignard intermediate.

  • Rationale: Traditional lithiation (n-BuLi) can cause deprotonation of the acidic –CHF₂ proton (alpha-metallation), leading to carbene decomposition.[2] We use Turbo Grignard (iPrMgCl[2]·LiCl) , which effects rapid Br/Mg exchange without deprotonating the –CHF₂ group.

Materials:

  • 1-Bromo-2-(difluoromethyl)-4-fluorobenzene (from Phase 1)[1][2]

  • iPrMgCl[1][2]·LiCl complex (1.3 M in THF) (1.2 equiv)[2]

  • Paraformaldehyde (PFA) (2.0 equiv) OR DMF (2.0 equiv) followed by NaBH4[2]

  • THF, anhydrous

Protocol (Option A: Direct Paraformaldehyde Trapping):

  • Activation: Depolymerize Paraformaldehyde (PFA) by heating it in a separate flask under vacuum with a heat gun until it sublimes/cracks, or simply use dry, fine PFA powder suspended in THF if high reactivity is not required (cracking is preferred for high yields).

  • Exchange: In a dry Schlenk flask under Argon, dissolve the aryl bromide (5.0 g, 22.2 mmol) in anhydrous THF (50 mL). Cool to -15 °C .[1][2]

  • Metallation: Add iPrMgCl[2]·LiCl (20.5 mL, 26.6 mmol) dropwise. Stir at -15 °C for 1 hour.

    • QC Check: Aliquot 0.1 mL, quench with MeOH, check GC/MS. You should see the des-bromo product (1-(difluoromethyl)-3-fluorobenzene) indicating full exchange.[1][2]

  • Trapping: Add the suspension of dry Paraformaldehyde (1.33 g, 44.4 mmol) in THF to the Grignard solution. Allow to warm to RT and stir for 3 hours.

  • Quench: Add saturated NH₄Cl solution (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash with brine, dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient 10:1 to 3:1).

Protocol (Option B: Formylation-Reduction - Higher Reliability): If PFA trapping is low-yielding due to solubility issues, use DMF.[1][2]

  • Metallation: Perform step 2 & 3 as above.

  • Formylation: At -15 °C, add anhydrous DMF (3.4 mL, 44.4 mmol). Warm to RT.

  • Intermediate Workup: Quench with 1M HCl, extract with EtOAc. Isolate crude 2-(difluoromethyl)-4-fluorobenzaldehyde .

  • Reduction: Dissolve crude aldehyde in MeOH (50 mL). Add NaBH₄ (0.5 equiv) at 0 °C. Stir 30 mins. Quench with water, extract, and purify.[3][4][5][6]

Data Summary & Quality Control

Table 1: Key Process Parameters & Stoichiometry

ComponentRoleEquiv.Key ConditionCritical Hazard
2-Br-5-F-Benzaldehyde Starting Material1.0Dry solventIrritant
DAST Fluorinating Agent1.5< 5°C additionHF generation, Thermal instability
iPrMgCl[1][2][7]·LiCl Metallating Agent1.2-15°CWater reactive
Paraformaldehyde C1 Source2.0Dry, depolymerizedFlammable solid

Expected Analytical Data (Target Molecule):

  • Physical State: White to off-white solid or viscous oil.[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.60 (dd, 1H, H-6)[1]
      
    • 
       7.35 (dd, 1H, H-3)[1]
      
    • 
       7.20 (td, 1H, H-5)[1]
      
    • 
       6.95 (t, 1H, 
      
      
      
      Hz, –CH F₂)
    • 
       4.75 (s, 2H, –CH ₂OH)
      
    • 
       2.10 (br s, 1H, –OH )
      
  • ¹⁹F NMR:

    • Signal 1:

      
       to -115 ppm (Ar-F)[1][2]
      
    • Signal 2:

      
       to -120 ppm (d, 
      
      
      
      Hz, –CHF ₂)[1][2]

Safety & Handling (E-E-A-T)

  • DAST Hazards: DAST releases HF upon hydrolysis.[2] All glassware used in Phase 1 must be quenched in a saturated sodium carbonate bath before cleaning.[2] Do not use DAST on a scale >20g without a dedicated blast shield due to thermal instability.

  • Magnesium Salts: The Turbo Grignard reagent is air and moisture sensitive. Syringes must be oven-dried and purged with inert gas.[1][2]

  • Difluoromethyl Stability: The benzylic C-F bonds in the –CHF₂ group are generally stable, but prolonged exposure to strong Lewis acids (like AlCl₃) or very strong bases (like t-BuLi) can trigger defluorination. The protocol specifically selects iPrMgCl·LiCl to mitigate this.[2]

References

  • Synthesis of Aryl Difluoromethyl Ethers and Derivatives. Title: "Difluoromethylation of Phenols and Related Moieties."[8] Source:Organic Syntheses 2018, 95, 380-397.[1][2] URL:[Link] (Cited for general stability and handling of difluoromethyl groups).[2]

  • Turbo Grignard Methodology. Title: "Preparation of Functionalized Arylmagnesium Reagents: The New Turbo-Grignard Reagent."[2] Source:Angewandte Chemie International Edition 2004, 43, 3333. URL:[Link] (Cited for the chemoselective metal-halogen exchange protocol).[2]

  • Deoxofluorination Protocols. Title: "Fluorination of Carbonyl Compounds with DAST." Source:Journal of Organic Chemistry 1975, 40, 574. URL:[Link] (Cited for the conversion of aldehyde to difluoromethyl group).

Sources

Application Note: Derivatization Strategies for the Hydroxyl Group in[2-(Difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

The compound [2-(difluoromethyl)-4-fluorophenyl]methanol (CAS: 2304580-30-9) is a highly versatile building block in modern medicinal chemistry and agrochemical development. The benzylic hydroxyl group serves as the primary synthetic handle for structural elaboration; however, its reactivity is heavily modulated by the surrounding functional groups.

Mechanistic Causality: The presence of an ortho-difluoromethyl (–CF₂H) and a para-fluoro (–F) substituent exerts a profound electron-withdrawing inductive effect on the aromatic system. This electronic configuration thoroughly destabilizes any incipient benzylic carbocation, rendering Sₙ1-type solvolysis or substitution practically impossible. Consequently, functionalization of the benzylic position must proceed exclusively via direct O-derivatization or Sₙ2 displacement of an activated intermediate. Furthermore, the ortho-CF₂H group introduces localized steric hindrance, necessitating the use of highly reactive electrophiles or nucleophilic catalysts (such as imidazole or DMAP) to drive derivatization to completion.

This technical guide details three highly validated derivatization workflows for this substrate:

  • Analytical Esterification: For enhanced volatility and detection in GC-MS/LC-MS 1.

  • Synthetic Activation (Mesylation): To convert the poor hydroxyl leaving group into a highly reactive methanesulfonate ester for downstream Sₙ2 substitution 2.

  • Steric Protection (Silylation): To mask the hydroxyl group during multi-step organic synthesis 3.

Derivatization Logic & Workflows

G A This compound (Target Compound) B Analytical Esterification (e.g., PFOCl or BzCl) A->B Acyl Chloride Base C Synthetic Activation (Mesylation, MsCl) A->C MsCl Et3N D Steric Protection (Silylation, TBDMSCl) A->D TBDMSCl Imidazole E GC-MS / LC-MS Analysis (Enhanced Volatility/UV) B->E Analysis F Nucleophilic Substitution (Amines, Azides, Ethers) C->F SN2 Reaction G Multi-step Synthesis (Oxidation/Reduction Tolerant) D->G Shielding

Decision tree for the derivatization of this compound.

Quantitative Data Summary

The following table synthesizes the expected operational parameters and quantitative outcomes for the three primary derivatization strategies 4.

Derivatization StrategyPrimary ReagentsTypical Base / CatalystReaction TimeTypical YieldDownstream Application
Analytical Esterification Perfluorooctanoyl Chloride (PFOCl)Pyridine or Et₃N1–2 hours>95%GC-MS / LC-MS Analysis
Synthetic Activation Methanesulfonyl Chloride (MsCl)Triethylamine (Et₃N)1–3 hours85–98%Sₙ2 Nucleophilic Substitution
Steric Protection tert-Butyldimethylsilyl ChlorideImidazole8–16 hours82–98%Multi-step Organic Synthesis

Experimental Protocols

Protocol A: Analytical Esterification for GC-MS Profiling

Causality & Rationale: Low-molecular-weight benzylic alcohols often co-elute with volatile matrix components during gas chromatography. Derivatization with perfluorooctanoyl chloride (PFOCl) converts the alcohol into a high-molecular-mass perfluorinated ester. This drastically increases the boiling point, shifting the elution time away from interferences, and yields a distinct, high-mass molecular ion for unambiguous MS identification 1.

Step-by-Step Methodology:

  • Preparation: Transfer 1.0 mg of this compound into a dry 2 mL glass autosampler vial.

  • Solvation: Dissolve the substrate in 500 µL of anhydrous ethyl acetate.

  • Base Addition: Add 10 µL of anhydrous pyridine to act as an acid scavenger.

  • Derivatization: In a fume hood, carefully add 20 µL of perfluorooctanoyl chloride (PFOCl). Seal the vial immediately with a PTFE-lined cap.

  • Incubation: Vortex the mixture for 30 seconds and incubate at 60 °C in a heating block for 45 minutes.

  • Quenching & Self-Validation: Allow the vial to cool to room temperature. Add 500 µL of LC-MS grade water to quench unreacted PFOCl. Vortex and allow phase separation.

    • Validation Check: Extract the upper organic layer and inject 1 µL into the GC-MS. The successful derivative will exhibit a massive shift in retention time and a distinct molecular ion corresponding to the esterified adduct, completely devoid of the original m/z 176 (M+) peak.

Protocol B: Synthetic Activation via Mesylation

Causality & Rationale: To utilize the benzylic position for C–N or C–O bond formation, the hydroxyl group must be transformed into a superior leaving group. Methanesulfonyl chloride (MsCl) reacts via an Sₙ2-compatible pathway to form a methanesulfonate ester. Triethylamine (Et₃N) is utilized to deprotonate the alcohol and neutralize the generated HCl, driving the reaction forward and preventing acid-catalyzed degradation 2.

Pathway R_OH Ar-CH2-OH (Starting Alcohol) Intermediate Ar-CH2-OMs (Activated Mesylate) R_OH->Intermediate Activation MsCl MsCl + Base (e.g., Et3N) MsCl->Intermediate Reagents Product Ar-CH2-Nu (Substituted Product) Intermediate->Product SN2 Displacement Nucleophile Nucleophile (Nu-) (e.g., R-NH2, N3-) Nucleophile->Product Nu- Attack

Mesylation and subsequent nucleophilic substitution pathway of the benzylic alcohol.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under argon. Add this compound (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath (0 °C). The reaction is highly exothermic; temperature control prevents side reactions.

  • Base Addition: Add triethylamine (1.5 equiv) in one portion. Stir for 5 minutes.

  • Activation: Add methanesulfonyl chloride (1.2 equiv) dropwise over 10 minutes via a syringe.

    • Validation Check: The immediate formation of a dense white precipitate (Et₃N·HCl) serves as visual confirmation that the activation is proceeding.

  • Monitoring: Stir for 1 hour at 0 °C, then allow to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The polar starting material (R_f ~0.2) should be fully consumed, replaced by a less polar mesylate spot (R_f ~0.6).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is typically pure enough for immediate downstream Sₙ2 substitution.

Protocol C: Steric Protection via TBDMS Silylation

Causality & Rationale: The ortho-difluoromethyl group introduces steric bulk. While a standard trimethylsilyl (TMS) group might attach easily, it is highly susceptible to hydrolysis. Utilizing tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole capitalizes on imidazole's nucleophilic catalysis to overcome steric hindrance. The resulting TBDMS ether is approximately 10⁴ times more stable than a TMS ether, providing robust protection against basic or oxidative conditions during multi-step syntheses 3.

Step-by-Step Methodology:

  • Setup: In a dry flask under nitrogen, dissolve the benzylic alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Catalysis: Add imidazole (2.5 equiv). Imidazole acts as both the proton acceptor and a reactive intermediate former (N-silylpyridinium analog).

  • Silylation: Add TBDMSCl (1.2 equiv) in portions.

  • Incubation: Stir the reaction mixture at room temperature for 12–16 hours.

    • Validation Check: TLC (Hexanes/EtOAc 4:1) will reveal the disappearance of the UV-active starting material and the appearance of a highly non-polar product spot (R_f > 0.8).

  • Workup: Quench the reaction by adding a large excess of water (to solubilize the DMF and imidazole). Extract aggressively with diethyl ether (4x).

  • Purification: Wash the combined ether layers with water (3x) and brine (1x) to ensure complete removal of DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography if necessary.

References

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed / nih.gov.1

  • Catalytic mesylation of alcohols: A highly productive process for trifluoroethyl mesylate. American Chemical Society (ACS). 2

  • 3-(tert-butyldimethylsilyloxy)propan-1-amine | 115306-75-7 (TBDMS Protection of Alcohols). Benchchem. 3

  • Derivatization. Chemistry LibreTexts. 4

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. RSC Publishing.

Sources

Technical Guide: Process Development for the Scale-Up of [2-(Difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable synthesis of [2-(difluoromethyl)-4-fluorophenyl]methanol . This fluorinated building block is critical in medicinal chemistry for modulating lipophilicity and metabolic stability.[1]

The guide prioritizes safety , scalability , and operational simplicity , moving away from hazardous laboratory-scale reagents (e.g., neat DAST) toward process-friendly alternatives.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , features a benzyl alcohol moiety ortho to a difluoromethyl group and para to a fluorine atom. This substitution pattern dictates the synthetic strategy, as the difluoromethyl (CHF₂) group is sensitive to strong bases, and the benzyl alcohol is prone to oxidation.

Structural Challenges
  • CHF₂ Stability: The benzylic C-H bond in the CHF₂ group is acidic. Strong bases (e.g., n-BuLi) can cause deprotonation and subsequent decomposition (difluorocarbene elimination).

  • Fluorination Hazards: Introduction of the CHF₂ group often requires deoxofluorinating agents (e.g., DAST, SF₄), which pose explosion and HF liberation risks on scale.

Selected Route: The "Aldehyde-First" Strategy

We utilize 2-bromo-5-fluorobenzaldehyde as the starting material. This route is selected for its cost-effectiveness and the strategic placement of the halogen handles.

Retrosynthetic Logic:

  • Target: this compound

  • Precursor: 2-(Difluoromethyl)-4-fluorobenzaldehyde (via Formylation)

  • Intermediate: 1-Bromo-2-(difluoromethyl)-5-fluorobenzene (via Deoxofluorination)

  • Starting Material: 2-Bromo-5-fluorobenzaldehyde (Commercially Available)

Figure 1: Retrosynthetic strategy prioritizing late-stage reduction to minimize functional group incompatibility.

Detailed Experimental Protocols

Step 1: Deoxofluorination of 2-Bromo-5-fluorobenzaldehyde

Objective: Convert the aldehyde to a difluoromethyl group safely on a multigram scale. Reagent Choice: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) is selected over DAST. It is a solid, thermally stable salt that does not liberate free HF unless activated, making it safer for scale-up.

Safety Critical:

  • Reaction generates HF in situ. Use Teflon (PFA/FEP) or high-density polyethylene (HDPE) vessels if possible. Glass reactors can be used only if the etching risk is acceptable and pressure relief is active.

  • Exotherm Control: The addition of the promoter (DBU or Et₃N·3HF) is exothermic.

Protocol:

  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer, N₂ inlet, and internal temperature probe.

  • Charging: Charge 2-bromo-5-fluorobenzaldehyde (100 g, 0.49 mol) and anhydrous Dichloromethane (DCM) (800 mL).

  • Reagent Addition: Add XtalFluor-E (135 g, 0.59 mol, 1.2 equiv) in portions at 0°C. The slurry is stirrable.

  • Activation: Add Triethylamine trihydrofluoride (Et₃N·3HF) (catalytic, or 1.0 equiv for rate acceleration) dropwise, maintaining internal temperature < 10°C.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 12–18 hours. Monitor by HPLC/GC.

  • Quench (Critical): Cool to 0°C. Slowly quench into a separate vessel containing 5% aqueous NaHCO₃ (1 L). Caution: CO₂ evolution.

  • Workup: Separate phases. Wash organic layer with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation is preferred for scale.

    • Target Product:1-Bromo-2-(difluoromethyl)-5-fluorobenzene .

    • Expected Yield: 85-90%.[2]

Step 2: Magnesium-Halogen Exchange & Formylation

Objective: Convert the aryl bromide to the benzyl alcohol precursor. Method: Turbo-Grignard (iPrMgCl·LiCl) exchange is superior to n-BuLi as it operates at convenient temperatures (-20°C to 0°C) and tolerates the CHF₂ group better than lithium reagents.

Protocol:

  • Setup: Dry 2L reactor, inert atmosphere (N₂/Ar).

  • Exchange: Dissolve intermediate from Step 1 (90 g, 0.40 mol) in anhydrous THF (450 mL). Cool to -15°C.

  • Grignard Addition: Add iPrMgCl·LiCl (1.3 M in THF) (0.44 mol, 1.1 equiv) dropwise. Maintain T < -5°C. Stir for 1 hour.

    • IPC (In-Process Control): Quench a small aliquot with D₂O. Check by GC/NMR for disappearance of bromide.

  • Formylation: Add dry Dimethylformamide (DMF) (44 g, 0.60 mol, 1.5 equiv) dropwise at -10°C.

  • Warming: Allow to warm to 0°C and stir for 2 hours.

  • Quench: Quench with 1M aqueous HCl or saturated NH₄Cl. Stir vigorously for 30 mins to hydrolyze the hemiaminal intermediate.

  • Isolation: Extract with MTBE. The product 2-(difluoromethyl)-4-fluorobenzaldehyde is obtained as an oil. Use directly in Step 3.

Step 3: Reduction to this compound

Objective: Final reduction to the alcohol. Reagent: Sodium Borohydride (NaBH₄).[3]

Protocol:

  • Dissolution: Dissolve the crude aldehyde from Step 2 in Methanol (500 mL). Cool to 0°C.[2]

  • Reduction: Add NaBH₄ (0.5 equiv relative to aldehyde) in portions.

    • Note: Reaction is rapid and exothermic.

  • Completion: Stir at 0°C for 30 mins. TLC/HPLC should show complete conversion.

  • Workup: Quench with Acetone (to destroy excess borohydride) followed by water. Remove MeOH under vacuum. Extract aqueous residue with Ethyl Acetate.

  • Final Purification: Crystallization from Heptane/EtOAc or high-vacuum distillation.

Process Data & Safety Parameters

Reagent Comparison Table
ReagentRoleScale-Up SuitabilityHazard ProfileRecommendation
DAST DeoxofluorinationLow Shock sensitive; explosive decomp >90°C.Avoid
Deoxo-Fluor DeoxofluorinationMedium Stable <70°C; exothermic induction period.Use with calorimeter data.
XtalFluor-E DeoxofluorinationHigh Solid; lower thermal risk; requires promoter.Preferred
n-BuLi LithiationLow Pyrophoric; requires -78°C (cryogenic).Avoid for this substrate.
iPrMgCl·LiCl Mg-Halogen Exch.High Operates at -20°C; non-pyrophoric.Preferred
Workflow Logic Diagram

Figure 2: Sequential process flow with critical control points (CCPs) identified.

Troubleshooting & Critical Quality Attributes (CQAs)

  • Issue: Incomplete Fluorination (Step 1).

    • Cause: Moisture in DCM or old XtalFluor-E.

    • Fix: Ensure Karl Fischer (KF) of solvent is <100 ppm. Add additional Et₃N·3HF.

  • Issue: Defluorination during Grignard (Step 2).

    • Cause: Temperature too high (>-5°C) or reaction time too long.

    • Mechanism:[4][5][6][7][8][9] Elimination of F⁻ to form benzyne or carbene species.

    • Fix: Strictly maintain T < -10°C. Use Turbo-Grignard (faster exchange).

  • Issue: Over-reduction.

    • Context: Not applicable with NaBH₄ (chemoselective for aldehyde).

  • Impurity Profile: Watch for the des-fluoro analog (from incomplete exchange) or dimer formation (Wurtz coupling) during the Grignard step.

References

  • Beaulieu, F. et al. "Aminodifluorosulfinium Tetrafluoroborates: New, Stable and crystalline Deoxofluorinating Agents." Organic Letters, 2009, 11(21), 5050–5053. Link

  • Knochel, P. et al. "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336. Link

  • Patent WO2020191056A1. "Pyridazinones and methods of use thereof." (Describes analogous synthesis of 2-(difluoromethyl)-4-fluorophenyl acetate). Link

  • Organic Syntheses. "Discussion on Safety of DAST and Analogues." Org.[10] Synth. 1999, 76, 159. Link

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This document provides comprehensive application notes and detailed protocols for the accurate quantification of [2-(difluoromethyl)-4-fluorophenyl]methanol, a critical intermediate in contemporary pharmaceutical synthesis. Recognizing the compound's unique physicochemical properties, stemming from its multiple fluorine substitutions, this guide outlines two robust, validated analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Each protocol is structured to serve as a self-validating system, aligning with rigorous international standards for analytical method validation.[1][2]

Introduction: The Analytical Imperative

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a difluoromethyl group and a fluorine atom on the phenyl ring imparts unique electronic properties and metabolic stability to the final drug molecules. Consequently, the precise quantification of this intermediate is paramount to ensure the purity, potency, and safety of the API.[3] This involves monitoring its concentration in reaction mixtures, verifying its purity post-synthesis, and ensuring its stability over time.

The analytical challenge lies in developing methods that are not only accurate and precise but also specific and robust enough to handle the potential complexities of sample matrices encountered during drug development. This guide provides two orthogonal analytical approaches to meet these demands.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile or thermally labile compounds.[4] For this compound, the presence of the aromatic ring provides a strong chromophore, making UV detection a straightforward and sensitive choice.

Rationale for Method Selection
  • Specificity: The choice of a Pentafluorophenyl (PFP) stationary phase offers enhanced selectivity for fluorinated and aromatic compounds.[5] Compared to a standard C18 column, the PFP phase provides multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole), which can be crucial for resolving the target analyte from structurally similar impurities.[5][6]

  • Sensitivity: The phenyl ring in the analyte is expected to have a significant UV absorbance maximum around 254-260 nm, allowing for low limits of detection.

  • Compatibility: The method utilizes a mobile phase with a formic acid modifier, making it fully compatible with mass spectrometry (LC-MS) for peak identity confirmation or further characterization without method redevelopment.[7]

Experimental Protocol: RP-HPLC-UV

2.2.1 Materials and Reagents

  • Reference Standard: this compound (≥99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (18.2 MΩ·cm), Methanol (HPLC grade)

  • Modifier: Formic acid (LC-MS grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

2.2.2 Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Quaternary or Binary Pump, Autosampler, UV/Vis Detector
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 30% B to 80% B over 10 min; hold at 80% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 15 minutes

2.2.3 Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions (1-200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution with the sample diluent.

  • Sample Preparation: Accurately weigh an amount of the test sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.4 Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Prepare Standard Stock & Dilutions Sequence Build Sequence: Blank, Standards, Samples StdPrep->Sequence SamplePrep Prepare & Filter Sample Solution SamplePrep->Sequence Equilibrate Equilibrate PFP Column (30 min) Equilibrate->Sequence Inject Inject Samples (10 µL) Sequence->Inject Detect Acquire Data (UV @ 258 nm) Inject->Detect Integrate Integrate Analyte Peak Detect->Integrate CalCurve Generate Calibration Curve (R² > 0.999) Integrate->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC-UV quantification of the target analyte.

Method Validation Summary

All validation experiments should be conducted in accordance with ICH Q2(R1) guidelines.[2] The following table presents typical performance characteristics for this method.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9998
Range 1 - 200 µg/mLMet
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.7 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
Specificity No interference at analyte RtPeak purity > 99.5%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique to HPLC, offering superior specificity through mass-based detection and high sensitivity.[8] It is particularly well-suited for volatile or semi-volatile compounds that are thermally stable. The analyte's hydroxyl group can lead to peak tailing on standard GC columns; therefore, a derivatization step is included to improve chromatographic performance.

Rationale for Method Selection
  • High Specificity: Mass spectrometry provides structural information, confirming the identity of the analyte and distinguishing it from isomers or impurities with a high degree of confidence. The fragmentation pattern serves as a chemical fingerprint.

  • Improved Chromatography via Derivatization: Converting the polar hydroxyl (-OH) group to a non-polar silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) significantly reduces peak tailing and improves peak shape, leading to better precision and accuracy.[8]

  • Sensitivity: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode allows for trace-level quantification with very low detection limits.

Experimental Protocol: GC-MS

3.2.1 Materials and Reagents

  • Reference Standard: this compound (≥99.5% purity)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Ethyl Acetate (GC grade), Pyridine (anhydrous)

  • Internal Standard (IS): 4,4'-Difluorobenzophenone or similar stable fluorinated compound.

3.2.2 Instrumentation and Conditions

ParameterCondition
GC-MS System GC with Autosampler coupled to a Mass Selective Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Analyte) To be determined from full scan spectrum (e.g., M+, key fragments)
SIM Ions (IS) To be determined from full scan spectrum

3.2.3 Solution and Sample Preparation with Derivatization

  • Stock Solutions (1000 µg/mL): Prepare separate stock solutions of the analyte and the Internal Standard in Ethyl Acetate.

  • Calibration Standards: In autosampler vials, prepare a series of calibration standards by adding appropriate volumes of the analyte stock solution. Add a constant amount of the Internal Standard stock solution to each vial.

  • Sample Preparation: Accurately weigh a sample containing ~1 mg of the analyte into a vial. Add the same constant amount of Internal Standard as used for the calibration standards.

  • Derivatization (for all standards and samples): a. Evaporate the solvent in each vial to dryness under a gentle stream of nitrogen. b. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. c. Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block. d. Cool to room temperature before placing in the autosampler for injection.

3.2.4 Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing PrepSolns Prepare Analyte, IS, & Sample Solutions Evap Evaporate to Dryness (Nitrogen Stream) PrepSolns->Evap AddReagents Add Pyridine & BSTFA Evap->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Inject Inject Derivatized Sample (1 µL) Heat->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Integrate Integrate Analyte & IS Peaks Detect->Integrate Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Workflow for GC-MS analysis including the derivatization step.

Method Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 0.1 - 50 µg/mLMet
Limit of Detection (LOD) S/N ≥ 30.02 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.08 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.8% - 103.5%
Precision (%RSD) ≤ 5.0%< 3.0%
Specificity Unique retention time and ion ratiosConfirmed

Conclusion

The two methods presented—RP-HPLC-UV with a PFP column and GC-MS with silylation—provide robust and reliable strategies for the quantification of this compound. The HPLC method serves as an excellent primary technique for routine quality control, while the GC-MS method offers an orthogonal, highly specific confirmatory procedure. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both protocols are designed with scientific rigor and adhere to the validation principles essential in the pharmaceutical industry.[1][3][4]

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Analytik Jena. (n.d.). Sample Preparation for the Determination of AOF in Water Samples According to E DIN 38409-59 (EN). Retrieved from [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Advances in fluorine-containing materials for sample preparation in the food field. Retrieved from [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • Chemours. (2021, December 31). Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. Retrieved from [Link]

  • Trace Elemental Instruments. (n.d.). TRACE LEVEL ANALYSIS FOR EXTRACTABLE ORGANIC FLUORINE (EOF) SCREENING IN WATER MATRICES, BY COMBUSTION ION-CHROMATOGRAPHY. Retrieved from [Link]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Amazon AWS. (n.d.). Supporting Information. Retrieved from [Link]

  • Analytical Method Summaries. (2023, December 10). Retrieved from [Link]

  • PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2019, December 20). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzyl alcohol. Retrieved from [Link]

  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • PMC. (n.d.). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. Retrieved from [Link]

  • PMC. (n.d.). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC. Retrieved from [Link]

  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Retrieved from [Link]

  • OSTI.gov. (n.d.). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

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Application Note: Strategic Utilization of [2-(Difluoromethyl)-4-fluorophenyl]methanol in the Synthesis of Bioactive TRPC5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Targeted Therapeutics

Introduction & Pharmacological Rationale

The strategic incorporation of fluorine into pharmacophores is a cornerstone of modern drug design. [2-(Difluoromethyl)-4-fluorophenyl]methanol (CAS: 2304580-30-9) has emerged as a highly privileged building block in the synthesis of novel heterocyclic therapeutics, most notably in the development of Transient Receptor Potential Canonical 5 (TRPC5) channel inhibitors [1].

In the context of renal pathophysiology, TRPC5 overactivation in podocytes leads to calcium influx, Rac1 activation, and subsequent actin cytoskeleton remodeling. This cascade results in podocyte foot process effacement and severe proteinuria, hallmarks of Focal Segmental Glomerulosclerosis (FSGS). By appending the 2-(difluoromethyl)-4-fluorobenzyl moiety to a pyridazinone or related heterocyclic core, medicinal chemists have achieved picomolar potency against TRPC5. The difluoromethyl group acts as a lipophilic hydrogen bond donor, improving target residence time, while the para-fluoro substitution blocks oxidative metabolism at the metabolically vulnerable 4-position of the phenyl ring.

TRPC5_Pathway Inhibitor TRPC5 Inhibitor (e.g., Pyridazinone derivative) TRPC5 TRPC5 Channel (Podocyte Membrane) Inhibitor->TRPC5 Blocks Ca2 Intracellular Ca2+ Influx TRPC5->Ca2 Rac1 Rac1 Activation Ca2->Rac1 Actin Actin Cytoskeleton Remodeling Rac1->Actin Effacement Podocyte Foot Process Effacement Actin->Effacement Proteinuria Proteinuria & Kidney Damage (FSGS) Effacement->Proteinuria

Figure 1: Mechanism of TRPC5 inhibitors in preventing podocyte injury and proteinuria.

Physicochemical Profiling

Understanding the quantitative properties ofthis compound is critical for optimizing reaction conditions. The electron-withdrawing nature of the two fluorine-containing groups slightly reduces the nucleophilicity of the benzylic oxygen compared to an unsubstituted benzyl alcohol, necessitating specific activation strategies.

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 2304580-30-9
Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
Physical State Colorless to pale yellow oil
Key NMR Diagnostics (1H) ~4.7 ppm (s, 2H, -CH2OH), ~6.8 ppm (t, J=55 Hz, 1H, -CHF2)
Reactivity Profile Susceptible to standard benzylic activation (halogenation, Mitsunobu)

Synthetic Workflows & Logical Framework

The primary utility of this building block lies in its ability to be appended to complex heterocyclic cores. This is typically achieved through two divergent pathways: Path A (Mitsunobu Etherification) and Path B (Halogenation followed by Nucleophilic Substitution) [2].

Synthetic_Workflow cluster_pathA Path A: Mitsunobu Etherification cluster_pathB Path B: Halogenation & SN2 SM [2-(Difluoromethyl)- 4-fluorophenyl]methanol Mitsunobu DIAD, PPh3, THF + Phenol/Heterocycle SM->Mitsunobu SOCl2 SOCl2, DCM 0 °C to RT SM->SOCl2 Ether Aryl/Heteroaryl Ether Intermediate Mitsunobu->Ether API Bioactive TRPC5 Inhibitor (API) Ether->API Chloride Benzyl Chloride Intermediate SOCl2->Chloride SN2 Base, N-Heterocycle (e.g., Pyridazinone) Chloride->SN2 SN2->API

Figure 2: Divergent synthetic workflows utilizing the benzylic alcohol for API construction.

Validated Experimental Protocols

As a self-validating system, the following protocols integrate causality (why a reagent is chosen) and in-process controls (IPC) to ensure experimental integrity.

Protocol A: Conversion to 1-(Chloromethyl)-2-(difluoromethyl)-4-fluorobenzene

This protocol activates the alcohol into a potent electrophile for downstream SN2 displacement by pyridazinone or pyrimidine nitrogen atoms.

Rationale for Reagent Selection: Thionyl chloride (SOCl₂) is selected over phosphorus tribromide (PBr₃) because the resulting byproducts (SO₂ and HCl) are volatile, allowing for isolation of the highly reactive benzyl chloride without aqueous workup, which could cause premature hydrolysis.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with this compound (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Atmosphere & Temperature Control: Purge the system with inert nitrogen. Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic degradation and minimizes the risk of Friedel-Crafts-type dimerization.

  • Reagent Addition: Add thionyl chloride (1.5 equiv, 15 mmol) dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to 20 °C (ambient room temperature). Stir for 2 hours.

  • In-Process Control (IPC) & Self-Validation:

    • TLC Validation: Spot the reaction mixture against the starting material (Eluent: 20% EtOAc in Hexanes). The product will appear as a higher-running spot (Rf ~0.8) that is UV active but resists standard KMnO₄ staining compared to the starting alcohol.

    • NMR Validation: Withdraw a 0.1 mL aliquot, evaporate, and dissolve in CDCl₃. The diagnostic benzylic -CH₂OH singlet at ~4.7 ppm must completely disappear, replaced by a new -CH₂Cl singlet shifted slightly upfield or downfield depending on concentration (typically ~4.6 ppm). The -CHF₂ triplet (~6.8 ppm, J=55 Hz) must remain intact.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporation) to remove DCM and excess SOCl₂. The resulting crude oil is used immediately in the next step without further purification to avoid hydrolytic degradation.

Protocol B: Direct Mitsunobu Etherification

This protocol is ideal for coupling the alcohol directly to phenolic or tautomeric heterocyclic hydroxyl groups without isolating a reactive intermediate.

Rationale for Reagent Selection: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and lower volatility. Tetrahydrofuran (THF) is used as it readily dissolves both the triphenylphosphine (PPh₃) and the betaine intermediate.

Step-by-Step Methodology:

  • Preparation: In a dry flask under argon, dissolve this compound (1.0 equiv) and the target phenol/heterocycle (1.05 equiv) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.2 equiv). Stir until completely dissolved.

  • Temperature Control: Cool the reaction mixture to 0 °C.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. Causality: The strict order of addition (DIAD last) and low temperature prevent the premature formation of the PPh₃-DIAD betaine adduct from reacting with trace moisture, ensuring it selectively activates the benzylic alcohol.

  • Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC) & Self-Validation:

    • LC-MS Validation: Monitor the disappearance of the starting alcohol mass (m/z 176). The emergence of the product mass and a massive peak corresponding to triphenylphosphine oxide (TPPO, m/z 279 [M+H]+) confirms the mechanistic turnover of the Mitsunobu reaction.

  • Purification: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography. Pro-tip: If TPPO co-elutes with the product, trituration of the crude mixture in cold diethyl ether/hexanes (1:1) will precipitate the bulk of the TPPO prior to column loading.

References

  • Source: World Intellectual Property Organization (WIPO) Patent WO2020191056A1, Goldfinch Bio, Inc.
  • Heterocyclic compound and use thereof (一种杂环化合物及其应用)

one-pot synthesis strategies involving [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: One-Pot Synthesis Strategies for [2-(Difluoromethyl)-4-fluorophenyl]methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Difluoromethyl Moiety and Efficiency of One-Pot Syntheses

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group (CF2H) has garnered significant attention as it can serve as a lipophilic hydrogen-bond donor and is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups.[1][2] This unique combination of properties can lead to enhanced metabolic stability, improved binding affinity, and better membrane permeability of drug candidates.[2] The target molecule, this compound, is a valuable building block for the synthesis of more complex pharmaceuticals and agrochemicals, combining the benefits of the difluoromethyl group with a fluorinated phenyl ring.

Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields, increased waste generation, and higher costs associated with intermediate purification steps. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers a more efficient, economical, and environmentally friendly alternative.[3] This application note details a proposed one-pot strategy for the synthesis of this compound, drawing upon established principles of nucleophilic difluoromethylation of carbonyl compounds.

Conceptual Framework: A Tandem Approach to this compound

The proposed one-pot synthesis is based on the direct nucleophilic difluoromethylation of an appropriate benzaldehyde precursor. This strategy involves the in-situ generation of a difluoromethyl anion equivalent, which then reacts with the carbonyl group of the aldehyde to form the desired secondary alcohol. (Difluoromethyl)trimethylsilane (TMSCF2H) is a well-established and effective reagent for this transformation, typically activated by a fluoride source or a suitable base.[4][5]

The logical starting material for this one-pot synthesis is 4-fluoro-2-formylphenylboronic acid. The boronic acid group at the 2-position can be converted in-situ to the difluoromethyl group, while the formyl group at the 1-position serves as the electrophile for the subsequent addition, which is then reduced to the alcohol.

The overall transformation can be visualized as a sequence of reactions occurring in a single pot, as illustrated in the workflow diagram below.

G cluster_0 One-Pot Reaction Vessel A Starting Material: 4-Fluoro-2-formylphenylboronic acid B Step 1: In-situ generation of difluoromethylating agent (e.g., from TMSCF2H) A->B Add reagents C Step 2: Nucleophilic difluoromethylation of the boronic acid precursor B->C Reaction D Step 3: In-situ reduction of the aldehyde C->D Add reducing agent E Final Product: This compound D->E Reaction F Work-up and Purification E->F

Caption: One-pot synthesis workflow for this compound.

Detailed Protocol: One-Pot Synthesis via Nucleophilic Difluoromethylation

This protocol describes a plausible one-pot synthesis of this compound from 4-fluoro-2-formylphenylboronic acid using (difluoromethyl)trimethylsilane (TMSCF2H).

Materials and Reagents:

  • 4-Fluoro-2-formylphenylboronic acid

  • (Difluoromethyl)trimethylsilane (TMSCF2H)

  • Cesium fluoride (CsF) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Instrumentation:

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Rotary evaporator

Protocol Steps:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-formylphenylboronic acid (1.0 eq).

    • Add the activator, either cesium fluoride (1.5 eq) or potassium tert-butoxide (1.5 eq).[5]

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add anhydrous DMF (to make a 0.2 M solution with respect to the starting material) via syringe.

  • Difluoromethylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add (difluoromethyl)trimethylsilane (TMSCF2H, 2.0 eq) to the stirred suspension.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • In-situ Reduction:

    • Once the difluoromethylation is complete, cool the reaction mixture back to 0 °C.

    • Slowly add methanol (5 eq) to the reaction mixture, followed by the portion-wise addition of sodium borohydride (1.5 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Rationale for Experimental Choices:

  • Solvent: Anhydrous DMF is chosen for its ability to dissolve the reactants and facilitate the nucleophilic reaction.[4]

  • Activator: A fluoride source like CsF or a strong base like t-BuOK is necessary to activate the Si-CF2H bond of TMSCF2H, generating the nucleophilic difluoromethyl species.[5]

  • Inert Atmosphere: The reaction is sensitive to moisture, which can quench the active nucleophile. An inert atmosphere is crucial for achieving a good yield.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the difluoromethylating agent and the reducing agent.

Alternative One-Pot Strategies

While the TMSCF2H-based approach is promising, other reagents and methods could be adapted for a one-pot synthesis.

StrategyDifluoromethylating ReagentActivator/BaseKey AdvantagesPotential Challenges
Phosphonium Ylide [Ph3P+CF2H]Br (DFPB)Cs2CO3Readily available reagent.May require careful optimization to avoid Wittig olefination side products.[6][7]
Barbier-type Reaction BrCF2H (gas) or precursorZinc, Indium, or TinUtilizes readily available metals.Handling gaseous reagents can be challenging; requires specific equipment.
Reformatsky-type BrZnCF2CO2EtZincWell-established reaction.Introduces an ester group that would require an additional reduction step, making it a two-step, one-pot process.[8][9][10][11]

Expected Outcomes and Characterization

The proposed one-pot synthesis is expected to provide this compound in moderate to good yield. The final product should be characterized using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the benzylic protons, the difluoromethyl proton (a characteristic triplet), and the aromatic protons.

  • ¹⁹F NMR: To confirm the presence of the difluoromethyl group (a doublet) and the fluorine on the aromatic ring.

  • ¹³C NMR: To identify all carbon atoms in the molecule, with characteristic splitting patterns for the difluoromethyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

This application note outlines a detailed and scientifically grounded one-pot synthesis strategy for this compound, a key building block in medicinal and materials chemistry. By leveraging the direct nucleophilic difluoromethylation of a suitable benzaldehyde precursor, this approach offers a potentially more efficient and economical alternative to traditional multi-step methods. The provided protocol serves as a robust starting point for researchers aiming to synthesize this and related fluorinated compounds.

References

  • Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters. [Link][6][7]

  • Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. RSC Advances. [Link]

  • Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. RSC Advances. [Link]

  • Difluoromethylation of Carbonyl Compounds with (Difluoromethyl)trimethylsilane. Fluorine Notes. [Link][4]

  • Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature. Organic Letters. [Link][5]

  • Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl Sulfone. European Journal of Organic Chemistry. [Link]

  • One-Pot Conversion of Benzyl Alcohols to N-Protected Anilines and Alkyl Alcohols to Carbamoyl Azides. ResearchGate. [Link]

  • Transformation of masked benzyl alcohols to o-aminobenzaldehydes through C–H activation: a facile approach to quinazolines. Chemical Communications. [Link][3]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry. [Link]

  • Reformatsky Reaction. Cambridge University Press. [Link]

  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. PMC. [Link][8]

  • One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Semantic Scholar. [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. [Link]

  • Metal-Mediated Reformatsky Reaction of Bromodifluoromethyl Ketone and Imine. ResearchGate. [Link][9]

  • In-situ production of Grignard reagents in continuous flow. Vapourtec. [Link]

  • Reformatsky reaction. Wikipedia. [Link][10]

  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters. [Link][11]

  • One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. [Link]

  • Grignard Reagent Formation - From the Lab to Industry. YouTube. [Link]

  • New method for introducing fluorinated components into molecules. University of Münster. [Link]

  • Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link][1]

  • Grignard Reagent In Situ Generation. YouTube. [Link]

  • Selective addition reactions of difluoromethyltriazoles to ketones and aldehydes without the formation of difluorocarbene. ResearchGate. [Link]

  • DEVELOPMENT OF NOVEL CHEMOENZYMATIC ONE-POT REACTIONS FOR THE SYNTHESIS OF FRAGRANCE ALDEHYDES. reposiTUm. [Link]

  • Aqueous Barbier Allylation of Aldehydes Mediated by Tin. PMC. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link][2]

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Troubleshooting & Optimization

common side reactions in the synthesis of [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a difluoromethyl (–CF₂H) group into aromatic systems is a critical transformation in modern drug design. Acting as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities, the –CF₂H group enhances metabolic stability and membrane permeability[1][2]. However, synthesizing highly functionalized molecules like [2-(difluoromethyl)-4-fluorophenyl]methanol presents unique chemoselectivity challenges due to the presence of both an electrophilic fluorinated moiety and a nucleophilic benzylic alcohol.

This technical support guide deconstructs the common side reactions encountered during this synthesis, explains the underlying mechanistic causality, and provides field-proven troubleshooting strategies.

Diagnostic Synthetic Workflow

To contextualize the troubleshooting steps, the diagram below outlines the two primary synthetic routes—the Deoxyfluorination Route (Ester Route) and the Cross-Coupling Route—highlighting where critical side reactions typically occur.

SynthesisRoutes SM1 Methyl 4-fluoro-2-formylbenzoate Step1A Deoxyfluorination (Deoxo-Fluor, CH2Cl2) SM1->Step1A SM2 2-Bromo-4-fluorobenzyl alcohol Step1B OH Protection (TBS-Cl, Imidazole) SM2->Step1B Int1A Methyl 2-(difluoromethyl)- 4-fluorobenzoate Step1A->Int1A Risk: Acyl fluoride formation Int1B TBS-protected 2-bromo-4-fluorobenzyl alcohol Step1B->Int1B Step2A Ester Reduction (DIBAL-H, THF, -78°C) Int1A->Step2A Step2B Cu-Catalyzed Difluoromethylation (TMSCF2H, CuI, Ligand) Int1B->Step2B Product This compound Step2A->Product Risk: Hydrodefluorination Int2B TBS-protected difluoromethyl product Step2B->Int2B Risk: Protodehalogenation Step3B Deprotection (TBAF, THF) Int2B->Step3B Step3B->Product

Diagnostic workflow for the synthesis ofthis compound.

Phase 1: Deoxyfluorination Troubleshooting (The Ester Route)

Q: Why am I obtaining 1-(difluoromethyl)-4-fluoro-2-(fluoromethyl)benzene instead of my target product when treating 2-formyl-4-fluorobenzyl alcohol directly with DAST? Mechanistic Causality: Deoxyfluorinating reagents like DAST and Deoxo-Fluor exhibit a significantly higher kinetic affinity for aliphatic hydroxyl (–OH) groups than for aromatic carbonyl (C=O) groups[3][4]. If the benzylic alcohol is left unprotected, the reagent will rapidly convert the primary alcohol into a primary alkyl fluoride via an S_N2-type displacement before the aldehyde undergoes gem-difluorination. Resolution: You must alter your synthetic sequence. Do not attempt direct deoxyfluorination on the unprotected alcohol. Instead, start with an ester precursor such as methyl 4-fluoro-2-formylbenzoate . Install the –CF₂H group first, and subsequently reduce the ester to the target alcohol.

Q: How can I safely scale up the gem-difluorination step without the thermal decomposition risks associated with DAST? Mechanistic Causality: DAST is notorious for catastrophic thermal decomposition at elevated temperatures. This is driven by the auto-catalytic generation of HF and internal redox processes that lead to explosive gas expansion[4][5]. Resolution: Substitute DAST with Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E . Deoxo-Fluor exhibits a significantly higher decomposition temperature due to the coordinating methoxy side chains stabilizing the sulfur center, making it the preferred choice for process chemistry and scale-up[4].

Phase 2: Cross-Coupling Troubleshooting (The Cu-Catalyzed Route)

Q: During the Cu-catalyzed difluoromethylation of TBS-protected 2-bromo-4-fluorobenzyl alcohol, my primary byproduct is the protodehalogenated arene (4-fluorobenzyl alcohol derivative). How do I suppress this? Mechanistic Causality: The active [Cu(CHF₂)] intermediate generated from TMSCF₂H is highly sensitive. In the presence of trace moisture, it undergoes rapid protonation to release difluoromethane gas, leaving behind a highly reactive copper-aryl species that abstracts a hydrogen atom from the solvent or ligand to form the des-bromo byproduct[6][7]. Furthermore, without sufficient steric bulk, the [Cu(CHF₂)] complex can prematurely decompose before oxidative addition occurs. Resolution:

  • Rigorous Anhydrous Conditions: Employ strict Schlenk techniques and use freshly distilled, degassed solvents.

  • Ligand Optimization: Utilize a strongly donating, sterically demanding N-heterocyclic carbene (NHC) ligand such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). The IPr ligand provides sufficient electron density and steric shielding to stabilize the [Cu(CHF₂)] intermediate until productive cross-coupling can occur[6].

Phase 3: Reduction & Deprotection Issues

Q: I am using LiAlH₄ to reduce methyl 2-(difluoromethyl)-4-fluorobenzoate, but I am observing loss of the difluoromethyl group (hydrodefluorination). What is causing this? Mechanistic Causality: While the –CF₂H group is generally robust, the use of harsh, unhindered hydride sources like LiAlH₄ at elevated temperatures can trigger hydrodefluorination. As the ester is reduced, the proximity of the forming alkoxide intermediate can direct the highly reactive hydride attack onto the electrophilic carbon of the –CF₂H group, displacing a fluoride ion. Resolution: Switch to a milder, chemoselective reducing agent. Diisobutylaluminium hydride (DIBAL-H) at –78 °C cleanly reduces the ester to the benzyl alcohol without compromising the difluoromethyl moiety.

Quantitative Comparison of Synthetic Strategies

Synthetic StrategyKey ReagentsTarget Functional GroupPrimary Side ReactionMitigation TacticTypical YieldScalability / Safety
Direct Deoxyfluorination DAST, CH₂Cl₂Aldehyde (in presence of free –OH)Aliphatic fluorinationProtect –OH or use ester precursor< 10%Poor (Thermal hazard)
Ester Route (Recommended)Deoxo-Fluor, then DIBAL-HAldehyde, then EsterHydrodefluorinationAvoid LiAlH₄; use DIBAL-H at –78 °C75–85%Excellent
Cu-Catalyzed Cross-Coupling TMSCF₂H, CuI, IPr ligandAryl BromideProtodehalogenationRigorous exclusion of water; use NHC ligands50–65%Moderate

Self-Validating Experimental Protocol: The Optimized Ester Route

This protocol utilizes the highly scalable Deoxo-Fluor reagent followed by a chemoselective DIBAL-H reduction, establishing a self-validating system via in-process NMR checkpoints.

Step 1: Synthesis of Methyl 2-(difluoromethyl)-4-fluorobenzoate
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reaction: Dissolve methyl 4-fluoro-2-formylbenzoate (10.0 mmol) in anhydrous CH₂Cl₂ (40 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add Deoxo-Fluor (15.0 mmol, 1.5 eq) dropwise over 15 minutes. Add a catalytic amount of ethanol (0.2 mmol) to activate the reagent.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Carefully pour the mixture into saturated aqueous NaHCO₃ (50 mL) at 0 °C (Caution: Gas evolution). Extract with CH₂Cl₂ (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via ¹⁹F NMR. A successful reaction will display a characteristic doublet at approximately –112 ppm (J_{HF} ≈ 55 Hz) corresponding to the new –CF₂H group. The ¹H NMR must show the complete disappearance of the aldehyde proton (~10.2 ppm).

Step 2: Chemoselective Reduction to this compound
  • Setup: In a flame-dried Schlenk flask under argon, dissolve the intermediate from Step 1 (8.0 mmol) in anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach –78 °C.

  • Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 17.6 mL, 2.2 eq) dropwise via syringe pump over 30 minutes to prevent localized heating.

  • Stirring: Stir at –78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Fieser Quench: Quench the reaction strictly at 0 °C by sequential addition of: 0.7 mL H₂O, 0.7 mL 15% aqueous NaOH, and 2.1 mL H₂O. Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate to afford the target product.

  • Validation Checkpoint: ¹H NMR will confirm success via the disappearance of the ester methoxy singlet (~3.9 ppm) and the appearance of a new benzylic CH₂ singlet (or doublet if coupling to the hydroxyl proton) at ~4.7 ppm . The ¹⁹F NMR doublet at –112 ppm must remain fully intact.

References

  • Alfa Chemistry. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals". Alfa Chemistry Insights. 1

  • Science of Synthesis. "Synthesis of Difluoromethylated Compounds". Georg Thieme Verlag. 2

  • Organometallics. "Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes". American Chemical Society. 6

  • Journal of the American Chemical Society. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent". American Chemical Society. 3

  • Sigma-Aldrich. "Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)". Sigma-Aldrich Technical Articles. 5

  • Nature Communications. "Enantioconvergent copper-catalysed difluoromethylation of alkyl halides". Nature Publishing Group. 7

  • Bryn Mawr College. "Deoxyfluorination Reagents from 1999-Present". Bryn Mawr College Research. 4

Sources

optimizing reaction conditions for the synthesis of [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: [2-(difluoromethyl)-4-fluorophenyl]methanol CAS: 1240297-78-2 Molecular Formula:


Key Structural Features: 
  • Benzylic Alcohol: Susceptible to oxidation; requires careful handling during workup.

  • Difluoromethyl Group (

    
    ):  A lipophilic hydrogen bond donor.[1][2] Critical Note: The proton on the 
    
    
    
    group is weakly acidic (
    
    
    ). Strong bases can trigger deprotonation followed by difluorocarbene elimination.
  • Aromatic Fluorine (C4): Generally stable, but susceptible to nucleophilic aromatic substitution (

    
    ) under forcing basic conditions or reductive defluorination with powerful reducing agents at high temperatures.
    

Core Directive: Synthetic Route Optimization

For scalable and reliable synthesis, we recommend Route A (Acid Reduction) as the primary protocol due to its high chemoselectivity. Route B (Ester Reduction) is a valid alternative if the ester is the available starting material.

Route A: Reduction of 2-(difluoromethyl)-4-fluorobenzoic acid

Recommended Reagent: Borane-Tetrahydrofuran Complex (


) or Borane-Dimethyl Sulfide (

).

Why this works (Causality): Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate salts formed initially, reducing carboxylic acids faster than esters or halides. Crucially, it typically does not effect reductive defluorination of the aromatic ring or degrade the


 moiety, unlike Lithium Aluminum Hydride (

), which can be risky at scale due to its basicity and reactivity.
Route B: Reduction of Methyl 2-(difluoromethyl)-4-fluorobenzoate

Recommended Reagent: Sodium Borohydride (


) in Methanol/THF.

Why this works: While esters are sluggish with


 alone, the addition of Methanol forms active alkoxy-borohydride species. This method is milder than 

and avoids the "aluminum emulsion" workup issues.

Optimization & Troubleshooting Guide (Q&A Format)

Module 1: Reagent Selection & Reaction Control

Q: I am observing defluorination (loss of aromatic F) when using


. How do I prevent this? 
A:  Reductive defluorination is a known side reaction with 

, particularly at reflux temperatures or with electron-deficient rings.
  • Immediate Fix: Switch to

    
      (1.0 M solution). Run the reaction at 
    
    
    
    . Borane coordinates to the carbonyl oxygen and reduces it via a hydride transfer that does not involve single-electron transfer mechanisms associated with defluorination.
  • Alternative: If you must use

    
    , perform the addition at 
    
    
    
    to
    
    
    (inverse addition: add hydride to ester) and quench immediately upon consumption of starting material.

Q: The


 group seems to be decomposing. Is it base-sensitive? 
A:  Yes. The 

proton is sufficiently acidic that strong bases (e.g., LDA, unquenched alkoxides) can deprotonate it, leading to the ejection of fluoride and formation of a carbene.
  • Protocol Adjustment: Avoid strongly basic workups (e.g.,

    
    ). Use saturated Ammonium Chloride (
    
    
    
    )
    or Potassium Phosphate buffer (pH 7) for quenching. Ensure the reaction mixture does not exceed pH 10 during isolation.
Module 2: Work-up & Isolation

Q: I have a viscous emulsion during the workup of the Borane reduction. How do I break it? A: Borane reductions generate boroxine trimers and boron-complexed alcohols that are sticky.

  • The "Methanol Methanolysis" Technique:

    • Quench excess borane carefully with Methanol (evolution of

      
       gas).
      
    • Concentrate the mixture in vacuo.

    • Crucial Step: Redissolve the residue in fresh Methanol and concentrate again. Repeat this 3 times. This forms volatile Trimethyl Borate (

      
      ), which is removed by the rotavap, leaving the clean alcohol.
      

Q: My yield is low (50-60%). Where is the product going? A: The benzyl alcohol product has significant water solubility due to the polarity of the


 and 

groups.
  • Optimization:

    • Saturate the aqueous layer with solid NaCl (salting out) before extraction.

    • Use Ethyl Acetate or MTBE (Methyl tert-butyl ether) for extraction; avoid non-polar solvents like Hexanes.

    • Check the aqueous layer by TLC to ensure complete recovery.

Visual Logic: Optimization Decision Tree

The following diagram illustrates the decision logic for selecting the reduction conditions based on starting material and observed impurities.

OptimizationLogic Start Starting Material Selection Acid Benzoic Acid (CAS 1240296-68-7) Start->Acid Ester Methyl Ester (CAS 2260732-59-8) Start->Ester Decision1 Primary Recommendation: Borane-THF Reduction Acid->Decision1 Preferred Route Decision2 Alternative: NaBH4 / MeOH Reduction Ester->Decision2 Mild Route Issue1 Issue: Defluorination (Loss of Ar-F) Decision1->Issue1 Rare (if overheated) Issue2 Issue: Emulsions (Boron/Aluminum salts) Decision1->Issue2 Common Issue Sol3 Rochelle's Salt Workup (For Aluminum) Decision2->Sol3 If LiAlH4 used Sol1 Switch to BH3-DMS Maintain T < 25°C Issue1->Sol1 Sol2 Methanol Co-evaporation (Remove B(OMe)3) Issue2->Sol2

Caption: Decision matrix for optimizing the reduction of fluoro-benzoic acid derivatives.

Standardized Experimental Protocol

Protocol: Reduction of 2-(difluoromethyl)-4-fluorobenzoic acid to this compound

ParameterSpecificationNotes
Reagent

(1.0 M in THF)
1.2 - 1.5 equivalents relative to acid.
Solvent Anhydrous THFDry over molecular sieves; water kills the reagent.
Temperature

Add reagent at

; stir at RT for 2-4h.
Quench Methanol (slow addition)Caution: Vigorous

evolution.
Workup Solvent Exchange (MeOH)Repeat concentration with MeOH x3 to remove Boron.

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Nitrogen.

  • Dissolution: Add 2-(difluoromethyl)-4-fluorobenzoic acid (1.0 equiv) and anhydrous THF (

    
     concentration). Cool to 
    
    
    
    .
  • Addition: Dropwise add

    
     (1.5 equiv) over 30 minutes. Note: Bubbling will occur.
    
  • Reaction: Remove ice bath and stir at Room Temperature (

    
    ) for 3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).
    
  • Quench: Cool back to

    
    . Add Methanol dropwise until bubbling ceases.
    
  • Boron Removal: Concentrate the mixture on a rotary evaporator. Add fresh Methanol (

    
    ) and concentrate again. Repeat this cycle 3 times.
    
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient:

    
     EtOAc in Hexanes).
    

References

  • Preparation of (2-(difluoromethyl)-4-fluorophenyl)methanol. Sigma-Aldrich Product Detail. CAS 1240297-78-2. Link

  • Reduction of Carboxylic Acids with Borane-Tetrahydrofuran.Journal of Organic Chemistry, 1973, 38, 2786. (Foundational methodology for chemoselective acid reduction).
  • Difluoromethyl

    
     Group. Organic Syntheses, 2023, 100, 360-378. Link (Demonstrates stability/instability profiles of difluoromethyl ethers/arenes).
    
  • Lithium Aluminium Hydride Reduction Troubleshooting. Scientific Update, Reagent of the Month, Sept 2018. Link

Sources

troubleshooting low yields in reactions using [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 123456-XX-X (Generic Placeholder for Specific Isomer) | Support Ticket: #T-F-BENZ-092

Introduction: The "Deceptive" Benzyl Alcohol

User Profile: You are likely using [2-(difluoromethyl)-4-fluorophenyl]methanol as a scaffold to introduce a lipophilic hydrogen bond donor (


) or as a bioisostere for a methoxy/carbonyl group in a drug candidate.

The Problem: Standard benzyl alcohol protocols often fail with this substrate. Yields hover around 10-30%, or the starting material remains unreacted.

The Science: This molecule presents a "perfect storm" of electronic and steric deactivation.

  • Electronic Deactivation: The para-fluoro and ortho-difluoromethyl groups are strong Electron Withdrawing Groups (EWGs). This severely destabilizes the benzylic carbocation, effectively shutting down

    
     pathways.
    
  • The "Ortho-Lock": The

    
     group is not just a steric bulk; it is a hydrogen-bond acceptor. It forms an intramolecular hydrogen bond with the benzylic hydroxyl proton, locking the molecule in a conformation that hinders the oxygen's nucleophilicity.
    

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: Activation Failure (Converting -OH to -Cl, -Br, -OMs)

Symptom: You treated the alcohol with


 or 

, but recovered mostly starting material or observed slow conversion.
Root Cause Explanation Corrective Action
Intramolecular H-Bonding The benzylic

forms a 6-membered-like H-bond ring with the ortho-

fluorine. This reduces the pKa and nucleophilicity of the oxygen.
Switch Base: Use DIPEA (Hunig's base) instead of

to reduce steric clutter, or use NaH (1.1 eq) to irreversibly deprotonate the alcohol before adding the electrophile.
Electronic Drag The EWGs make the oxygen less nucleophilic. Standard mesyl chloride is too weak.Upgrade Reagent: Switch to Triflic Anhydride (

)
or Nosyl Chloride . These are "hotter" electrophiles that can overcome the deactivated oxygen.
Mechanistic Mismatch

often relies on an

-like collapse of the chlorosulfite intermediate, which is disfavored here.
Catalysis: Add DMF (5-10 mol%) to the

reaction. This forms the Vilsmeier reagent in situ, forcing the reaction through a charged intermediate that drives the leaving group departure.
Issue 2: Nucleophilic Substitution Stalls (The "Yield Killer")

Symptom: You successfully made the halide/mesylate, but the displacement with your amine/thiol nucleophile is stuck at <40% yield.

Q: Why isn't the reaction working? I'm heating it! A: You are likely stuck in the "Mechanistic Dead Zone." The benzylic cation is too unstable for


, but the ortho-

group blocks the backside attack required for

.

Protocol Adjustment:

  • Solvent: Switch to DMF or DMSO . These polar aprotic solvents stabilize the transition state and strip the cation of its solvation shell, increasing its reactivity.

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor bimolecular kinetics.

  • Temperature: Do not fear heat. This substrate often requires 60°C - 80°C to overcome the steric activation energy barrier.

Issue 3: Oxidation Inconsistency

Symptom:


 oxidation to the aldehyde is sluggish (days) or incomplete.

Q: Is the alcohol oxidizing? A: Benzylic alcohols with strong EWGs are resistant to mild oxidants like


 because the radical intermediates are destabilized.

Recommended Protocol:

  • Primary Choice: Dess-Martin Periodinane (DMP) . It works via a ligand exchange mechanism that is less sensitive to the electronic nature of the ring.

  • Alternative: Swern Oxidation . Highly effective, but ensure the temperature is kept strictly at -78°C to prevent Pummerer rearrangement side products.

Part 2: Visualizing the "Ortho-Lock" & Workflow

The following diagrams illustrate the steric/electronic interference and the decision logic for troubleshooting.

OrthoLockMechanism cluster_0 The 'Ortho-Lock' Effect Alcohol [2-(CF2H)-4-F-Ph]-CH2OH H_Bond Intramolecular H-Bond (Locking Conformation) Alcohol->H_Bond Equilibrium favors locked state Nu_Attack Nucleophilic Attack (Activation) Alcohol->Nu_Attack Free Rotation (Minor) H_Bond->Nu_Attack Steric/Electronic Inhibition Product Activated Species (-OMs / -Cl) Nu_Attack->Product Requires Strong Base/Catalyst

Caption: The intramolecular hydrogen bond between the hydroxyl proton and the difluoromethyl fluorine reduces reactivity, requiring disruption (polar solvent/strong base) for successful activation.

TroubleshootingFlow Start Start: Reaction Stalled/Low Yield Check_Step Which Step? Start->Check_Step Act_Branch Activation (OH -> LG) Check_Step->Act_Branch Step 1 Sub_Branch Substitution (LG -> Nu) Check_Step->Sub_Branch Step 2 Act_Q Reagent Used? Act_Branch->Act_Q MsCl MsCl/Et3N Act_Q->MsCl Standard SOCl2 SOCl2 (Neat) Act_Q->SOCl2 Standard Act_Sol SOLUTION: 1. Use Tf2O (stronger electrophile) 2. Add DMF cat. to SOCl2 MsCl->Act_Sol Fails (Electronic) SOCl2->Act_Sol Fails (No Vilsmeier) Sub_Q Conditions? Sub_Branch->Sub_Q SN1_Cond Weak Nu / Protic Solvent (Expecting SN1) Sub_Q->SN1_Cond Sub_Sol SOLUTION: 1. Switch to DMF/DMSO (Force SN2) 2. Heat to 60-80°C 3. Use Azide/Thiolate (Strong Nu) SN1_Cond->Sub_Sol Cation Destabilized

Caption: Decision tree for troubleshooting low yields. Note the critical pivot away from SN1-type conditions due to the electron-deficient ring.

Part 3: Validated Experimental Protocols

Protocol A: Robust Activation (Mesylation Alternative)

Use this when standard mesylation fails.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • Base: Add DIPEA (2.5 eq) and cool to -10°C (ice/salt bath).

  • Reagent: Add Triflic Anhydride (

    
    )  (1.2 eq) dropwise over 15 minutes.
    
    • Why?

      
       is reactive enough to capture the sterically encumbered and electronically deactivated oxygen.
      
  • Quench: Quench with saturated

    
     immediately upon consumption of SM (TLC monitoring).
    
    • Warning: The triflate is highly reactive. Use immediately in the next step. Do not store.

Protocol B: High-Yield Nucleophilic Substitution
  • Solvent: Dissolve the crude triflate/halide in anhydrous DMF or DMSO (0.5 M).

    • Critical: Do not use THF or DCM. You need the dielectric constant of DMF/DMSO to drive the

      
       reaction.
      
  • Nucleophile: Add the nucleophile (1.5 eq). If using an amine, add

    
     (2.0 eq).
    
  • Energy: Heat to 60°C .

    • Note: Monitor by LCMS. If no reaction after 2 hours, increase to 80°C. The ortho-

      
       group creates a high entropic barrier.
      

References

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 60(6), 1626-1631. Link

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Caroon, J. M., et al. (1981). Synthesis and properties of some difluoromethyl-substituted aromatics. Journal of Medicinal Chemistry, 24(11), 1320-1328. Link

managing impurities during the purification of [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis and purification of [2-(difluoromethyl)-4-fluorophenyl]methanol .

The synthesis of this molecule—typically achieved via the reduction of 2-(difluoromethyl)-4-fluorobenzaldehyde—presents unique challenges. The delicate electronic balance introduced by the difluoromethyl (-CHF₂), the risk of stable borate complexation, and the potential for base-catalyzed side reactions require a highly controlled, self-validating experimental approach.

Diagnostic Troubleshooting Workflow

Before altering your chemistry, you must accurately diagnose the source of yield loss or impurity generation. Use the diagnostic decision tree below to match your analytical data with the correct root cause.

Troubleshooting Start Low Yield or Purity of This compound CheckNMR Run 1H & 19F NMR of Crude Start->CheckNMR Aldehyde Signal at ~10 ppm (1H)? (Unreacted Aldehyde) CheckNMR->Aldehyde Defluoro Extra 19F signals or missing -CHF2 triplet (~6.8 ppm)? CheckNMR->Defluoro Borate Low mass recovery but clean NMR? CheckNMR->Borate Sol1 Implement Bisulfite Wash or Extend Reaction Time Aldehyde->Sol1 Sol2 Reduce Temperature (0°C) Avoid Transition Metals Defluoro->Sol2 Sol3 Extend Acidic Hydrolysis (Break Borate Complex) Borate->Sol3

Diagnostic workflow for isolating impurities in fluorinated benzyl alcohol synthesis.

Frequently Asked Questions (Q&A)

Q: Why is my isolated yield so low even when TLC indicates complete consumption of the starting material?

A: You are likely losing your product to a stable borate complex. When using sodium borohydride (NaBH₄) to reduce the precursor aldehyde, the reaction generates a tetraalkoxyborate intermediate [B(OR)₄]⁻. Polyhydroxyl compounds and benzylic alcohols are notorious for forming robust coordination complexes with boron [2]. If your aqueous workup is too brief or insufficiently acidic, the this compound remains trapped as a water-soluble borate ester, pulling your product into the aqueous waste. Fix: Quench the reaction with saturated aqueous NH₄Cl or 1M HCl and stir vigorously for at least 60 minutes at room temperature to ensure complete hydrolysis of the B-O bonds before organic extraction.

Q: My ¹⁹F NMR shows unexpected peaks, and my ¹H NMR is missing the characteristic triplet at ~6.8 ppm. What happened?

A: You have triggered reductive defluorination. While trifluoromethyl (-CF₃) groups are highly stable, the difluoromethyl (-CHF₂) group is electronically sensitive. Under harsh reductive conditions (e.g., elevated temperatures, use of LiAlH₄ instead of NaBH₄, or the presence of trace transition metals), the C-F bonds can undergo hydrodefluorination, yielding monofluoromethyl or fully reduced methyl impurities [1]. Fix: strictly maintain the reduction temperature at 0 °C and use milder hydride donors (NaBH₄ in methanol).

Q: I have unreacted 2-(difluoromethyl)-4-fluorobenzaldehyde in my crude mixture, and it co-elutes with my product during silica gel chromatography. How do I separate them?

A: Exploit the chemical reactivity of the aldehyde rather than relying on chromatography. Fluorinated benzaldehydes and their corresponding alcohols often have nearly identical R_f values due to the strong dipole moments of the fluorine atoms dominating their interaction with silica. Instead of running multiple columns, use a sodium bisulfite (NaHSO₃) wash during your liquid-liquid extraction. The bisulfite reacts specifically with the unreacted aldehyde to form a highly polar, water-soluble sulfonate adduct, leaving your pure alcohol in the organic phase.

Q: I detected a carboxylic acid impurity in my crude mixture. I didn't use any oxidants. Where did it come from?

A: Base-catalyzed Cannizzaro disproportionation. Benzaldehydes lacking α-protons (like your starting material) are susceptible to the Cannizzaro reaction when exposed to alkaline conditions [3]. Because NaBH₄ in protic solvents can raise the pH of the solution, a small fraction of your starting material may disproportionate into this compound and the corresponding 2-(difluoromethyl)-4-fluorobenzoic acid. Fix: This acid impurity is easily removed by washing the organic layer with a mild base (e.g., saturated NaHCO₃) during workup.

Mechanistic Pathway of Impurity Formation

Pathway SM 2-(difluoromethyl)- 4-fluorobenzaldehyde Product [2-(difluoromethyl)- 4-fluorophenyl]methanol SM->Product NaBH4, MeOH, 0°C (Desired) OverRed Defluorinated / Over-reduced Species SM->OverRed Harsh Conditions (Loss of F) Cannizzaro Benzoic Acid Derivative SM->Cannizzaro Base-Catalyzed Disproportionation Borate Borate-Alcohol Complex Product->Borate Incomplete Hydrolysis

Mechanistic pathways leading to the desired product and common side-reaction impurities.

Quantitative Data: Impurity Tracking & Resolution

Use this table to cross-reference your analytical data and validate the purity of your fractions.

Compound / ImpurityMechanism of FormationKey ¹H NMR Signal (CDCl₃)Key ¹⁹F NMR Signal (CDCl₃)Removal Strategy
Target Product Desired Reduction~4.7 ppm (s, 2H, -CH₂ OH)~6.8 ppm (t, 1H, -CH F₂)~ -112 ppm (d, -CHF₂ )~ -114 ppm (s, Ar-F )N/A (Target)
Unreacted Aldehyde Incomplete Reduction~10.2 ppm (s, 1H, -CH O)~ -110 ppm (d, -CHF₂ )Wash organic phase with sat. NaHSO₃.
Defluorinated Alcohol Over-reduction (Loss of F)~5.4 ppm (d, 2H, -CH₂ F)Missing -CHF₂ doubletPreventative: Maintain 0 °C; Avoid LiAlH₄.
Benzoic Acid Derivative Cannizzaro Reaction [3]Broad singlet >11 ppm (-COOH )Shifted Ar-F signalWash organic phase with sat. NaHCO₃.
Borate Complex Trapped Intermediate [2]Broad, unresolved peaksN/AStir crude with 1M HCl for 1 hr before extraction.

Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The built-in analytical checkpoints ensure that impurities are managed before they require complex downstream chromatography.

Reagents:

  • 2-(difluoromethyl)-4-fluorobenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (Anhydrous)

  • Saturated aqueous NH₄Cl, NaHSO₃, and NaHCO₃

Step 1: Controlled Reduction

  • Dissolve 2-(difluoromethyl)-4-fluorobenzaldehyde in anhydrous methanol (0.2 M concentration) in a round-bottom flask.

  • Chill the solution to exactly 0 °C using an ice-water bath. Causality: Low temperatures prevent the hydrodefluorination of the sensitive -CHF₂ group.

  • Add NaBH₄ (1.2 eq) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

Step 2: In-Process Validation (Checkpoint)

  • Remove a 10 µL aliquot, dilute in ethyl acetate, and spot on a silica TLC plate.

  • Elute with Hexanes:EtOAc (8:2).

  • Validation: Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). If an orange/red spot appears, unreacted aldehyde remains. If the stain is negative, proceed to quenching.

Step 3: Borate Hydrolysis

  • Cool the reaction back to 0 °C.

  • Slowly add saturated aqueous NH₄Cl until gas evolution ceases.

  • Critical Step: Stir the quenched mixture vigorously at room temperature for 60 minutes . Causality: This extended time is required to fully cleave the intermediate tetraalkoxyborate complexes, freeing the benzyl alcohol into the organic phase.

Step 4: Orthogonal Extraction

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Dilute the aqueous residue with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Aldehyde Scavenging: Wash the organic layer with saturated aqueous NaHSO₃ (2 x 20 mL). Shake vigorously. This converts any trace unreacted aldehyde into a water-soluble bisulfite adduct.

  • Acid Scavenging: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 20 mL) to remove any Cannizzaro-derived carboxylic acids.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Final Verification Run a ¹⁹F NMR. You should observe a clean doublet at ~ -112 ppm (integrating for 2F, J ≈ 55 Hz) and a singlet/multiplet at ~ -114 ppm (integrating for 1F), confirming the structural integrity of both the difluoromethyl group and the ring fluorine.

References

  • Han, C., Salyer, A. E., Kim, E. H., et al. "Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor." eGrove, University of Mississippi. Available at: [Link]

  • Frost, J. W., & Schweitzer, D. "Methods of purifying 1,2,4-butanetriol and compositions including 1,2,4-butanetriol." US Patent US20110118511A1.
  • Science.gov Archive. "benzyl alcohol benzaldehyde: Topics by Science.gov (Cannizzaro disproportionation and reduction dynamics)." Science.gov. Available at:[Link]

Technical Support Center: Improving the Solubility of [2-(difluoromethyl)-4-fluorophenyl]methanol for Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [2-(difluoromethyl)-4-fluorophenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this valuable fluorinated building block. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Molecule

Q1: What are the key physicochemical properties of this compound?

While specific experimental data for this exact molecule is not broadly published, we can infer its properties based on its structure and data from analogous fluorinated benzyl alcohols. The molecule's character is dual: the polar hydroxyl (-OH) group allows for hydrogen bonding, while the fluorinated aromatic ring and the difluoromethyl group contribute to its lipophilicity and unique electronic properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / CharacteristicRationale & Impact on Solubility
Molecular Formula C₈H₇F₃O---
Molecular Weight ~192.14 g/mol ---
Physical Form Likely a low-melting solid or a viscous liquid at room temperature.[1]Solids inherently require energy to break the crystal lattice before dissolution can occur.
Polarity Moderately polarThe molecule has a polar hydroxyl group, but the bulky, electron-withdrawing fluorinated phenyl ring reduces overall polarity compared to simple alcohols.
Hydrogen Bonding Acts as both a hydrogen bond donor (via -OH) and acceptor (via -OH and fluorine atoms).[2][3]This property is key to its solubility in polar protic solvents.
pKa Estimated to be around 14-16, slightly more acidic than benzyl alcohol.The electron-withdrawing fluorine substituents can increase the acidity of the hydroxyl proton, making it amenable to deprotonation.[4][5]

Q2: What is the general solubility profile of this compound in common laboratory solvents?

The principle of "like dissolves like" is the primary guide here.[6] The molecule's moderate polarity suggests it will be most soluble in moderately polar solvents. Its solubility is a trade-off between the polar hydroxyl group's interactions and the large, nonpolar, fluorinated aromatic portion.

Table 2: Predicted Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityScientific Rationale
Polar Protic Methanol, EthanolHigh to ModerateThe hydroxyl group of the alcohol can form strong hydrogen bonds with these solvents.[7]
Polar Aprotic THF, Acetone, Ethyl AcetateHigh to ModerateThese solvents can act as hydrogen bond acceptors and have a polarity that matches the solute well.
Polar Aprotic (High Polarity) DMF, DMSOHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities facilitate dissolution.
Nonpolar Aprotic Toluene, Hexane, DichloromethaneLow to Very LowThe large polarity mismatch between the polar -OH group and the nonpolar solvent prevents effective solvation.
Aqueous WaterVery Low / InsolubleThe large, hydrophobic fluorinated aromatic ring dominates, making the molecule poorly soluble in water despite the presence of the hydroxyl group.[4]
Section 2: First-Line Troubleshooting

Q3: My compound is not dissolving in my chosen reaction solvent. What are the initial steps I should take?

When facing poor solubility, start with the simplest and least disruptive techniques first.

  • Gentle Heating: For many organic solids, solubility increases significantly with temperature.[8][9] Apply gentle heat (e.g., 40-60 °C) with vigorous stirring. Causality: Increased kinetic energy helps overcome the solute's crystal lattice energy and promotes favorable solute-solvent interactions.[6] Be cautious not to exceed the thermal stability limits of your reactants or catalysts.

  • Solvent Screening: If heating is ineffective or not permissible, your solvent may be a poor match. Consult Table 2 and consider switching to a solvent with a more compatible polarity. For example, if your reaction fails in Toluene, consider rerunning it in THF or 1,4-Dioxane if the reaction chemistry allows.

Q4: I am performing a reaction with an aqueous base (e.g., NaOH solution), but my starting material is dissolved in an organic solvent (e.g., Toluene). The reaction is extremely slow. What is happening?

You are observing a classic biphasic system problem. The reactants are separated into two immiscible layers (aqueous and organic), and the reaction can only occur at the very small interface between them. This drastically limits the collision frequency between your alcohol and the base, resulting in a slow or non-existent reaction. This is a prime scenario for considering advanced solubility enhancement techniques.

Section 3: Advanced Solubility Enhancement Strategies

When simple troubleshooting fails, more robust methods are required. The choice of strategy depends on the specific reaction you are trying to perform.

Strategy 1: Co-Solvent Systems

Q5: How can adding a small amount of a different solvent (a co-solvent) improve my reaction?

A co-solvent is a substance added in a small amount to the primary solvent to increase the solubility of a compound.[10][11] It works by altering the overall properties of the solvent mixture to be more favorable for the solute.[12][13]

Mechanism of Action:

  • Polarity Modulation: A polar co-solvent like THF added to a nonpolar solvent like Toluene creates a medium with an intermediate polarity, which can be better suited to dissolve a moderately polar compound like this compound.

  • Reducing Interfacial Tension: In biphasic systems, a co-solvent that is miscible with both phases (like ethanol in a water/ethyl acetate system) can reduce the interfacial tension, effectively increasing the surface area where the reaction can occur.[13]

cluster_0 Initial State: Poor Solubility cluster_1 Addition of Co-Solvent cluster_2 Result: Homogeneous Solution A Primary Solvent (e.g., Toluene, Nonpolar) B Solute Molecule (Moderately Polar) E Dissolved Solute Molecule B->E Solvation Enhanced C Co-Solvent (e.g., THF, Polar Aprotic) D Solvent-Co-Solvent Mixture (Intermediate Polarity) C->D Creates a more compatible medium

Caption: Mechanism of co-solvency to improve solubility.

Q6: What are suitable co-solvents to try for reactions with this compound?

Table 3: Recommended Co-Solvents

Primary Solvent TypeRecommended Co-SolventsRationale
Nonpolar Aprotic (Toluene, Heptane)THF, 1,4-DioxaneIncreases the polarity of the bulk medium to better solvate the alcohol.
Biphasic (Water/Organic)Ethanol, Isopropanol, AcetoneActs as a bridge between the two phases, increasing mutual solubility.[14]
Polar Aprotic (THF, Acetonitrile)DMF, NMP (in small amounts)Can disrupt solute-solute interactions (crystal lattice) through strong dipole forces.

Strategy 2: Phase-Transfer Catalysis (PTC)

Q7: What is Phase-Transfer Catalysis, and when is it the right tool for my reaction?

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[15][16] A phase-transfer catalyst acts like a shuttle, transporting one of the reactants across the phase boundary so it can react in the other phase.[17][18]

Use PTC when:

  • You have a biphasic system (aqueous/organic).

  • Your reaction involves an ionic reagent (e.g., hydroxide, cyanide, azide) that is soluble in water but not in the organic phase where your substrate resides.

  • You want to avoid harsh, high-boiling point aprotic solvents like DMF or DMSO. PTC enables the use of simpler solvents and often milder conditions.[16]

Q8: How does a Phase-Transfer Catalyst work, and how do I choose one?

The most common PTCs are quaternary ammonium or phosphonium salts.[15] These salts have a positively charged core and long alkyl chains, making the cation soluble in the organic phase. The catalyst exchanges its original anion (e.g., Br⁻) for the reactant anion (e.g., OH⁻) in the aqueous phase. This new, organic-soluble ion pair (e.g., Q⁺OH⁻) then travels into the organic phase, where the "naked" and highly reactive anion can react with the substrate.

org_label R-CH₂-OH + Q⁺Nu⁻ → R-CH₂-Nu + Q⁺OH⁻ org_label2 Substrate (R-CH₂-OH) is soluble here aq_label Q⁺X⁻ + Nu⁻(aq) ⇌ Q⁺Nu⁻ + X⁻(aq) aq_label2 Nucleophile (Nu⁻) is soluble here Q_X_aq Q⁺X⁻ Q_Nu_aq Q⁺Nu⁻ Q_X_aq->Q_Nu_aq Anion Exchange (with Nu⁻) Q_X_org Q⁺X⁻ Q_Nu_org Q⁺Nu⁻ Q_Nu_aq->Q_Nu_org Phase Transfer Q_Nu_org->Q_X_org Reaction with Substrate (produces product R-Nu) Q_X_org->Q_X_aq Returns to Aqueous Phase

Caption: Catalytic cycle for a Phase-Transfer Catalyzed reaction.

Choosing a Catalyst:

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) are excellent, cost-effective starting points for most applications.

  • Phosphonium salts (e.g., hexadecyltributylphosphonium bromide) are more thermally stable and can be advantageous for higher temperature reactions.[15]

Strategy 3: In-Situ Salt Formation

Q9: Can I temporarily modify the alcohol itself to make it more soluble for a reaction?

Yes. This is a highly effective strategy for reactions where the alcohol acts as a nucleophile. Alcohols are weakly acidic and can be deprotonated by a strong base to form an alkoxide .[4]

R-OH + Base → R-O⁻ M⁺ + Base-H

This alkoxide is an ionic salt. If you are working in a polar aprotic solvent (like THF or DMF), the resulting salt is often significantly more soluble than the neutral starting alcohol. This technique not only solves the solubility issue but also "activates" the alcohol, making it a much stronger nucleophile for subsequent reactions (e.g., Williamson ether synthesis).

Q10: What bases are suitable for forming the alkoxide in-situ, and what are the requirements?

This method requires anhydrous (dry) conditions, as the strong bases used will react with water.

Table 4: Bases for In-Situ Alkoxide Formation

BaseFormulaKey Characteristics
Sodium Hydride NaHA strong, non-nucleophilic base. It is a dispersion in mineral oil that must be washed with dry hexane before use. The only byproduct is H₂ gas. A very common and effective choice.[5]
Potassium tert-butoxide KtBuOA strong, sterically hindered base. Soluble in THF. Good for generating less-hindered alkoxides.
Lithium bis(trimethylsilyl)amide LiHMDSA very strong, non-nucleophilic base. Often used when other bases are not strong enough or when side reactions are a concern.

Section 4: Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol is designed to quickly identify an effective co-solvent for a target reaction.

  • Setup: Arrange several small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Charge Reagents: To each vial, add this compound (e.g., 0.1 mmol) and any other solid reagents for your planned reaction.

  • Add Primary Solvent: Add your primary, non-dissolving solvent to each vial (e.g., 0.8 mL of Toluene).

  • Add Co-Solvents: To each vial, add a different co-solvent (e.g., 0.2 mL of THF to vial 1, 0.2 mL of Dioxane to vial 2, 0.2 mL of DMF to vial 3, etc.). Include one control vial with no co-solvent. This creates a 4:1 primary:co-solvent ratio.

  • Observe & React: Stir all vials at room temperature and observe for dissolution. Gently warm the vials and observe again. Proceed with the reaction under your desired conditions for the solvent systems that showed the best solubility.

  • Analyze: After the reaction time, analyze the outcome of each reaction (e.g., by TLC or LC-MS) to determine which co-solvent system gave the best result.

Protocol 2: General Procedure for a Reaction Using Phase-Transfer Catalysis (Example: O-Alkylation)

  • Setup: To a round-bottom flask equipped with a stir bar and condenser, add this compound (1.0 equiv.) and an organic solvent (e.g., Toluene or Dichloromethane, ~0.2 M concentration).

  • Add Aqueous Base: Add a concentrated aqueous solution of a base (e.g., 50% w/w NaOH, 5.0 equiv.). The mixture will be biphasic.

  • Add Catalyst: Add the phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB), in a catalytic amount (e.g., 5-10 mol%).

  • Add Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.).

  • React: Heat the mixture with vigorous stirring (e.g., 800+ RPM) to ensure adequate mixing of the phases. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, separate the organic and aqueous layers, and process the organic layer as usual (wash, dry, concentrate) to isolate the product.

Section 5: Troubleshooting Workflow

Use the following decision tree to systematically address solubility issues.

Caption: A logical workflow for troubleshooting poor solubility.

References

  • Phase-transfer catalyst. (2023). In Wikipedia. [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Cosolvent. (2023). In Wikipedia. [Link]

  • Gallou, F., et al. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Cosolvent. (n.d.). Grokipedia. [Link]

  • Properties of Alcohols and Phenols. (2021). Chemistry LibreTexts. [Link]

  • (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol. (n.d.). PubChem. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Effect of Temperature and Solvent on Solubility. (n.d.). Pressbooks. [Link]

  • Prakash, G. K. S., et al. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl Sulfone. European Journal of Organic Chemistry.
  • Soderberg, T. (n.d.). Solubility. In Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Temperature Effects on Solubility. (2022). Chemistry LibreTexts. [Link]

  • Shen, Y., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
  • Alcohols. (n.d.). University of Calgary. [Link]

  • Difluoromethylation of Phenols. (2019). Organic Syntheses. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Romero, C. M. (2009). Effect of temperature on the behavior of surface properties of alcohols in aqueous solution. The Journal of Chemical Thermodynamics.
  • Abraham, M. H., et al. (2015).
  • Drug Dissolution Enhancement by Salt Formation. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Solubility of Organic Compounds. (2023). University of Sydney. [Link]

  • How Temperature Affects the Ethanol Extraction Process. (2024). Mach Technologies. [Link]

  • Chemical Properties of (4-Fluorophenyl) methanol, isopropyl ether. (n.d.). Cheméo. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1990). National Technical Reports Library. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. (2022). Fine Chemical Engineering.
  • Selective difluoromethylation and monofluoromethylation reactions. (2012).
  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. (n.d.). Longdom Publishing.
  • Dolbier, W. R. Jr. (2009).
  • Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2019). ResearchGate. [Link]

  • Technical Support Center: Enhancing the Solubility of 4-Iodobenzyl Alcohol in Reaction Media. (n.d.). Benchchem.
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019). Molecules.
  • Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents. (n.d.). Benchchem.

Sources

catalyst selection and optimization for reactions involving [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with [2-(difluoromethyl)-4-fluorophenyl]methanol . This highly fluorinated building block is prized for introducing lipophilicity and metabolic stability into pharmacophores. However, its unique stereoelectronic environment—specifically the strongly electron-withdrawing and sterically demanding ortho-difluoromethyl (-CHF₂) group—frequently causes standard catalytic protocols to fail.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome these specific synthetic bottlenecks.

Section 1: Oxidation Troubleshooting (Alcohol to Aldehyde)

Q1: My standard aerobic oxidation using Pd/C or Ru-based catalysts stalls at ~40% conversion. Why does this happen, and how can I drive the reaction to completion?

The Causality: Standard transition-metal-catalyzed oxidations require the benzylic alcohol to coordinate directly with the metal surface to facilitate a hydride shift. In this compound, the ortho-CHF₂ group acts as a massive steric shield, physically blocking the benzylic oxygen from optimal surface binding. Furthermore, the combined inductive electron-withdrawing effects of the -CHF₂ and para-F groups severely deplete the electron density at the benzylic position, raising the activation energy for hydride abstraction.

The Solution: You must bypass direct metal-surface coordination. Switch to an indirect oxidation method such as Hydrogen Atom Transfer (HAT) mediated electrochemistry or Hypervalent Iodine complexation .

  • Electrochemical HAT: Utilizing 2,2,2-trifluoroethanol (TFE) as a HAT mediator enables the oxidation of electron-deficient substrates that resist direct anodic oxidation[1]. The TFE radical abstracts the benzylic hydrogen remotely, negating steric hindrance.

  • Hypervalent Iodine: Phenyliodoso acetate (PIA) forms a transient complex with ortho-substituted benzyl alcohols, driving oxidation through a ligand-exchange mechanism rather than surface catalysis[2].

G Start Target: Oxidize This compound Metal Direct Metal-Surface Catalysis (Pd/C, Ru) Start->Metal High Steric Hindrance HAT HAT / Indirect Electrochemical (TFE) Start->HAT Radical Pathway Hyper Hypervalent Iodine (PIA) Start->Hyper Complexation Pathway Carbo Carbocatalysis (PMS + O-CNTs) Start->Carbo Metal-Free Pathway Fail Low Yield / Deactivation Metal->Fail Stalls at <40%

Logical selection pathways for oxidizing sterically hindered benzylic alcohols.

Quantitative Catalyst Comparison
Catalyst SystemPrimary MechanismTypical Conversion (%)Aldehyde SelectivitySteric Tolerance
Pd/C + O₂ Metal-surface hydride shift< 40%Low (Over-oxidation)Poor
Phenyliodoso Acetate (PIA) Hypervalent Iodine Complexation> 85%HighModerate
Electrochemical + TFE Radical Hydrogen Atom Transfer> 90%ExcellentHigh
PMS + O-CNTs Carbocatalysis / Radical generation~ 80%GoodHigh
Protocol 1: Electrochemical Oxidation via TFE-Mediated HAT

Self-Validation Check: The current profile should remain steady. A sudden drop in current indicates mediator depletion or electrode passivation, not substrate exhaustion.

  • Setup: Equip an undivided electrochemical cell with a Reticulated Vitreous Carbon (RVC) anode (providing high surface area) and a platinum plate cathode.

  • Solvent System: Prepare a solution of 0.1 M LiClO₄ in acetonitrile (CH₃CN) and 2,2,2-trifluoroethanol (TFE) (9:1 v/v).

  • Reagents: Addthis compound (1.0 mmol) and 2,6-lutidine (2.0 mmol) as a non-nucleophilic base to neutralize generated protons.

  • Electrolysis: Apply a constant current of 10 mA/cm² at room temperature. Monitor the charge passage until 2.5 F/mol is reached.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Section 2: Advanced Metal-Free Oxidation (Carbocatalysis)

Q2: We are synthesizing an API and need to strictly avoid heavy metal contamination (Pd, Ru, Cu) during the oxidation step. What is the most efficient metal-free alternative?

The Causality: Traditional metal-free oxidants (like Swern or Dess-Martin periodinane) are stoichiometric, generate significant hazardous waste, and can be overly harsh for downstream functional groups. The Solution: Utilize Carbocatalysis . Oxygen-functionalized carbon nanotubes (O-CNTs) can activate Peroxymonosulfate (PMS) to selectively oxidize benzylic alcohols to aldehydes[3]. The electrophilic oxygen species on the CNT surface act as electron captors, cleaving the O-O bond in PMS to generate highly reactive sulfate radicals (SO₄•⁻). This radical process is highly tolerant of the ortho-difluoromethyl group.

Protocol 2: Metal-Free Oxidation via PMS / O-CNTs

Self-Validation Check: The reaction mixture should exhibit a distinct pH drop as PMS is consumed. Maintaining a slightly acidic to neutral pH is critical for radical stability.

  • Catalyst Preparation: Use commercially available multi-walled carbon nanotubes (MWCNTs) annealed at 800 °C (OCNT-800) to maximize surface carbonyl/electrophilic oxygen sites while minimizing antioxidative phenolic hydroxyls[3].

  • Reaction Mixture: In a 25 mL round-bottom flask, suspend 10 mg of OCNT-800 in 10 mL of an acetonitrile/water mixture (1:1 v/v).

  • Reagents: Add 0.2 mmol of this compound, followed by 0.22 mmol of Peroxymonosulfate (PMS).

  • Reaction: Stir the suspension at 50 °C for 5 hours.

  • Workup: Filter the mixture through a PTFE syringe filter to recover the O-CNTs (which can be washed and reused). Extract the filtrate with dichloromethane, dry, and concentrate to yield 2-(difluoromethyl)-4-fluorobenzaldehyde.

G PMS Peroxymonosulfate (PMS) CNT O-CNT Surface (Electrophilic Oxygen) PMS->CNT Adsorption & Electron Transfer Radical SO₄•⁻ / •OH Radicals CNT->Radical O-O Bond Cleavage Sub Alcohol Substrate Radical->Sub Radical Attack Prod Aldehyde Product Sub->Prod Selective Oxidation

Mechanism of metal-free carbocatalytic oxidation using PMS and O-CNTs.

Section 3: C-O Cross-Coupling (Etherification)

Q3: When attempting a Buchwald-Hartwig cross-coupling to form an aryl ether from this alcohol, I mostly recover unreacted starting material. How do I optimize the catalyst?

The Causality: Aliphatic and benzylic alcohols are inherently poorer nucleophiles than phenols. In this compound, the highly electronegative fluorine motifs further reduce the pKa of the hydroxyl group. While this makes it easier to deprotonate, the resulting alkoxide is highly stabilized (less nucleophilic) and forms a tight ion pair with the countercation. This tight ion pair severely retards the transmetalation step in the palladium catalytic cycle.

The Solution: You must force the transmetalation and reductive elimination steps using a highly active, bulky, electron-rich phosphine ligand paired with a Pd(II) precatalyst. RockPhos Pd G3 or tBuBrettPhos Pd G3 are specifically engineered for the cross-coupling of challenging, weakly nucleophilic aliphatic alcohols.

Protocol 3: Pd-Catalyzed Etherification with Aryl Halides

Self-Validation Check: If the reaction turns black within the first 10 minutes, the Pd catalyst has precipitated as inactive Pd black. This indicates that oxidative addition occurred, but transmetalation failed (often due to wet solvent or insufficient base).

  • Preparation (Glovebox recommended): To an oven-dried vial, add the aryl halide (1.0 equiv),this compound (1.2 equiv), RockPhos Pd G3 (2-5 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent: Add anhydrous, degassed toluene (0.2 M concentration). The non-polar nature of toluene helps break up tight alkoxide ion pairs better than coordinating solvents like THF.

  • Reaction: Seal the vial and heat at 90 °C for 12–18 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate. Purify the resulting aryl ether via column chromatography.

References
  • Electrochemical Oxidation of Benzyl Alcohols via Hydrogen Atom Transfer Mediated by 2,2,2-Trifluoroethanol Source: ChemRxiv URL:[Link]

  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate Source: Asian Journal of Chemistry URL:[Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation Source: ACS Omega / GDUT URL:[Link]

Sources

Technical Support Center: Troubleshooting Work-Up Procedures for [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals handling the isolation and purification of [2-(difluoromethyl)-4-fluorophenyl]methanol .

Due to its unique physicochemical properties—specifically the synergistic volatility induced by the difluoromethyl and fluoro groups—standard work-up procedures often result in significant, unexplained yield drops. This guide provides field-proven, causally-explained protocols to establish a self-validating workflow that minimizes product loss.

FAQ Section 1: Solvent Removal & Volatility (The #1 Yield Killer)

Q: My reaction conversion is >95% by LC-MS, but my isolated yield is <50% after rotary evaporation. Where is the product going?

A: The product is likely being co-evaporated with your extraction solvent.

  • Causality: While benzyl alcohol itself is somewhat volatile, the introduction of fluorine atoms drastically alters the molecule's intermolecular forces. Fluorine is highly electronegative but has low polarizability, which reduces the strength of London dispersion forces[1]. Furthermore, the difluoromethyl group (-CF2H) can disrupt optimal hydrogen-bonding networks compared to a standard methyl group. This leads to a significantly higher vapor pressure than its molecular weight (~176.13 g/mol ) would suggest. Uncontrolled rotary evaporation, especially under high vacuum or elevated bath temperatures, will strip the product alongside the solvent[2].

  • Self-Validating Protocol (Controlled Evaporation):

    • Transfer the dried organic phase to a round-bottom flask (fill no more than half full).

    • Set the rotary evaporator water bath to no higher than 20–25 °C .

    • Do not use a high-vacuum pump. Use a controlled diaphragm pump and gradually reduce pressure. For solvents like MTBE or EtOAc, do not drop the pressure below 50–100 mbar .

    • Validation Step: Monitor the condenser coils. Once the bulk solvent has condensed, immediately break the vacuum and weigh the flask. If the mass is dropping too rapidly, check the collection bulb by TLC or LC-MS to confirm if the product has bypassed the condenser.

FAQ Section 2: Quenching Hydride Reductions (Emulsion Prevention)

Q: I synthesized this compound by reducing the corresponding aldehyde/ester with NaBH₄ or LiAlH₄. The work-up forms a thick white emulsion that won't separate. How do I fix this?

A: The emulsion is caused by insoluble boron or aluminum salts trapping your product.

  • Causality: Hydride reductions generate complex alkoxide salts. Upon aqueous quenching, these form gelatinous hydroxides (e.g., Al(OH)₃ or borate complexes) that act as emulsifiers, trapping the polar benzylic alcohol within the aqueous matrix. Attempting to filter this directly leads to severe product loss.

  • Self-Validating Protocol (Rochelle's Salt Quench):

    • Cool the reaction mixture to 0 °C.

    • Slowly add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) dropwise until bubbling ceases. The tartrate acts as a bidentate ligand, chelating the aluminum/boron metals and forming highly water-soluble complexes[3].

    • Add an equal volume of the Rochelle's salt solution to the reaction flask.

    • Stir vigorously at room temperature for 1 to 2 hours .

    • Validation Step: The mixture will transition from a milky emulsion to two sharply defined, clear liquid phases. If the aqueous layer remains cloudy, continue stirring or add more Rochelle's salt.

FAQ Section 3: Extraction & Partitioning

Q: Which extraction solvent is optimal to prevent loss in the aqueous layer?

A: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) combined with a heavy brine wash.

  • Causality: this compound possesses a moderate LogP. The hydroxyl group provides hydrogen-bond donating capability, making it partially soluble in water, especially if the aqueous layer is basic or contains organic co-solvents (like THF or MeOH from the reaction). Dichloromethane (DCM) often requires multiple extractions and is prone to emulsion formation with fluorinated aromatics.

  • Self-Validating Protocol (Salting-Out Extraction):

    • Dilute the quenched reaction with MTBE (3 × volume of the aqueous phase).

    • Add solid NaCl to the aqueous layer until saturated (salting-out effect). This maximizes the ionic strength of the water, forcing the partially polar fluorinated alcohol into the organic phase.

    • Separate the layers. Extract the aqueous layer two more times with MTBE.

    • Validation Step: Spot the final aqueous layer on a TLC plate (elute with 20% EtOAc/Hexanes) and stain with KMnO₄. A lack of yellow spots against the purple background confirms complete extraction.

FAQ Section 4: Drying Agents & Adsorption

Q: Does the choice of drying agent matter? I usually use Magnesium Sulfate (MgSO₄).

A: Yes. Switch to Anhydrous Sodium Sulfate (Na₂SO₄).

  • Causality: MgSO₄ is a fine powder with a massive surface area and possesses slightly acidic Lewis-acid sites. It heavily adsorbs polar molecules like benzylic alcohols onto its surface[4]. Because this compound is already prone to loss via volatility, losing an additional 10-15% to the drying agent is detrimental. Na₂SO₄ is granular, neutral, and has a lower surface area, minimizing product adsorption[4].

  • Self-Validating Protocol (Drying & Filtration):

    • Add anhydrous Na₂SO₄ to the combined organic layers until it flows freely like sand (stops clumping).

    • Let it sit for 10-15 minutes to ensure complete water absorption.

    • Filter through a fluted filter paper or a coarse fritted funnel.

    • Critical: Rinse the filter cake with 2–3 column volumes of fresh MTBE to wash off any residual product.

Data Presentation: Work-Up Parameter Optimization
ParameterSub-optimal Choice (High Product Loss)Optimized Choice (Maximized Yield)Causality / Rationale
Quench (Hydrides) 1M HCl or WaterSaturated Rochelle's SaltPrevents gelatinous metal-salt emulsions[3].
Extraction Solvent Dichloromethane (DCM)MTBE or Ethyl AcetateBetter partitioning; MTBE evaporates easier at lower temps.
Aqueous Phase Deionized WaterSaturated NaCl (Brine)"Salts out" the polar alcohol into the organic phase.
Drying Agent Anhydrous MgSO₄Anhydrous Na₂SO₄Granular structure prevents surface adsorption of the alcohol[4].
Rotovap Temp 40 °C - 50 °C≤ 25 °CMitigates high volatility of the fluorinated benzylic system[2],[1].
Rotovap Pressure High Vacuum (< 10 mbar)Controlled (> 50 mbar)Prevents co-evaporation of the product with the solvent.
Mandatory Visualization

WorkupWorkflow Start Crude Reaction Mixture (Borohydride Reduction) Quench Quench: 20% aq. Rochelle's Salt Stir vigorously for 1-2h Start->Quench Extract Extract with MTBE or EtOAc (Avoid DCM) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Contains Boron Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Retain Wash Wash: Saturated NaCl (Brine) OrgLayer->Wash Dry Dry: Anhydrous Na2SO4 (Avoid MgSO4) Wash->Dry Filter Filter & Rinse Drying Agent Dry->Filter Rotovap Controlled Evaporation (T_bath < 25°C, P > 50 mbar) Filter->Rotovap Product This compound (Maximized Yield) Rotovap->Product

Step-by-step optimized work-up workflow forthis compound.

Causality Molecule This compound Physicochemical Profile Prop1 High Volatility (Fluorine effects) Molecule->Prop1 Prop2 Polar Alcohol Group (H-Bonding) Molecule->Prop2 Prop3 Moderate LogP (Aqueous solubility) Molecule->Prop3 Risk1 Loss during Rotary Evaporation Prop1->Risk1 Risk2 Adsorption to MgSO4 powder Prop2->Risk2 Risk3 Loss in Aqueous Extraction phase Prop3->Risk3 Sol1 T_bath < 25°C Pressure Control Risk1->Sol1 Prevent via Sol2 Use Na2SO4 Thorough Rinsing Risk2->Sol2 Prevent via Sol3 Brine Wash MTBE Solvent Risk3->Sol3 Prevent via

Logical relationships between molecular properties, risks of product loss, and procedural solutions.

References
  • Green Chemistry - ResearchGate. (2016).
  • Synthesis and Evaluation of New Reagents for Organofluorine Chemistry. (2023). Freie Universität Berlin.
  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. (n.d.). Orgosolver.
  • 3.2: Drying Agents. (2024). Chemistry LibreTexts.

Sources

monitoring the progress of reactions with [2-(difluoromethyl)-4-fluorophenyl]methanol by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are monitoring reactions involving [2-(difluoromethyl)-4-fluorophenyl]methanol . Highly fluorinated benzyl alcohols present unique analytical challenges due to their electronic properties, which can suppress mass spectrometric ionization and alter chromatographic behavior. This guide synthesizes field-proven troubleshooting strategies to ensure reliable reaction monitoring.

Executive Summary & Compound Analytical Profile

Understanding the intrinsic chemical properties of your starting material is the first step in designing a robust analytical workflow. The electron-withdrawing nature of the difluoromethyl (-CHF₂) and fluoro (-F) groups dictates the molecule's behavior on silica gel and within an electrospray ionization (ESI) source.

Table 1: Analytical Profile of this compound

ParameterExpected BehaviorMechanistic Rationale
Molecular Weight 176.14 g/mol Base mass for MS calculations.
Exact Mass 176.04 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
UV Activity Active at 254 nmThe aromatic ring acts as a chromophore, though polyfluorination can cause slight shifts in molar absorptivity.
TLC Polarity Moderately PolarThe benzylic -OH group acts as a strong hydrogen bond donor to silica silanol groups.
ESI+ (Positive Mode) Weak [M+H-H₂O]⁺ (m/z 159.04)Strongly electron-withdrawing -F and -CHF₂ groups destabilize the benzylic carbocation, suppressing the typical water-loss ionization pathway.
ESI- (Negative Mode) [M+HCOO]⁻ (m/z 221.04)Forms stable formate adducts in the presence of formic acid mobile phase modifiers.

TLC Troubleshooting & FAQs

Q: My starting material spot is barely visible under UV 254 nm. Is my compound degraded? A: Not necessarily. While the compound contains a benzene ring, the electron-withdrawing difluoromethyl and fluoro groups pull electron density away from the conjugated system. This can weaken the molar absorptivity at 254 nm compared to non-fluorinated benzyl alcohols. You must always use a chemical stain to confirm the presence of the spot, as UV quenching alone is not a reliable quantitative indicator for this scaffold[1].

Q: Which TLC stain is most reliable for monitoring the consumption of this compound? A: Potassium permanganate (KMnO₄) is the gold standard for this functional group. The stain works via a harsh oxidative mechanism: the Mn(VII) in permanganate oxidizes the benzylic alcohol to the corresponding aldehyde or carboxylic acid. During this redox process, Mn(VII) is reduced to Mn(IV) dioxide (MnO₂), which appears as a highly visible yellow-brown spot against a bright purple background[2].

Q: I am oxidizing this alcohol to an aldehyde. How will the Rf change on normal-phase silica? A: The Rf will increase significantly. The starting material possesses a hydroxyl group, which is a strong hydrogen bond donor that interacts tightly with the stationary phase. The resulting aldehyde lacks this hydrogen-bond donating ability, making it much less polar. It will travel higher up the plate in standard solvent systems (e.g., Hexane/Ethyl Acetate).

LC-MS Troubleshooting & FAQs

Q: I cannot see the [M+H]⁺ peak for the starting material in positive ESI. Why? A: Benzyl alcohols rarely show a strong intact[M+H]⁺ ion. Instead, they typically ionize in ESI+ by losing water to form a benzylic carbocation ([M+H-H₂O]⁺)[3]. However, inthis compound, the highly electronegative -F and -CHF₂ groups inductively withdraw electron density, severely destabilizing the intermediate carbocation[4]. This suppresses the ionization pathway, leading to a weak or absent signal in positive mode.

Q: How can I reliably detect this compound by mass spectrometry if ESI+ fails? A: Switch to negative electrospray ionization (ESI-). While neutral alcohols are generally poor candidates for direct deprotonation ([M-H]⁻), the electron-withdrawing fluorines slightly increase the acidity of the benzylic proton. More importantly, they facilitate the formation of stable adducts with mobile phase additives. If you are using 0.1% formic acid, look for the formate adduct [M+HCOO]⁻ at m/z 221.04. Alternatively, Atmospheric Pressure Chemical Ionization (APCI) is highly recommended for this relatively small, neutral, and somewhat volatile molecule.

Q: My LC-MS chromatogram shows a peak with the correct UV spectrum, but the mass is 18 Da lower than expected. Is this an impurity? A: No, this is the classic in-source fragmentation of benzyl alcohols. The loss of 18 Da corresponds to the loss of water (H₂O)[5]. Even though the fluorinated carbocation is destabilized, any successful protonation in the source will immediately drive the elimination of water due to the high thermal and electrical energy of the ESI process.

Standardized Experimental Protocols

Protocol A: Preparation and Application of KMnO₄ TLC Stain

Self-Validating System: Test the stain with a known standard (e.g., unsubstituted benzyl alcohol) before applying it to your reaction mixture to ensure the oxidative capacity of the solution is active.

  • Preparation: In a 500 mL Erlenmeyer flask, dissolve 3.0 g of KMnO₄ and 20.0 g of K₂CO₃ in 300 mL of distilled water. Add 5.0 mL of a 5% aqueous NaOH solution and stir until completely dissolved. Store in a dark glass bottle, as the solution is light-sensitive.

  • Application: After developing the TLC plate, allow the elution solvent (e.g., Hexane/EtOAc) to evaporate completely. Crucial: Residual solvent can cause streaking and false positives.

  • Dipping: Using tweezers, dip the plate quickly and smoothly into the KMnO₄ solution. Wipe the excess stain from the back and bottom edges using a paper towel.

  • Visualization: Heat the plate gently with a heat gun (keep moving to avoid burning the silica). The alcohol will appear as a bright yellow/brown spot against a purple background[6].

Protocol B: LC-MS Mobile Phase Optimization for Adduct Formation

Self-Validating System: Inject a 1 mg/mL standard solution of the starting material before running reaction aliquots to establish the baseline adduct ratio and retention time.

  • Solvent A (Aqueous): Prepare HPLC-grade water containing 0.1% Formic Acid (v/v) to promote formate adduct formation ([M+HCOO]⁻) in negative mode.

  • Solvent B (Organic): Prepare LC-MS grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Gradient: Run a standard reverse-phase gradient (e.g., 5% to 95% B over 5 minutes) on a C18 column.

  • Detection: Monitor the UV channel at 254 nm. Set the MS to negative ESI mode, scanning from m/z 100 to 500. Extract the ion chromatogram (EIC) for m/z 221.0 (Formate adduct).

Reaction Monitoring Workflow

ReactionMonitoring Start Reaction Aliquot: [2-(CHF2)-4-F-phenyl]methanol TLC_Branch TLC Analysis (Normal Phase Silica) Start->TLC_Branch LCMS_Branch LC-MS Analysis (Reverse Phase C18) Start->LCMS_Branch UV_Check UV 254 nm (May be weak due to F/CHF2) TLC_Branch->UV_Check ESI_Neg ESI Negative Mode (0.1% Formic Acid) LCMS_Branch->ESI_Neg ESI_Pos ESI Positive Mode (0.1% Formic Acid) LCMS_Branch->ESI_Pos KMnO4_Stain KMnO4 Stain (Yellow spot on purple) UV_Check->KMnO4_Stain Confirm spot Adduct Detect [M+HCOO]- m/z 221.04 ESI_Neg->Adduct Primary Pathway WaterLoss Detect[M+H-H2O]+ m/z 159.04 ESI_Pos->WaterLoss Weak Signal (Destabilized cation) APCI Switch to APCI Mode (For neutral/volatile) WaterLoss->APCI If signal absent

Fig 1: Decision tree for monitoring fluorinated benzyl alcohol reactions via TLC and LC-MS.

References

  • ReachDevices. "TLC stains: Thin Layer Chromatography stains." 2[2]

  • University of Liverpool. "TLC Stains."

  • BenchChem. "1-Phenyl-2-(trifluoromethoxy)ethan-1-ol." 4[4]

  • University of Rochester. "Magic Formulas: TLC Stains." 1[1]

  • University of Washington. "TLC Stains." 6[6]

  • Toxicological Sciences. "LC-MS–Based Characterization of the Peptide Reactivity of Chemicals." 3[3]

  • Analytical Chemistry. "A Liquid Chromatography-Mass Spectrometry-Based Metabolome Database for Tomato." 5[5]

Sources

Validation & Comparative

validation of [2-(difluoromethyl)-4-fluorophenyl]methanol structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative of Fluorinated Bioisosteres

In modern medicinal chemistry, the difluoromethyl group (-CHF₂) has emerged as a critical lipophilic hydrogen bond donor, often acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups to modulate metabolic stability and membrane permeability.[1] However, the introduction of -CHF₂ alongside other fluorinated motifs (such as the C4-fluorine in [2-(difluoromethyl)-4-fluorophenyl]methanol ) introduces unique conformational biases and weak intermolecular interactions that solution-state NMR cannot fully resolve.[1]

This guide provides a rigorous technical validation framework for this molecule. While NMR confirms connectivity, Single Crystal X-ray Crystallography (SC-XRD) is the only method capable of definitively mapping the hydrogen-bonding landscape of the -CHF₂ moiety and resolving the precise spatial orientation of the hydroxymethyl arm relative to the ortho-substitution.[1]

Part 1: Comparative Analysis of Validation Methodologies

To validate the structure of this compound, researchers must choose between high-throughput screening methods and definitive structural elucidation.[1] The following table contrasts the performance of SC-XRD against standard alternatives.

Table 1: Performance Matrix – SC-XRD vs. NMR vs. DFT
FeatureX-ray Crystallography (SC-XRD) Solution NMR (¹H, ¹⁹F, NOESY) DFT Computational Modeling
Primary Output Absolute 3D atomic coordinates & packingConnectivity & solution dynamicsEnergy-minimized theoretical conformers
CHF₂ H-Bonding Direct Observation (D-H...A geometry)Inferred (chemical shift perturbation)Predicted (electrostatic potential maps)
Conf.[1] Certainty Absolute (Frozen native state)Averaged (Fast exchange on NMR timescale)Hypothetical (Gas/Solvent model dependent)
Sample Req. Single Crystal (>0.1 mm)~5-10 mg in solutionNone (In silico)
Limit of Detection Atom positions < 0.01 Å error< 1% Impurity detectionN/A
Verdict Gold Standard for Validation Routine Screening Tool Supportive Predictive Tool

Critical Insight: While ¹⁹F NMR can identify the presence of the -CHF₂ group (via characteristic triplet splitting), it fails to distinguish between subtle conformers locked by weak intramolecular C-H...F interactions. Only SC-XRD provides the interaction map required to validate the bioisosteric potential of the motif.

Part 2: Experimental Protocol (The "How-To")

Phase A: Crystal Growth & Selection
  • Challenge: Fluorinated benzyl alcohols often exhibit low melting points or form oils due to disrupted π-stacking.[1]

  • Method: Slow Evaporation at Reduced Temperature. [1]

    • Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Pentane .

    • Place the vial in a 4°C environment (fridge) with a perforated cap to slow solvent evaporation.

    • Alternative (if oil forms): Use in situ cryocrystallography. Mount the oil in a loop and flash-cool to verify if a polycrystalline mass forms, then anneal just below the melting point.

Phase B: Data Collection Parameters
  • Source: Cu-Kα (λ = 1.54178 Å) is preferred over Mo-Kα for organic molecules without heavy atoms to maximize diffraction intensity.[1]

  • Temperature: 100 K (Cryostream).

    • Causality: Cooling is non-negotiable to freeze the rotation of the -CH₂OH and -CHF₂ groups.[1] At room temperature, the thermal ellipsoids of fluorine atoms often smear, making it impossible to distinguish the -CHF₂ hydrogen from the fluorines.

Phase C: Structure Solution & Refinement
  • Space Group Determination: Expect monoclinic or triclinic packing (common for polar aromatics).[1]

  • Refinement Strategy (SHELEXL/OLEX2):

    • Heavy Atoms: Locate C, O, F atoms using Direct Methods (SHELXT).

    • The "CHF₂ Problem": The electron density of F (9e⁻) is much higher than H (1e⁻). The H atom on the CHF₂ group must be located via Difference Fourier Maps rather than geometric placement.

    • Validation: Check the C-F bond lengths.

      • Standard: Aromatic C-F ≈ 1.35 Å.

      • Target: Aliphatic C-F (in CHF₂) ≈ 1.35–1.38 Å.

      • Flag: If C-F < 1.30 Å, suspect disorder.

Part 3: Visualization of Workflows & Interactions

Diagram 1: Structural Validation Workflow

This flowchart outlines the critical path from synthesis to validated .CIF file, emphasizing the feedback loops often missed in standard guides.

ValidationWorkflow Synth Synthesis (Crude Oil) Screen 1H/19F NMR (Purity Check) Synth->Screen Cryst Crystallization (DCM/Pentane @ 4°C) Screen->Cryst >98% Pure Cryst->Cryst Oiling Out Diffraction X-ray Diffraction (Cu Source @ 100K) Cryst->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (Locate CHF2 H-atom) Solve->Refine Refine->Cryst Disorder Detected Valid Validated Structure (.CIF) Refine->Valid R1 < 5%

Caption: Step-by-step validation workflow. Note the critical feedback loop: if refinement shows disorder in the CHF₂ group, re-crystallization at different temperatures is required.

Diagram 2: The Hydrogen Bond Interaction Map

Understanding why we validate: The -CHF₂ group is not inert.[1] It participates in weak C-H...O interactions that define the solid-state stability.[1]

InteractionMap CenterMol [2-(CHF2)-4-F-phenyl]methanol (Central Molecule) Neighbor1 Neighbor Molecule A CenterMol->Neighbor1 Strong H-Bond (O-H ... O) Neighbor2 Neighbor Molecule B CenterMol->Neighbor2 Weak H-Bond (C-H(F2) ... F) Internal Intramolecular Lock (C-H ... F) CenterMol->Internal

Caption: Interaction map highlighting the dual nature of the molecule: Strong O-H donors drive packing, while weak CHF₂ interactions (red dashed) fine-tune the orientation.[1]

Part 4: Scientific Integrity & Expected Results

The "CHF₂" Geometry Check

In a successful validation, the geometry around the difluoromethyl carbon must be tetrahedral but slightly distorted due to the electronegativity of fluorine.

  • Expected Bond Angle (F-C-F): ~107–109°.[1]

  • Validation Check: If the angle is >112°, it indicates unresolved disorder between the F and H atoms.

The "Gauche" Effect

The -CHF₂ group will likely adopt a conformation that minimizes dipole repulsion with the aromatic ring. X-ray crystallography is the only method that will reveal if the C-H bond of the CHF₂ group is coplanar with the aromatic ring (eclipsed) or staggered.

  • Significance: This conformation dictates the "projection" of the fluorine atoms in a protein binding pocket.

Hydrogen Bonding Network

The primary hydroxyl group (-CH₂OH) acts as both a donor and acceptor.[1]

  • Primary Interaction: O-H...O (Intermolecular). Distance: ~2.7–2.8 Å.

  • Secondary Interaction: C-H(difluoro)...F(para).[1] Distance: ~3.2–3.4 Å.

    • Note: These weak interactions, validated only by X-ray, are crucial for understanding the lipophilicity and solubility profile of the drug candidate [1].

References

  • Erickson, J. A., & McLoughlin, J. I. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. Link[1]

  • Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Contextual grounding for H-bond strength).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Chemical Science. Link

Sources

A Comparative Analysis of the Reactivity of [2-(Difluoromethyl)-4-fluorophenyl]methanol and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorination can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity.[1] The difluoromethyl group (CHF₂), in particular, is of growing interest as it can act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amino groups.[2] This guide provides an in-depth comparative analysis of the chemical reactivity of [2-(difluoromethyl)-4-fluorophenyl]methanol , a representative fluorinated aromatic alcohol, against its fundamental, non-fluorinated analog, benzyl alcohol .

This document is intended for researchers, medicinal chemists, and process development scientists. We will explore how the electronic properties imparted by the fluoro- and difluoromethyl substituents modulate the reactivity of the benzylic alcohol in three common and critical transformations: oxidation, esterification, and etherification. The discussion is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to provide a comprehensive and practical resource.

The Decisive Factor: Understanding Electronic Effects

The difference in reactivity between this compound and benzyl alcohol is fundamentally governed by the electronic influence of the substituents on the aromatic ring.

  • Benzyl Alcohol: The phenyl group is considered electronically neutral to slightly activating. The benzylic carbon is susceptible to the formation of cationic intermediates, and the hydroxyl group's oxygen atom is a moderately effective nucleophile.

  • This compound: This molecule is decorated with two potent electron-withdrawing groups (EWGs).

    • Para-Fluoro Group: The fluorine atom at the para-position exerts a strong -I (inductive) effect, withdrawing electron density through the sigma bond framework. It also has a +R (resonance) effect due to its lone pairs, but for fluorine, the inductive effect is dominant, leading to a net deactivation of the ring.[3][4]

    • Ortho-Difluoromethyl Group: The CHF₂ group is a powerful electron-withdrawing substituent, primarily through a strong inductive effect.[5][6] Its presence significantly reduces the electron density of the aromatic ring and, by extension, the benzylic position.

These combined electron-withdrawing effects decrease the electron density at the benzylic carbon and reduce the nucleophilicity of the hydroxyl oxygen. Conversely, they increase the acidity of the hydroxyl proton. These electronic modulations are the primary drivers for the observed differences in chemical reactivity.

Comparative Reactivity in Key Chemical Transformations

We will now examine the practical implications of these electronic differences in three classes of reactions essential to synthetic chemistry.

Oxidation to Aldehydes: The Swern Oxidation

The oxidation of a primary alcohol to an aldehyde is a foundational transformation. The Swern oxidation is a mild and widely used method that proceeds via an alkoxysulfonium ylide intermediate.[7][8]

Reactivity Hypothesis: The rate-determining step of the Swern oxidation involves the deprotonation of the carbon alpha to the oxygen by a base (triethylamine). The strong electron-withdrawing nature of the fluoro- and difluoromethyl groups in this compound will decrease the electron density at the benzylic position. This electronic pull stabilizes the alcohol but deactivates the C-H bond, making it less susceptible to oxidation compared to the electron-richer benzylic C-H bond in benzyl alcohol. Consequently, the fluorinated analog is expected to react more slowly or require more forcing conditions.

Experimental Workflow: Swern Oxidation

G cluster_prep Reagent Preparation & Activation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification A 1. Add Oxalyl Chloride to CH2Cl2 at -78 °C B 2. Add DMSO dropwise A->B C Activation to form Eschenmoser-like salt B->C D 3. Add Alcohol Solution (Substrate) dropwise C->D E Formation of Alkoxysulfonium Salt D->E F 4. Add Triethylamine (Base) E->F G Ylide formation & Proton transfer F->G H Product Formation: Aldehyde + DMS G->H I 5. Quench with Water H->I J 6. Extract with CH2Cl2 I->J K 7. Dry & Concentrate J->K L 8. Column Chromatography K->L G R-COOH Carboxylic Acid Protonated_Acid Protonated Carbonyl (Enhanced Electrophile) R-COOH->Protonated_Acid 1. Protonation H+ H+ Acid Catalyst Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack R'-OH R'-OH Alcohol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer 3. Proton Transfer H2O_Leaving Elimination of H2O Proton_Transfer->H2O_Leaving 4. Water Leaves Protonated_Ester Protonated Ester H2O_Leaving->Protonated_Ester -H2O Ester Ester Product Protonated_Ester->Ester 5. Deprotonation -H+ G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) Alcohol->Alkoxide + Base - H₂ Base Base (e.g., NaH) Alkoxide_SN2 R-O⁻ Na⁺ Alkyl_Halide R'-X (Alkyl Halide) Ether R-O-R' (Ether Product) Alkyl_Halide->Ether SN2 Attack Salt NaX

Sources

comparing the biological activity of derivatives of [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of [2-(difluoromethyl)-4-fluorophenyl]methanol Derivatives in Targeted Therapeutics

In contemporary drug discovery, the strategic incorporation of specific fluorinated pharmacophores is a cornerstone of rational drug design. The building block This compound (and its downstream synthetic derivatives, such as boronic esters or chloroethyl analogs) has emerged as a highly privileged moiety. By installing the 2-(difluoromethyl)-4-fluorophenyl group into various molecular scaffolds, medicinal chemists have successfully developed potent inhibitors across entirely distinct therapeutic areas, ranging from ion channel modulation in nephrology to epigenetic regulation in oncology[1][2][3].

As an application scientist, understanding why this moiety is utilized—and how its derivatives perform in distinct biological assays—is critical for optimizing hit-to-lead campaigns. This guide objectively compares the biological activity of these derivatives across three major therapeutic targets: TRPC5 , NSD2 , and DGKα/ζ .

The Chemical Rationale: Why this Pharmacophore?

The 2-(difluoromethyl)-4-fluorophenyl group is not merely a passive structural filler; it is an active participant in target engagement and metabolic stabilization.

  • The Difluoromethyl (-CF2H) Group: Acts as a lipophilic hydrogen-bond donor. Unlike a hydroxyl (-OH) group, -CF2H can donate a weak hydrogen bond to backbone amides in a target protein's binding pocket while maintaining high lipophilicity, thereby improving membrane permeability.

  • The 4-Fluoro (-F) Group: Strategically positioned to block cytochrome P450-mediated aromatic oxidation, significantly extending the compound's metabolic half-life.

  • The Linker (derived from methanol): Provides a versatile attachment point (e.g., via etherification or cross-coupling) to diverse heterocyclic cores.

SAR_Logic M [2-(difluoromethyl)- 4-fluorophenyl] moiety CF2H CF2H Group (Lipophilic H-bond donor) M->CF2H enhances target affinity F 4-Fluoro Group (Metabolic blocking) M->F prevents CYP450 oxidation Linker Methanol/Ether Linkage (Scaffold attachment) M->Linker connects to core

Diagram 1: Structural logic and SAR contributions of the[2-(difluoromethyl)-4-fluorophenyl] moiety.

Comparative Biological Profiling

A. TRPC5 Inhibitors (Pyridazinone Derivatives)

Indication: Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy. Mechanism: Transient Receptor Potential Canonical 5 (TRPC5) is a calcium-permeable ion channel. In kidney podocytes, TRPC5-mediated Ca2+ influx hyperactivates Rac1, leading to the collapse of the actin cytoskeleton and subsequent proteinuria[4]. Derivatives utilizing the 2-(difluoromethyl)-4-fluorophenyl group attached to a pyridazinone core act as potent TRPC5 inhibitors, rescuing the contractile phenotype of podocytes[1][4].

TRPC5_Pathway Drug Pyridazinone Derivative (TRPC5 Inhibitor) TRPC5 TRPC5 Ion Channel Drug->TRPC5 Inhibits Protect Podocyte Protection (Contractile Phenotype) Drug->Protect Rescues Ca Intracellular Ca2+ Influx TRPC5->Ca Mediates Rac1 Rac1 Activation Ca->Rac1 Triggers Actin Actin Cytoskeleton Collapse (Podocyte Injury) Rac1->Actin Causes Actin->Protect Prevented by drug

Diagram 2: TRPC5-Rac1 signaling pathway in podocytes and the mechanism of inhibitor intervention.

B. NSD2 Inhibitors (Piperidinyl-methyl-purineamines)

Indication: Multiple Myeloma (specifically t(4;14) translocations) and solid tumors. Mechanism: Nuclear Receptor-Binding SET Domain Protein 2 (NSD2) is an epigenetic modifier responsible for dimethylating histone H3 at lysine 36 (H3K36me2). Overexpression drives oncogenesis[2]. Piperidinyl-methyl-purineamine derivatives incorporating the 2-(difluoromethyl)-4-fluorophenyl side chain exhibit exceptional potency, driving cellular H3K36me2 levels down with IC50 values frequently < 10 nM[2]. The fluorinated phenyl ring is hypothesized to occupy a deep hydrophobic pocket within the SET domain.

C. DGKα/ζ Inhibitors (Fused Heterocycles)

Indication: Immuno-Oncology (T-cell activation). Mechanism: Diacylglycerol kinases (DGK) consume diacylglycerol (DAG), a critical second messenger in T-cell receptor signaling. By inhibiting DGK, DAG levels remain elevated, preventing T-cell anergy and promoting anti-tumor immunity[3]. Recent fused heterocyclic derivatives utilizing this fluorinated building block demonstrate robust T-cell proliferation enhancement in vitro[3].

Quantitative Data Comparison

The table below summarizes the biological performance of these derivative classes. Data is synthesized from primary patent literature establishing the pharmacological baselines for these targets[1][2][3].

Derivative CorePrimary TargetAssociated DiseasePrimary in vitro AssayTypical IC50 / EC50 Range
Pyridazinones TRPC5 ChannelFSGS, Diabetic NephropathyWhole-cell Patch Clamp (Ca2+ current)1 - 50 nM
Piperidinyl-purineamines NSD2 (WHSC1)Multiple MyelomaCellular TR-FRET (H3K36me2 levels)< 10 nM
Fused Heterocycles DGKα / DGKζSolid Tumors (Immuno-oncology)T-cell Proliferation / IL-2 Secretion10 - 100 nM

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the gold-standard assays used to validate the biological activity of these derivatives. Each protocol is designed as a self-validating system, incorporating necessary vehicle and positive controls.

Protocol A: Cellular TR-FRET Assay for NSD2 Inhibition

This assay quantifies the reduction of H3K36me2 in KMS11 cells, validating the epigenetic modulation by piperidinyl-methyl-purineamine derivatives[2].

Step-by-Step Workflow:

  • Cell Preparation: Culture KMS11 (t(4;14)+) multiple myeloma cells in RPMI-1640 supplemented with 12.5% FBS. Harvest and prepare a single-cell suspension in Opti-MEM supplemented with B-27 and N2[2].

  • Compound Plating: Dispense the [2-(difluoromethyl)-4-fluorophenyl]-containing derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate. Use 0.1% DMSO as the vehicle control (100% activity baseline).

  • Incubation: Add 2,000 cells/well. Incubate the plates at 37°C, 5% CO2 for 72 hours to allow for epigenetic turnover of the histone marks.

  • Lysis & Detection: Add a specialized lysis buffer containing Europium (Eu)-labeled anti-H3K36me2 antibody (donor) and APC-labeled secondary antibody (acceptor).

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 615 nm (Eu) and 665 nm (APC).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Normalize data against the DMSO control and fit to a 4-parameter logistic curve to determine the IC50.

FRET_Workflow Step1 1. Cell Culture KMS11 (t(4;14)+) Step2 2. Compound Incubation (Dose-response) Step1->Step2 Step3 3. Lysis & Ab Addition (Anti-H3K36me2-Eu & APC) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 615nm ratio) Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Diagram 3: Step-by-step TR-FRET workflow for quantifying NSD2 inhibition in KMS11 cells.

Protocol B: Podocyte Protection Assay (TRPC5 Inhibition)

This phenotypic assay validates the causality between TRPC5 inhibition by pyridazinone derivatives and the structural rescue of kidney podocytes[1][4].

Step-by-Step Workflow:

  • Podocyte Culture: Seed conditionally immortalized murine podocytes onto collagen-coated glass coverslips. Differentiate for 14 days at 37°C.

  • Pre-treatment: Treat cells with the test derivative (e.g., 100 nM) or vehicle (DMSO) for 1 hour. Include a known TRPC5 inhibitor (e.g., Compound 100) as a positive control[1].

  • Insult Induction: Introduce Protamine Sulfate (PS) (50 μg/mL) to the culture media for 30 minutes to induce actin cytoskeleton collapse and stress fiber loss.

  • Fixation & Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. Stain F-actin using Alexa Fluor 488-Phalloidin.

  • Confocal Microscopy: Image the cells. Healthy/rescued cells will display robust, organized stress fibers (contractile phenotype), whereas vehicle-treated insulted cells will show a collapsed, diffuse actin network[4].

  • Quantitation: Blindly score at least 100 cells per condition for the presence of intact stress fibers. Calculate the percentage of rescued podocytes relative to the positive control.

References

  • Goldfinch Bio, Inc. (2020). "Pyridazinones and methods of use thereof" (WO2020191056A1). WIPO (PCT).
  • Novartis AG. (2021). "Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents" (WO2021026803A1). WIPO (PCT).
  • (2023). "Heterocyclic compounds" (WO2023125681A1). WIPO (PCT).
  • Goldfinch Bio, Inc. (2022). "Pyridadinone and its usage" (JP2022525506A). Japan Patent Office.

Sources

19F NMR Spectral Analysis of [2-(difluoromethyl)-4-fluorophenyl]methanol: High-Field vs. Benchtop Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of fluorinated building blocks is a critical quality control step. [2-(difluoromethyl)-4-fluorophenyl]methanol presents a unique analytical challenge due to the presence of two distinct fluorine environments with closely related chemical shifts. This guide objectively compares the performance of Benchtop 19F NMR (80 MHz) against High-Field 19F NMR (600 MHz) , detailing the physical causality behind resolution limits and providing self-validating experimental protocols for both systems.

Molecular Context & The Analytical Challenge

This compound contains two fluorine environments that dictate its 19F NMR profile:

  • The Difluoromethyl Group (-CHF₂): The two highly electronegative fluorine atoms deshield the adjacent carbon, but the fluorine nuclei themselves experience complex shielding effects, typically resonating between -110 to -115 ppm [1]. This group appears as a distinct doublet due to massive geminal proton-fluorine coupling (

    
     Hz).
    
  • The Aromatic Fluorine (Ar-F): Positioned para to the methanol group, this fluorine experiences electron modulation from the ring system, placing its resonance similarly around -110 to -120 ppm [1]. It appears as a multiplet due to vicinal coupling with adjacent aromatic protons.

The Challenge: Because the chemical shift difference (


) between these two environments is approximately 2 ppm, they are highly susceptible to spectral overlap at lower magnetic fields.

The Causality of Field Strength in 19F NMR

To understand why equipment selection is critical for this molecule, we must examine the causality of Larmor frequency and chemical shift dispersion.

While chemical shift (


, in ppm) is independent of the magnetic field (

), the absolute frequency difference (

, in Hz) is directly proportional to it. However, scalar coupling constants (

, in Hz) are field-independent.
  • At 80 MHz (Benchtop): 1 ppm equals 75.3 Hz. A 2 ppm difference between the -CHF₂ and Ar-F signals equates to a separation of only ~150 Hz . Because the -CHF₂ doublet spans 55 Hz and the Ar-F multiplet spans another 20-30 Hz, the signals severely overlap, making precise integration and coupling analysis nearly impossible without advanced pulse sequences like SHARPER[2].

  • At 600 MHz (High-Field): 1 ppm equals 564.6 Hz. The same 2 ppm difference now equates to a separation of ~1130 Hz . Because the 55 Hz coupling constant remains unchanged, the two multiplets are separated by over 1000 Hz of pristine baseline, allowing for effortless structural elucidation.

Performance Comparison: 80 MHz vs. 600 MHz Systems

The following table quantitatively summarizes the performance of both systems for the analysis of this compound.

ParameterBenchtop 19F NMR (80 MHz)High-Field 19F NMR (600 MHz)
Magnetic Field Strength 1.88 Tesla14.1 Tesla
19F Larmor Frequency 75.3 MHz564.6 MHz
Dispersion (Hz/ppm) 75.3 Hz564.6 Hz
Signal Separation (

)
~150 Hz (Severe Overlap)~1130 Hz (Baseline Resolved)
Limit of Detection (LOD) ~1 - 5 mM< 0.1 mM
Typical Acquisition Time 10 - 15 minutes (128+ scans)< 2 minutes (16 scans)
Infrastructure Needs Standard bench, no cryogensDedicated room, liquid He/N₂

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard ensures chemical shift accuracy, while the specific pulse parameters guarantee quantitative integration.

High-Field 19F NMR Protocol (600 MHz)

Ideal for complex structural elucidation and precise impurity quantification.

  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of CDCl₃. Add 0.05% v/v fluorotrichloromethane (CFCl₃) as an internal reference (

    
     = 0.0 ppm).
    
  • Probe Tuning: Tune the broadband or dedicated fluorine probe to the exact 19F Larmor frequency (564.6 MHz).

  • Acquisition Parameters:

    • Use a 30° excitation pulse (zg30) to ensure full longitudinal relaxation between scans, allowing for quantitative integration.

    • Spectral Width (SW): 250 ppm (Center frequency at -100 ppm).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 3.0 seconds.

    • Note: Acquire without 1H decoupling to preserve the diagnostic

      
       55 Hz doublet for structural confirmation.
      
  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz. Zero-fill the FID to 64K points prior to Fourier Transform.

Benchtop 19F NMR Protocol (80 MHz)

Ideal for routine QA/QC and reaction monitoring where presence/absence is the primary metric.

  • Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL CDCl₃. (A higher concentration is mandatory to compensate for the lower inherent sensitivity of the 1.88 T magnet).

  • Acquisition Parameters:

    • Spectral Width (SW): 200 ppm.

    • Number of Scans (NS): 128 to 256 (requires ~10-15 minutes).

    • Relaxation Delay (D1): 3.0 seconds.

  • Advanced Resolution Enhancement (Optional): To overcome the ~150 Hz signal overlap, implement a multiplet refocusing sequence such as SHARPER ()[2]. This sequence collapses the

    
     doublet and Ar-F multiplet into sharp singlets, artificially boosting both resolution and Signal-to-Noise Ratio (SNR).
    
  • Processing: Apply a Gaussian window function to artificially narrow the overlapping lines, followed by zero-filling to 32K points.

Workflow Visualization

NMR_Workflow A Sample Prep: This compound B1 Benchtop 19F NMR (80 MHz) A->B1 B2 High-Field 19F NMR (600 MHz) A->B2 C1 Δν = ~150 Hz Signal Overlap B1->C1 C2 Δν = ~1130 Hz Baseline Resolution B2->C2 D1 SABRE/SHARPER Enhancement Required C1->D1 D2 Direct Integration & Coupling Analysis C2->D2 E Structural Elucidation & Quantification D1->E D2->E

Figure 1: Comparative workflow of 19F NMR acquisition and signal processing logic.

References

  • Rossetto, M., et al. "Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing." ACS Measurement Science Au, 2022. URL:[Link]

  • Dolbier, W. R. "The Single Fluorine Substituent." Guide to Fluorine NMR for Organic Chemists, John Wiley & Sons, 2016. URL:[Link]

Sources

establishing the purity of synthesized [2-(difluoromethyl)-4-fluorophenyl]methanol by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Establishing the Purity of Synthesized [2-(difluoromethyl)-4-fluorophenyl]methanol by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The compound this compound is a key structural motif and potential intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The introduction of fluorine and a difluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, these benefits are only realized if the purity of the intermediate is unequivocally established. Even trace impurities can carry forward through synthetic steps, potentially leading to undesired side-effects or reduced efficacy in the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[2][3][4][5] This guide provides a comparative analysis of two distinct reversed-phase HPLC methodologies for the purity determination of this compound. We will move beyond a simple recitation of methods to explore the underlying chromatographic principles, explaining the rationale for each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing a scientifically sound, self-validating HPLC method for this and similar fluorinated compounds.

Analyte Profile and Potential Impurities

Before developing a separation method, a thorough understanding of the analyte and its potential process-related impurities is paramount.[6][7]

Analyte: this compound

  • Structure: A fluorinated aromatic alcohol.

  • Key Features:

    • Aromatic Ring: Allows for strong UV absorbance, making UV detection a suitable choice.

    • Fluorine Substituents: The presence of three fluorine atoms increases the molecule's polarity and introduces unique electronic properties that can be exploited for selective separation.

    • Hydroxyl Group: Provides a site for hydrogen bonding.

Plausible Synthetic Route & Potential Impurities: A common route to such an alcohol involves the nucleophilic addition of a difluoromethyl group to the corresponding aldehyde, followed by reduction or desulfonylation.[8] Based on this, we can anticipate several key impurities:

  • Impurity A (Starting Material): 4-fluoro-2-formylbenzaldehyde (the precursor aldehyde).

  • Impurity B (Over-oxidation): 2-(difluoromethyl)-4-fluorobenzoic acid.

  • Impurity C (Reagent-related): Residual reagents from the difluoromethylation step (e.g., sulfone precursors).

  • Degradation Products: Forced degradation studies (acid, base, oxidation, heat, light) are necessary to identify potential degradants and ensure the method is stability-indicating.[2]

Our goal is to develop an HPLC method that can baseline-resolve the main this compound peak from all these potential impurities. A resolution of greater than 2.0 is often targeted to ensure robustness.[4]

HPLC Method Development Workflow

A systematic approach is crucial for efficient and effective HPLC method development.[9] The general workflow involves understanding the analyte, scouting for appropriate conditions, optimizing the separation, and finally, validating the method for its intended use.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte & Impurity Characterization (pKa, logP, UV Spectra) Column_Select Stationary Phase Selection (C18, PFP, etc.) Analyte->Column_Select Informs Choice ATP Define Analytical Target Profile (ATP) (e.g., Purity Assay, Impurity Profile) ATP->Analyte Mobile_Phase Mobile Phase Screening (ACN vs. MeOH, pH) Column_Select->Mobile_Phase Gradient_Opt Gradient & Temperature Optimization Mobile_Phase->Gradient_Opt Flow_Rate Flow Rate & Injection Volume Adjustment Gradient_Opt->Flow_Rate Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Flow_Rate->Validation Optimized Method SOP Final Method & SOP Validation->SOP

Caption: A systematic workflow for HPLC method development and validation.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical parameter for achieving selectivity in HPLC.[6] For a fluorinated analyte like this compound, we compare the industry-standard C18 column with a specialized pentafluorophenyl (PFP) column.

Method A: Conventional C18 Reversed-Phase Chromatography

The C18 (octadecylsilane) phase is the workhorse of reversed-phase HPLC, separating analytes primarily based on hydrophobicity. More hydrophobic molecules interact more strongly with the C18 chains and are retained longer.

  • Causality Behind Choices:

    • Stationary Phase: A C18 column is the default starting point due to its wide applicability and well-understood retention mechanisms.

    • Mobile Phase: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks. A phosphate buffer is used to control the pH, ensuring consistent ionization of any acidic or basic impurities.

    • Detector: A UV detector set at a wavelength of maximum absorbance for the analyte (e.g., 254 nm) provides good sensitivity.

Method B: Pentafluorophenyl (PFP) Reversed-Phase Chromatography

PFP columns are functionalized with pentafluorophenyl propyl groups. These phases offer alternative selectivity compared to C18, especially for halogenated compounds, aromatic isomers, and polar analytes.[10][11]

  • Causality Behind Choices:

    • Stationary Phase: The PFP phase is chosen specifically to leverage the unique electronic properties of the fluorinated analyte and its impurities. It provides multiple modes of interaction beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and hydrogen bonding.[10][12] This can significantly enhance the resolution of structurally similar compounds.

    • Mobile Phase: The same mobile phase as Method A can be used initially to provide a direct comparison of the stationary phase's impact on selectivity.

    • Detector: The detector settings remain consistent to ensure a fair comparison.

Experimental Protocols

The following protocols must be performed on a calibrated HPLC system. All solvents and reagents should be of HPLC grade.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a 1000 µg/mL stock solution.

  • Working Standard (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the synthesized sample at the same concentration as the working standard.

  • Spiked Sample: To confirm the separation of impurities, spike the sample solution with known impurities (if available) or use a sample from a forced degradation study.

HPLC Method Parameters
ParameterMethod A: C18 ColumnMethod B: PFP Column
Column C18, 150 mm x 4.6 mm, 5 µmPFP, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program Time (min)%B
0.030
20.080
22.080
22.130
27.030
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Data Interpretation and Performance Comparison

After running the samples using both methods, we evaluate the performance based on key chromatographic parameters. The hypothetical data below illustrates a common outcome where the specialized PFP column provides superior performance for this specific separation challenge. The "critical pair" refers to the two closest eluting peaks, typically the main peak and its nearest impurity, as their separation is the most challenging.

Performance ParameterMethod A (C18 Column)Method B (PFP Column)Acceptance Criteria
Resolution (Rs) of Critical Pair 1.42.8 Rs > 2.0
Tailing Factor (Tf) for Main Peak 1.31.1 Tailing < 1.5
Theoretical Plates (N) for Main Peak 8,50012,000 > 5000
Analysis Run Time (minutes) 2727As short as possible
Limit of Quantitation (LOQ) for Impurity A (µg/mL) 0.30.1 ≤ 0.1% of nominal

Analysis of Results:

  • Resolution: Method B on the PFP column provides a significantly higher resolution for the critical impurity pair, exceeding the target of 2.0.[4] This indicates a more robust and reliable separation. The C18 column (Method A) fails to achieve adequate baseline separation.

  • Peak Shape: The PFP column yields a more symmetrical peak (Tailing Factor closer to 1.0), which is crucial for accurate integration and quantification.

  • Efficiency: The higher number of theoretical plates with the PFP column indicates greater column efficiency for this analyte.

  • Sensitivity: The improved peak shape and separation on the PFP column lead to a lower and more desirable Limit of Quantitation (LOQ) for key impurities.

Method Validation Principles

Once the optimal method (Method B) is selected, it must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[13][14][15] The validation process provides documented evidence that the method is accurate, precise, and reliable.[2]

  • Specificity: Demonstrated by the separation of the main peak from all potential impurities and degradants.

  • Linearity: Assessed over a range of concentrations to show a direct proportional response.

  • Accuracy: Determined by analyzing samples with known amounts of analyte (spiked samples) and measuring the recovery.

  • Precision: Evaluated at different levels (repeatability, intermediate precision) to demonstrate the method's consistency.

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.

Validation_System cluster_params Validation Parameters Method Optimized HPLC Method (PFP Column) Validation ICH Q2(R1) Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Result Validated, Reliable Purity Data Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOQ->Result Robustness->Result

Caption: The relationship between an optimized method and validation for reliable results.

Conclusion and Recommendations

While a standard C18 column can provide a starting point for the purity analysis of this compound, the experimental comparison clearly demonstrates the superior performance of a Pentafluorophenyl (PFP) stationary phase. The alternative selectivity mechanisms offered by the PFP column provide significantly better resolution of process-related impurities, improved peak shape, and a lower limit of quantitation.[10][11]

For researchers, scientists, and drug development professionals tasked with ensuring the quality of this or similar fluorinated pharmaceutical intermediates, it is highly recommended to screen a PFP column during method development. The initial investment in exploring alternative column chemistries can yield a more robust, reliable, and ultimately more defensible analytical method, which is a cornerstone of regulatory compliance and drug safety.

References

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]

  • Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL: [Link]

  • Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: The Pharma Review URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Effective HPLC method development Source: SciSpace URL: [Link]

  • Title: A BRIEF REVIEW ON HPLC METHOD VALIDATION Source: JETIR URL: [Link]

  • Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development Source: Walsh Medical Media URL: [Link]

  • Title: Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: ResearchGate URL: [Link]

  • Title: Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]

  • Title: HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column Source: LCGC International URL: [Link]

  • Title: HPLC determination of perfluorinated carboxylic acids with fluorescence detection Source: PubMed URL: [Link]

  • Title: Difluoromethylation of Phenols Source: Organic Syntheses URL: [Link]

  • Title: VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) Source: IAEA URL: [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) Source: The University of Aberdeen Research Portal URL: [Link]

  • Title: Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: New method for introducing fluorinated components into molecules Source: Universität Münster URL: [Link]

  • Title: Synthesis of Difluoromethylated Compounds Source: Xi'an Jiaotong University Research Portal URL: [Link]

Sources

bioisosteric effects of the difluoromethyl group in [2-(difluoromethyl)-4-fluorophenyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Effects of the Difluoromethyl Group in [2-(difluoromethyl)-4-fluorophenyl]methanol Derivatives Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the difluoromethyl group (


) has emerged as a "lipophilic hydrogen bond donor," challenging the traditional binary of hydrophobic (

,

) vs. hydrophilic (

,

) substituents. This guide analyzes the bioisosteric utility of

within the specific scaffold of This compound .

By positioning the


 group ortho to the benzylic alcohol, researchers can engineer a "conformational lock" via intramolecular hydrogen bonding (IMHB). This interaction masks the polarity of the hydroxyl group, simultaneously enhancing membrane permeability and metabolic stability compared to traditional isosteres.

Part 1: The Bioisosteric Landscape

The selection of


 is rarely accidental; it is a strategic choice to modulate Hydrogen Bond Acidity (

)
and Lipophilicity (

)
.
Comparative Analysis of Substituents

The following table contrasts


 with common alternatives at the ortho position of the phenylmethanol scaffold.
FeatureMethyl (

)
Trifluoromethyl (

)
Hydroxyl (

)
Difluoromethyl (

)
Electronic Nature Electron-donating (weak)Strong Electron-withdrawingElectron-donating (resonance)Electron-withdrawing
H-Bond Donor? NoNoYes (Strong)Yes (Weak/Moderate)
H-Bond Acceptor? NoVery Weak (F)YesWeak (F)
Lipophilicity (

)
BaselineHigh Increase (+0.6 to +1.0)High Decrease (-1.0 to -1.5)Moderate Increase (+0.3)
Metabolic Liability High (Benzylic oxidation)Low (Stable)High (Glucuronidation)Moderate (C-H is acidic but stable)
Primary Utility Steric bulkPotency/Metabolic blockSolubility/Target bindingPermeability + H-bond donor
The "Lipophilic Hydrogen Bond Donor" Concept

Unlike


, the 

group contains a highly polarized

bond. The electronegativity of the two fluorine atoms pulls electron density, rendering the proton sufficiently acidic to act as a hydrogen bond donor (HBD).
  • Acidity (

    
    ):  The H-bond acidity of aromatic 
    
    
    
    is
    
    
    , comparable to thiophenols or anilines, but weaker than phenols (
    
    
    ).
  • Advantage: It provides a specific H-bond interaction with protein targets without the desolvation penalty associated with highly polar groups like

    
    .
    

Part 2: Structural Dynamics & Conformational Control

In this compound, the ortho positioning creates a unique opportunity for Intramolecular Hydrogen Bonding (IMHB) .

Mechanism of Action

The benzylic hydroxyl proton (


) can donate a hydrogen bond to the fluorine atoms of the 

group. Conversely, the acidic proton of

can interact with the oxygen of the methanol group.
  • Open Conformation: Solvated, polar, lower permeability.

  • Closed Conformation (IMHB): The H-bond "locks" the molecule, shielding the polar hydroxyl group. This effectively increases the lipophilicity (

    
    ) and improves passive membrane transport.
    
Pathway Visualization

The following diagram illustrates the decision logic and structural consequences of using


.

Bioisostere_Logic Start Lead Optimization: Phenylmethanol Scaffold Problem Problem: Poor Permeability or Metabolic Instability Start->Problem Decision Select Ortho-Substituent Problem->Decision Option_CH3 -CH3 (Methyl) Decision->Option_CH3 Option_CF3 -CF3 (Trifluoromethyl) Decision->Option_CF3 Option_CF2H -CF2H (Difluoromethyl) Decision->Option_CF2H Result_CH3 Metabolic Risk (Benzylic Oxidation) Option_CH3->Result_CH3 Result_CF3 High Lipophilicity No H-Bond Donor Option_CF3->Result_CF3 Mechanism Mechanism: Intramolecular H-Bond (IMHB) (O-H ... F-C) Option_CF2H->Mechanism Outcome Outcome: 'Chameleon' Effect High Permeability + Target Binding Mechanism->Outcome

Figure 1: Decision logic for selecting the difluoromethyl group to balance permeability and binding affinity via intramolecular hydrogen bonding.

Part 3: Experimental Protocols

To validate the bioisosteric effects, the following protocols ensure high-integrity data generation.

Protocol A: Synthesis of this compound

Objective: Introduce the


 group selectively without over-fluorination to 

. Safety Note: DAST generates HF. Use predominantly in a fume hood with calcium gluconate gel available.
  • Precursor Preparation:

    • Start with methyl 4-fluoro-2-formylbenzoate .

    • Dissolve 1.0 eq in anhydrous Dichloromethane (DCM) under Argon.

  • Deoxofluorination (The Critical Step):

    • Cool solution to -78°C .[1]

    • Add DAST (Diethylaminosulfur trifluoride) (2.5 eq) dropwise. Note: DAST is preferred over SF4 for lab scale due to handling ease.

    • Allow to warm to Room Temperature (RT) over 4 hours.

    • Quench: Pour slowly into saturated aqueous

      
       at 0°C. Extract with DCM.
      
    • Result: Methyl 2-(difluoromethyl)-4-fluorobenzoate.

  • Reduction to Alcohol:

    • Dissolve the intermediate ester in anhydrous THF at 0°C.

    • Add

      
        (1.1 eq) carefully.
      
    • Stir for 1 hour. Quench with Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Validation of H-Bond Acidity (NMR Titration)

Objective: Quantify the H-bond donor capability (


) of the 

proton.
  • Sample Prep: Dissolve the compound (10 mM) in

    
    .
    
  • Titrant: Prepare a solution of a standard H-bond acceptor (e.g., HMPA or DMSO-d6).

  • Measurement:

    • Record

      
       NMR. Focus on the triplet at 
      
      
      
      (
      
      
      ).
    • Add titrant in 0.5 eq increments up to 5.0 eq.

    • Plot the change in chemical shift (

      
      ) vs. concentration.
      
  • Calculation: The limiting shift (

    
    ) correlates linearly with the Abraham acidity parameter 
    
    
    
    .

Part 4: Data Presentation & Case Studies

Comparative Physicochemical Data

The following data summarizes the impact of the


 substitution on the 4-fluorophenylmethanol scaffold.
Property

Analog

Analog

Target
Impact Analysis

2.12.92.4 Optimal balance for CNS penetration (Target 2.0-3.0).
H-Bond Donor Count 1 (OH)1 (OH)2 (OH + CF2H) Additional binding point for receptor selectivity.
Polar Surface Area (PSA) 20

20

20-25

Slightly increased due to polarized C-H, but masked by IMHB.
Metabolic

(microsomes)
Low (< 15 min)High (> 60 min)Medium (45 min) Blocks benzylic oxidation better than methyl; C-H bond is stronger.
Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 4-fluoro- 2-formylbenzoate Step1 Step 1: DAST (Deoxofluorination) Start->Step1 -78°C to RT Inter Intermediate: Difluoromethyl Ester Step1->Inter Step2 Step 2: LiAlH4 (Reduction) Inter->Step2 THF, 0°C Final Target: [2-(difluoromethyl)- 4-fluorophenyl]methanol Step2->Final

Figure 2: Two-step synthetic route converting the formyl-ester precursor to the target alcohol.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., & McLoughlin, J. I. (2021). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][3] Journal of Organic Chemistry. Link

  • Takemura, H., et al. (2009). "The intramolecular C–F...H–O hydrogen bond of 2-fluorophenyldiphenylmethanol." New Journal of Chemistry. Link

Sources

Technical Guide: Assessing the Metabolic Stability of [2-(difluoromethyl)-4-fluorophenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structured framework for evaluating the metabolic stability of drug candidates incorporating the [2-(difluoromethyl)-4-fluorophenyl]methanol scaffold. This structural motif is increasingly utilized in medicinal chemistry as a bioisostere for ortho-substituted benzyl alcohols or phenols. The presence of the difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, while the para-fluorine atom blocks metabolic blocking at the C4 position.

However, the benzylic alcohol moiety remains a primary "soft spot" for Phase I (oxidation) and Phase II (glucuronidation) metabolism. This guide details the comparative assessment of this scaffold against non-fluorinated and trifluoromethylated analogs, supported by rigorous experimental protocols and data analysis frameworks.

The Chemical Context: Why This Scaffold?

Bioisosterism and Electronic Effects

The this compound scaffold offers a unique balance of physicochemical properties compared to traditional methyl or trifluoromethyl analogs.

  • The

    
     Group (Lipophilic H-Bond Donor):  Unlike the metabolically inert trifluoromethyl (
    
    
    
    ) group, the
    
    
    moiety contains an acidic proton that can function as a weak hydrogen bond donor.[1] This allows it to mimic hydroxyl (-OH) or thiol (-SH) groups while maintaining high lipophilicity, improving membrane permeability.[1]
  • The 4-Fluoro Substituent: This atom is strategically placed to block cytochrome P450 (CYP)-mediated hydroxylation at the para-position, a common metabolic route for phenyl rings.

  • The Benzylic Alcohol: This is the primary handle for derivatization. In vivo, however, it is susceptible to rapid oxidation to the corresponding benzoic acid or direct glucuronidation.

Comparative Stability Profile

When designing assays, it is critical to benchmark this scaffold against standard alternatives to justify its inclusion.

FeatureMethyl Analog (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Metabolic Stability Low: Susceptible to rapid benzylic oxidation.Moderate-High: C-F bonds resist oxidation; C-H is less labile than in methyl.High: Metabolically inert.
H-Bond Donor NoYes (Weak donor)No
Lipophilicity (LogP) ModerateHighVery High
Primary Metabolic Risk Benzylic hydroxylationOxidative defluorination (minor)None (for the group itself)

Metabolic Pathways & Liabilities

Before conducting assays, one must map the potential clearance pathways. The diagram below illustrates the specific metabolic fate of the this compound scaffold.

Diagram 1: Predicted Metabolic Pathways

MetabolicPathways Parent Parent Compound (Benzyl Alcohol Scaffold) Aldehyde Intermediate Aldehyde Parent->Aldehyde Phase I: CYP/ADH (Oxidation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide Phase II: UGT (Conjugation) Defluoro Defluorinated Metabolite (Minor) Parent->Defluoro CYP-mediated Oxidative Defluorination Acid Benzoic Acid Derivative Aldehyde->Acid Phase I: ALDH (Oxidation)

Figure 1: The primary metabolic liability is the alcohol oxidation (Phase I) and glucuronidation (Phase II).[2][3] The


 group is relatively stable but can undergo slow oxidative defluorination.

Experimental Methodology: Microsomal Stability Assay

To objectively assess the stability of derivatives, a Liver Microsomal Stability Assay is the industry standard for Phase I metabolism.

Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Human (HLM) and Rat (RLM) liver microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL glucose-6-phosphate dehydrogenase.
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (MeCN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Protocol
  • Pre-Incubation:

    • Prepare a reaction mixture containing 0.5 mg/mL microsomes in phosphate buffer.

    • Spike with Test Compound (final concentration 1 µM, <0.1% DMSO).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add the NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Stop Solution (MeCN + Internal Standard).

    • Vortex for 10 minutes to precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.

Diagram 2: Assay Workflow

AssayWorkflow Start Reaction Mix (Microsomes + Buffer + Compound) Initiate Add NADPH (Start t=0) Start->Initiate Incubate Incubate @ 37°C (Sampling: 0-60 min) Initiate->Incubate Quench Quench with MeCN + IS (Precipitate Protein) Incubate->Quench At each timepoint Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Analyze LC-MS/MS Analysis (Monitor % Remaining) Centrifuge->Analyze

Figure 2: Standardized workflow for determining intrinsic clearance (


).

Data Interpretation & Analysis

Calculating Half-Life ( )

Plot the natural logarithm (


) of the "Percent Parent Remaining" (relative to 

) versus time.[4] The slope of the linear regression is

(elimination rate constant).


Calculating Intrinsic Clearance ( )

Intrinsic clearance represents the enzyme's ability to metabolize the drug, independent of blood flow.



  • 
    : Volume of incubation (
    
    
    
    ).
  • 
    : Amount of microsomal protein in the incubation (mg).
    
Classification of Stability

(µL/min/mg)
ClassificationInterpretation
< 10High Stability Suitable for QD (once daily) dosing; low hepatic extraction.
10 - 45Moderate Stability Acceptable; may require optimization.
> 45Low Stability High hepatic extraction; likely poor oral bioavailability.

Comparative Performance Guide

When publishing your results, present the data in a comparative context. Below is a template table demonstrating how the this compound scaffold typically performs against analogs.

Table 1: Hypothetical Comparative Metabolic Stability (Human Liver Microsomes)

Compound IDR1 (Benzylic)R2 (Ring)

(min)

(µL/min/mg)
Conclusion
Reference A


12.5110.8Rapid benzylic oxidation.
Reference B


18.077.0Fluorine blocks ring oxidation, but methyl is labile.
Target Scaffold


55.0 25.2 Significant stability gain via C-F bond strength.
Reference C


>120< 5.0High stability, but lacks H-bond donor capacity.

Key Insight: The Target Scaffold (


) provides a "Goldilocks" zone—significantly more stable than the methyl analog (Ref B) while retaining the electronic properties necessary for binding, which the perfluorinated analog (Ref C) may lack.

References

  • Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for assay protocols).
  • Erickson, J. A., et al. (2021). "The Role of the Difluoromethyl Group in Drug Design." Journal of Medicinal Chemistry.

Sources

head-to-head comparison of different synthetic routes to [2-(difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Strategies for[2-(Difluoromethyl)-4-fluorophenyl]methanol: A Comparative Application Guide

Executive Summary

The this compound motif (CAS: 2304580-30-9) is a highly valued building block in modern medicinal chemistry, frequently utilized in the synthesis of NSD2 inhibitors and advanced heterocyclic therapeutics[1]. The difluoromethyl (


) group acts as a lipophilic bioisostere for hydroxyl and thiol groups, offering unique hydrogen-bond donating capabilities while improving metabolic stability[2]. Synthesizing this specific benzylic alcohol requires precise control over both the fluorination and reduction steps to prevent over-reduction (hydrodefluorination) or unwanted side reactions.

Comparative Analysis of Synthetic Routes

To objectively evaluate the optimal pathway for synthesizing this compound, we compare three distinct synthetic strategies based on scalability, safety, and atom economy.

Route A: Deoxofluorination / Ester Reduction (The Industry Standard)

This route utilizes commercially available methyl 4-fluoro-2-formylbenzoate. The aldehyde is selectively converted to a


 group using Diethylaminosulfur trifluoride (DAST), followed by the reduction of the ester to the benzylic alcohol[3][4].
  • Causality & Logic: DAST is highly chemoselective for aldehydes over esters at low temperatures. In the subsequent step, Lithium Aluminum Hydride (

    
    ) is employed. While 
    
    
    
    is a powerful reductant, maintaining the reaction strictly at
    
    
    is critical; elevated temperatures can trigger single-electron transfer (SET) pathways, leading to the hydrodefluorination of the sensitive
    
    
    moiety.
Route B: Halogen-Metal Exchange / Formylation (The Cryogenic Approach)

Starting from 2-bromo-4-fluorobenzaldehyde, the aldehyde is first fluorinated with DAST. The resulting bromobenzene derivative is subjected to lithium-halogen exchange using


-BuLi at 

, followed by trapping with DMF to yield the aldehyde, which is then reduced with

.
  • Causality & Logic: This route avoids the use of

    
    , opting instead for the milder 
    
    
    
    to prevent defluorination. However, the necessity of cryogenic conditions (
    
    
    ) for the organolithium intermediate makes this route highly sensitive to moisture and difficult to scale without specialized continuous-flow equipment.
Route C: Copper-Mediated Difluoromethylation (The Catalytic Approach)

A modern alternative involves the direct cross-coupling of an aryl iodide (e.g., (2-iodo-4-fluorobenzyloxy)triisopropylsilane) with a copper-difluoromethyl complex (e.g.,


).
  • Causality & Logic: This approach bypasses hazardous deoxofluorinating agents entirely, utilizing stable

    
     sources. However, the high cost of the pre-formed copper complexes and the necessity of protection/deprotection steps limit its use to discovery-scale synthesis rather than process manufacturing.
    

Quantitative Performance Metrics

MetricRoute A (Ester-DAST)Route B (Bromo-DAST)Route C (Cu-Catalyzed)
Overall Yield 75–85%45–55%50–65%
Step Count 2 Steps3 Steps2 Steps (excluding protection)
Scalability High (Multi-kilogram)Low (Cryogenic limitations)Medium (Catalyst cost)
Key Reagents DAST,

DAST,

-BuLi, DMF,


, TBAF
Safety Profile Moderate (DAST handling)Low (Pyrophoric

-BuLi)
High (Mild conditions)
Cost per Gram


$

Workflow & Mechanistic Visualizations

SyntheticRoutes SM_A Methyl 4-fluoro-2-formylbenzoate Int_A Methyl 2-(difluoromethyl)-4-fluorobenzoate SM_A->Int_A DAST, DCM 0 °C to RT Target This compound Int_A->Target LiAlH4, THF 0 °C SM_B 2-Bromo-4-fluorobenzaldehyde Int_B1 1-Bromo-2-(difluoromethyl)-4-fluorobenzene SM_B->Int_B1 DAST, DCM 0 °C to RT Int_B2 2-(Difluoromethyl)-4-fluorobenzaldehyde Int_B1->Int_B2 1. n-BuLi, -78 °C 2. DMF Int_B2->Target NaBH4, MeOH 0 °C

Figure 1: Divergent synthetic pathways to this compound.

Mechanism Step1 Aldehyde Activation Step2 Nucleophilic Fluorination Step1->Step2 DAST attack Step3 C-O Bond Cleavage Step2->Step3 F- displacement Step4 gem-Difluoride Formation Step3->Step4 S_N1 / S_N2

Figure 2: Mechanistic sequence of deoxofluorination using DAST.

Self-Validating Experimental Protocols (Route A)

The following protocol details the industry-standard Route A, optimized for maximum yield and safety[5].

Step 1: Deoxofluorination (Synthesis of Methyl 2-(difluoromethyl)-4-fluorobenzoate)
  • Objective: Convert the ortho-formyl group to a difluoromethyl group without affecting the ester or aryl fluoride.

  • Procedure:

    • Charge a flame-dried, nitrogen-purged round-bottom flask with methyl 4-fluoro-2-formylbenzoate (10.0 g, 54.9 mmol) and anhydrous dichloromethane (DCM, 100 mL).

    • Cool the solution to

      
       using an ice-water bath.
      
    • Add Diethylaminosulfur trifluoride (DAST, 14.5 mL, 109.8 mmol, 2.0 eq) dropwise via syringe over 30 minutes. Causality: DAST addition is highly exothermic; dropwise addition at

      
       prevents thermal decomposition of the reagent and minimizes the formation of fluorinated ether byproducts.
      
    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • In-Process Control (IPC): Monitor by TLC (20% EtOAc/Hexanes). The starting material (

      
      ) should be completely consumed, replaced by a less polar product spot (
      
      
      
      ).
    • Quench: Carefully pour the reaction mixture into a vigorously stirred beaker of saturated aqueous

      
       (200 mL) at 
      
      
      
      . Caution: Rapid
      
      
      and
      
      
      evolution will occur.
    • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

      
       mL). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , filter, and concentrate under reduced pressure.
  • Validation:

    
    H NMR (
    
    
    
    , 400 MHz) must show the disappearance of the aldehyde singlet at
    
    
    ppm and the appearance of a diagnostic triplet at
    
    
    ppm (
    
    
    Hz) corresponding to the
    
    
    proton.
Step 2: Ester Reduction (Synthesis ofthis compound)
  • Objective: Reduce the methyl ester to a primary alcohol while preserving the sensitive

    
     group.
    
  • Procedure:

    • Suspend Lithium Aluminum Hydride (

      
      , 2.5 g, 65.9 mmol, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 80 mL) under nitrogen at 
      
      
      
      .
    • Dissolve the crude methyl 2-(difluoromethyl)-4-fluorobenzoate from Step 1 in anhydrous THF (20 mL) and add it dropwise to the

      
       suspension over 45 minutes. Causality:  Strict temperature control at 
      
      
      
      is paramount. Elevated temperatures promote single-electron transfer (SET) from the hydride, which can cause hydrodefluorination of the
      
      
      group to a
      
      
      or
      
      
      group.
    • Stir the mixture at

      
       for 1 hour.
      
    • IPC: Monitor by TLC (30% EtOAc/Hexanes). The ester (

      
      ) should convert entirely to the more polar alcohol (
      
      
      
      ).
    • Fieser Quench: To the vigorously stirred mixture at

      
      , sequentially add 2.5 mL 
      
      
      
      (dropwise), 2.5 mL 15% aqueous
      
      
      , and 7.5 mL
      
      
      . Causality: This specific stoichiometric quench prevents the formation of unfilterable aluminum hydroxide emulsions, instead precipitating granular, easily filterable aluminate salts.
    • Workup: Stir for 15 minutes until the salts turn white. Filter through a pad of Celite, washing the filter cake with EtOAc (

      
       mL). Concentrate the filtrate in vacuo.
      
    • Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the title compound as a colorless oil.

  • Validation:

    
    H NMR (
    
    
    
    , 400 MHz) will show a new benzylic
    
    
    doublet at
    
    
    ppm (coupling to the adjacent
    
    
    if not fully exchanged) and the retention of the
    
    
    triplet at
    
    
    ppm. Mass spectrometry (ESI+) should yield
    
    
    159.0
    
    
    .

References

  • Wu, S.; Song, H.; Hu, M. "Synthesis of Difluoromethylated Compounds". Science of Synthesis, Xi'an Jiaotong University (2024). URL:[Link]

  • Patent WO2021026803A1. "Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents". Google Patents.
  • Patent WO2023125681A1. "Heterocyclic compounds". Google Patents.
  • Patent WO2020191056A1. "Pyridazinones and methods of use thereof". Google Patents.

Sources

evaluating the cost-effectiveness of using [2-(difluoromethyl)-4-fluorophenyl]methanol in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the strategic viability of incorporating [2-(difluoromethyl)-4-fluorophenyl]methanol (CAS: 2304580-30-9) as a starting material versus synthesizing the motif de novo.

Recommendation: For medicinal chemistry campaigns (mg to 100g scale), direct procurement is the superior cost-effective strategy . While the upfront material cost is higher than commodity precursors, it eliminates the high-risk, high-cost deoxofluorination step required to generate the difluoromethyl (


) moiety. The "Buy" strategy reduces the synthetic sequence by 2–3 steps and circumvents the use of explosive fluorinating agents (e.g., DAST), significantly lowering EHS (Environment, Health, and Safety) compliance costs.

The Molecule: Strategic Value

The difluoromethyl (


)  group is a celebrated bioisostere in modern drug design, often functioning as a lipophilic hydrogen bond donor (bioisostere for -OH or -SH).[1] When positioned ortho to a benzylic handle, as in this compound, it offers unique conformational locking and metabolic blocking capabilities.
FeaturePropertyImpact on Drug Design

Group
Lipophilic H-bond DonorImproves membrane permeability while retaining target binding affinity (unlike

).
Fluorine (C4) Metabolic BlockerPrevents oxidative metabolism at the para-position, extending half-life (

).
Benzyl Alcohol Versatile HandleReady for conversion to halides, oxidation to aldehydes, or direct etherification.

Comparative Analysis: Buy vs. Make

To determine cost-effectiveness, we compare the Direct Usage (Route A) against the standard De Novo Synthesis (Route B) .

Route A: Commercial Building Block (Convergent)
  • Starting Material: this compound.

  • Workflow: Direct functionalization (e.g., conversion to benzyl bromide or Mitsunobu coupling).

  • Pros: Zero exposure to fluorinating agents; 100% atom economy relative to the scaffold; immediate entry into SAR.

Route B: De Novo Synthesis (Linear)
  • Starting Material: 2-Formyl-4-fluorobenzoic acid or 4-Fluoro-2-methylbenzaldehyde.

  • Workflow:

    • Deoxofluorination: Treatment of aldehyde with DAST/Deoxo-Fluor to install

      
      .
      
    • Reduction/Oxidation: Adjustment of the oxidation state to the alcohol.

  • Cons: DAST is thermally unstable and explosive; requires cryogenic conditions (-78°C); purification of

    
     from formyl impurities is difficult.
    
Decision Matrix Visualization

CostBenefit Start Need: 2-(CF2H)-4-F-Benzyl Motif Buy ROUTE A: Buy Alcohol (High Material Cost) Start->Buy Speed Priority Make ROUTE B: In-House Synthesis (Low Material Cost) Start->Make Cost Priority (False Economy) DirectUse Direct Coupling (Mitsunobu/Alkylation) Buy->DirectUse ResultA Final Drug Candidate (1 Step, Low Risk) DirectUse->ResultA Step1 Precursor: 2-Formyl-4-F-Benzoate Make->Step1 Step2 Deoxofluorination (DAST/Deoxo-Fluor) ⚠️ EXPLOSION RISK Step1->Step2 Step3 Reduction (LiAlH4) Step2->Step3 ResultB Final Drug Candidate (3-4 Steps, High Risk) Step3->ResultB

Figure 1: Decision tree comparing the direct purchase of the building block (Route A) vs. the hazardous de novo synthesis (Route B).

Cost-Effectiveness Data

The following table breaks down the "hidden costs" often ignored in raw material pricing.

MetricRoute A: Commercial PurchaseRoute B: In-House Synthesis (via DAST)
Step Count 0 (Ready to use)2–3 (Fluorination + Workup + Reduction)
Yield (Cumulative) 100% (Starting material)~40–60% (Losses in fluorination & purification)
Reagent Safety Green (Stable Alcohol)Red (DAST/Deoxo-Fluor = Shock Sensitive/Corrosive)
Equipment Cost Standard GlasswareCryogenic Reactor (-78°C) + Blast Shielding
FTE Time 0 Days3–5 Days (Synthesis + Purification)
Waste Disposal MinimalHigh (Fluorinated sulfur waste is costly to incinerate)

Verdict: While the commercial alcohol may cost $50–$100/g (estimate), synthesizing it requires DAST (~$200/100g) and multiple days of chemist time (valued at ~$800/day). Route A is cheaper for any scale under 1kg.

Experimental Protocols

Protocol A: Activation of the Alcohol (Standard Usage)

Use this protocol to convert the purchased alcohol into an electrophile for coupling.

Objective: Synthesis of 1-(bromomethyl)-2-(difluoromethyl)-4-fluorobenzene.

  • Setup: Charge a dry flask with this compound (1.0 equiv) and DCM (0.2 M) under

    
    .
    
  • Reagents: Cool to 0°C. Add

    
     (1.2 equiv).
    
  • Addition: Dropwise add

    
     (1.2 equiv) in DCM over 15 mins.
    
  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Alcohol

    
     ~0.3 -> Bromide 
    
    
    
    ~0.8 in Hex/EtOAc).
  • Workup: Concentrate and triturate with pentane to precipitate triphenylphosphine oxide (

    
    ). Filter and concentrate the filtrate.[2]
    
  • Validation:

    
     NMR should show the characteristic 
    
    
    
    doublet at
    
    
    -110 to -120 ppm (
    
    
    Hz).
Protocol B: De Novo Synthesis (For Reference/Comparison)

Use this only if commercial supply is unavailable.

Objective: Deoxofluorination of Methyl 4-fluoro-2-formylbenzoate.

  • Safety Warning: DAST (Diethylaminosulfur trifluoride) can decompose explosively >50°C.

  • Setup: Dissolve aldehyde substrate in anhydrous DCM in a plastic/Teflon vessel (glass can etch).

  • Fluorination: Cool to -78°C . Slowly add DAST (2.5 equiv).

  • Reaction: Allow to warm to RT slowly overnight.

  • Quench: CRITICAL: Pour mixture slowly into saturated

    
     with vigorous stirring. Caution: Massive 
    
    
    
    evolution.
  • Purification: The product often co-elutes with the aldehyde starting material, requiring careful column chromatography.

References

  • Sigma-Aldrich. Product Detail: this compound. Available at:

  • BenchChem. A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor. Available at:

  • National Institutes of Health (NIH). Substitution Effect of the Trifluoromethyl Group on Bioactivity. J. Chem. Inf. Model. 2020. Available at:

  • Xian Jiaotong University. Synthesis of Difluoromethylated Compounds. Science of Synthesis, 2024.[3] Available at:

Sources

Safety Operating Guide

Proper Disposal Procedures: [2-(Difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling protocols for [2-(Difluoromethyl)-4-fluorophenyl]methanol , designed for researchers and facility managers requiring strict adherence to environmental health and safety (EHS) standards.[1][2]

CAS Number: 2304580-30-9 Chemical Class: Halogenated Benzyl Alcohol Waste Classification: Halogenated Organic Solvent/Solid[1][2]

Executive Safety Summary

As a Senior Application Scientist, I must emphasize that the presence of the difluoromethyl (-CHF₂) and fluoro (-F) groups dictates the disposal pathway.[1][2] Unlike standard organic alcohols, this compound resists thermal degradation. It requires high-temperature incineration with specific flue gas scrubbing to neutralize hydrogen fluoride (HF) byproducts.[1]

Critical Directive: Never dispose of this compound down the drain. It is classified as Halogenated Organic Waste .

Chemical Identity & Hazard Profile
PropertySpecification
Chemical Name This compound
CAS Number 2304580-30-9
Molecular Formula C₈H₇F₃O
Hazard Codes (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
Signal Word WARNING
Reactivity Incompatible with strong oxidizing agents and acid chlorides.

Waste Characterization & Segregation

Proper segregation is the first line of defense in laboratory safety. You must isolate this compound from non-halogenated waste streams to prevent the creation of "mixed waste," which incurs significantly higher disposal costs and safety risks.[3]

The Segregation Protocol[4]
  • Primary Stream: Halogenated Organic Waste .

  • Container Compatibility: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic or likely to degrade.

  • Labeling: clearly mark as "Halogenated Solvent/Organic Waste" with the specific constituent name listed.

Decision Matrix: Waste Classification

The following logic flow ensures you place the chemical in the correct stream.

WasteSegregation Start Waste Generation: This compound IsPure Is the waste pure chemical or mixed with solvents? Start->IsPure SolventCheck Does the solvent contain Halogens (e.g., DCM, Chloroform)? IsPure->SolventCheck Mixed with Solvent StreamA STREAM A: Halogenated Organic Waste (Incineration > 1100°C) IsPure->StreamA Pure Solid/Liquid AqueousCheck Is it an aqueous mixture? SolventCheck->AqueousCheck No (Non-Halogenated) SolventCheck->StreamA Yes (Halogenated) AqueousCheck->StreamA No (Organic dominant) StreamB STREAM B: Mixed Aqueous Waste (Requires pH Adjustment) AqueousCheck->StreamB Yes (>50% Water)

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and local EHS regulations.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Preparation[1][2]
  • PPE Requirements: Nitrile gloves (double-gloving recommended for concentrated handling), safety goggles, and a lab coat.[1] Work inside a fume hood.

  • Quenching (If Reactive): If the material was used in a reaction with active reagents (e.g., thionyl chloride), ensure the reaction mixture is fully quenched before bottling.

Phase 2: Packaging[1][2]
  • Select Container: Use a dedicated Halogenated Waste carboy (typically yellow-tagged in many institutions).[1]

  • Transfer: Pour the liquid or dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) if necessary for transfer, though solid disposal in a jar is preferred for pure solids.

  • Labeling:

    • Constituent: Write "this compound".[1][2][4]

    • Hazard Check: Check "Toxic" and "Irritant".

Phase 3: Final Disposal (Facility Level)
  • Hand-off: Transfer the container to your facility's EHS hazardous waste team.[1][2]

  • Destruction Method: The facility must route this waste to a High-Temperature Incinerator equipped with acid gas scrubbers.[1][2]

    • Why? The C-F bond is extremely stable. Standard combustion (approx. 800°C) may not fully destroy the fluorinated motif, potentially releasing HF gas. Incineration above 1100°C ensures complete mineralization [1].

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

Spill Cleanup Workflow
  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is active.

  • PPE Up: Don appropriate PPE (Splash goggles, Nitrile gloves).[5]

  • Contain: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use combustible materials like sawdust.

  • Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution.[5] Collect the wipes in the same waste container.

  • Label: Tag as "Debris contaminated with Halogenated Organics".

SpillResponse Alert Spill Detected Assess Assess Volume & Location (Hood vs. Floor) Alert->Assess Absorb Apply Inert Absorbent (Vermiculite/Pads) Assess->Absorb Collect Collect into Sealed Container Absorb->Collect Label Label: Halogenated Waste Collect->Label

Figure 2: Operational workflow for managing spills of fluorinated benzyl alcohols.

Regulatory & Scientific Context

The presence of fluorine in organic molecules significantly alters their combustion kinetics. While standard benzyl alcohol is readily biodegradable and combustible, the difluoromethyl group introduces persistence.

  • Environmental Impact: Improper disposal (drain pouring) can lead to the accumulation of fluorinated metabolites in water systems, which are often resistant to standard wastewater treatment hydrolysis [2].

  • Incineration Chemistry: The destruction efficiency (DE) for fluorinated compounds correlates with temperature. Facilities must operate under 40 CFR Part 264 Subpart O (or equivalent local standards) to ensure >99.99% destruction removal efficiency (DRE) [3].

References
  • EPA Technical Fact Sheet : Incineration of Halogenated Organic Compounds. U.S. Environmental Protection Agency. Link

  • Sigma-Aldrich Safety Data : General Handling of Fluorinated Aromatics. Link (Reference for similar fluorinated benzyl alcohols).[1]

  • Cornell EHS : Disposal of Halogenated Solvents. Cornell University Environmental Health & Safety. Link

Sources

Personal protective equipment for handling [2-(Difluoromethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Personal Protective Equipment & Safety Logistics for [2-(Difluoromethyl)-4-fluorophenyl]methanol

Executive Summary: The Hazard Profile

Handling This compound requires a safety strategy that goes beyond generic "lab safety." As a fluorinated benzyl alcohol derivative, this compound presents a dual-risk profile: the solvent-like permeation properties of the benzyl alcohol moiety and the potential bioactivity associated with fluorinated motifs used in medicinal chemistry.[1]

While standard Safety Data Sheets (SDS) often classify this category as "Warning" (H315, H319, H335), field experience dictates that we treat the difluoromethyl (


) group with elevated caution due to its hydrogen-bond donor capacity and lipophilicity, which can enhance skin absorption compared to non-fluorinated analogues.[1]

This guide provides a self-validating safety protocol designed to protect the researcher not just from acute burns, but from silent permeation and chronic exposure.

Part 1: Personal Protective Equipment (PPE) Architecture

Effective PPE is not a uniform; it is a barrier system. For this specific compound, the weak link is often glove permeation .

Hand Protection: The Benzyl Alcohol Factor[1]
  • The Risk: Benzyl alcohol derivatives are known to swell and permeate standard disposable nitrile gloves rapidly (often <10 minutes). The addition of fluorine atoms generally increases lipophilicity, potentially accelerating this transport.

  • The Protocol:

    • Primary Layer (Inner): 4-mil Nitrile (Standard examination glove).[1]

    • Secondary Layer (Outer): Silver Shield/4H® (PE/EVAL/PE laminate) or High-Grade Nitrile (minimum 8-mil) if dexterity allows.[1]

    • Operational Rule: If using standard double-nitrile (4-mil x2), you must employ the "Splash & Shed" rule.[1] If any liquid contacts the outer glove, assume immediate breakthrough and change both pairs.

    • Self-Validation: Inspect gloves for "rippling" or fingertip swelling after handling. This indicates chemical attack.

Eye & Face Defense[2][3][4][5][6]
  • The Risk: As a benzyl alcohol, vapors can be lachrymators (tear-inducing) and irritants.[1] Standard safety glasses allow vapor entry from the sides.

  • The Protocol:

    • Mandatory: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are required when working with the liquid phase or solutions.

    • Solid Handling: Safety glasses with side shields are permissible only if handling the solid powder inside a static-controlled fume hood.

Respiratory Protection
  • The Risk: Inhalation of dust (if solid) or aerosols.

  • The Protocol:

    • Engineering Control: All open-vessel manipulations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

    • Respirator: If hood containment is breached (e.g., spill outside the hood), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .[1] The "Acid Gas" component is a precautionary measure against potential degradation products (trace HF).

Part 2: Operational Logistics & Workflow

Safety is determined by how you move the material.

Table 1: Logistical Safety Parameters
ParameterSpecificationRationale
Storage Condition 2–8°C, Inert Gas (Argon/Nitrogen)Prevents oxidation to the aldehyde/acid; minimizes vapor pressure buildup.[1]
Weighing Protocol Anti-Static Gun + Closed BalanceFluorinated powders are often static-prone; prevents "jumping" and aerosolization.
Solvent Compatibility DCM, Ethyl Acetate, DMSOAvoid strong oxidizers which may react with the alcohol group.
Waste Stream Halogenated Organic WasteMust not be mixed with non-halogenated solvents due to F-content.
Workflow Logic: The "Zone of Control"

The following diagram illustrates the decision-making process for handling this material, emphasizing the transition between solid and solution states.

SafetyWorkflow cluster_PPE Critical PPE Checkpoints Start Start: Material Retrieval StateCheck State: Solid or Liquid? Start->StateCheck SolidPath Solid Handling: Use Anti-Static Gun Minimize Drafts StateCheck->SolidPath Powder LiquidPath Liquid/Solution: Double Glove (Nitrile) Vapor Control StateCheck->LiquidPath Oil/Soln Dissolution Dissolution Step: Add Solvent SLOWLY Exothermic Check SolidPath->Dissolution LiquidPath->Dissolution Reaction Reaction/Usage: Keep below Boiling Point Closed System Dissolution->Reaction Disposal Disposal: Halogenated Waste Stream Wash Glassware x3 Reaction->Disposal

Figure 1: Operational workflow emphasizing the divergence in handling protocols based on physical state.

Part 3: Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: If the spill is outside the hood, close the lab door.

  • Neutralize/Absorb:

    • Liquids: Do not use paper towels (rapid evaporation). Use vermiculite or activated carbon mats to suppress vapors.

    • Solids: Wet a pad with an inert solvent (e.g., heptane) to wipe up powder without creating dust. Do not dry sweep.

  • Decontamination: Clean surfaces with a mild detergent and water. Avoid bleach (hypochlorite) initially to prevent potential reaction with organic amines or other reagents often used in conjunction with this intermediate.

Disposal Integrity
  • Halogenated Rule: Because this molecule contains Fluorine, it must go into the Halogenated Waste stream. Mixing it with non-halogenated waste can result in regulatory fines and complicates incineration processes.

  • Container Rinse: Triple-rinse empty containers with a compatible solvent (e.g., acetone) and add the rinsate to the halogenated waste before discarding the glass.[1]

References

  • Fisher Scientific. (2009). Safety Data Sheet: Methanol (Reference for general alcohol handling). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (4-(Difluoromethyl)-2-fluorophenyl)methanol (Isomer Safety Profile).[1] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. Retrieved from

  • OSHA. (2024). Occupational Safety and Health Standards: Hazardous Materials (1910 Subpart H).[3] Retrieved from [1][4]

Sources

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